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Foundational

Mechanism of Action of Characteristic MSH-Tetrapeptide in Melanocytes: A Technical Guide for Drug Development

The Pharmacophore Principle The endogenous alpha-melanocyte-stimulating hormone (α-MSH) is a 13-amino acid peptide responsible for regulating pigmentation and photoprotection in human skin. However, extensive structure-a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacophore Principle

The endogenous alpha-melanocyte-stimulating hormone (α-MSH) is a 13-amino acid peptide responsible for regulating pigmentation and photoprotection in human skin. However, extensive structure-activity relationship studies have demonstrated that the entire biological efficacy of α-MSH is encapsulated within a highly conserved central 1: the tetrapeptide sequence His-Phe-Arg-Trp[2]. By isolating and stereochemically modifying this core—most commonly by substituting L-Phe with D-Phe to create the motif His-DPhe-Arg-Trp to resist proteolytic degradation—researchers have developed the simplest structural agonists capable of potently activating melanocortin receptors[3].

Molecular Pharmacology & Receptor Dynamics

The primary target of the MSH-tetrapeptide in melanocytes is the Melanocortin 1 Receptor (MC1R) , a Class A G-protein-coupled receptor (GPCR). The tetrapeptide inserts into the orthosteric binding pocket of MC1R. Mechanistically, the basic side chain of Arginine forms critical electrostatic interactions with acidic transmembrane residues (such as Asp117 and Asp121), while the aromatic rings of Phenylalanine and Tryptophan engage in hydrophobic and π−π packing[2].

This binding induces a conformational shift in the receptor, initiating the intracellular signaling cascade:

  • G-Protein Activation: MC1R activates the stimulatory G-protein (G α s).

  • cAMP Accumulation: G α s stimulates Adenylate Cyclase (AC), catalyzing the conversion of ATP into cyclic AMP (cAMP).

  • Kinase Activation: cAMP acts as a secondary messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and liberating its catalytic subunits.

  • Transcription Factor Phosphorylation: Active PKA translocates to the nucleus to phosphorylate the cAMP response element-binding protein (CREB).

  • Gene Expression: Phosphorylated CREB (p-CREB) binds to the promoter region of the Microphthalmia-associated transcription factor (MITF) gene, the master regulator of melanocyte lineage and function.

  • Enzymatic Upregulation: MITF drives the transcription of key melanogenic enzymes: Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Dopachrome tautomerase (DCT/TRP-2).

Signaling MSH MSH-Tetrapeptide (His-Phe-Arg-Trp) MC1R MC1R (GPCR) MSH->MC1R Binds Orthosteric Site Gs Gαs Protein MC1R->Gs Conformational Shift AC Adenylate Cyclase Gs->AC Activates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP PKA Protein Kinase A (PKA) cAMP->PKA Binds Regulatory Subunit CREB p-CREB PKA->CREB Nuclear Translocation MITF MITF Transcription CREB->MITF Promoter Binding Melanin Tyrosinase / TRP-1 / TRP-2 (Eumelanin Synthesis) MITF->Melanin Gene Expression

MSH-Tetrapeptide MC1R-mediated cAMP/PKA/MITF signaling pathway in melanocytes.

Phenotypic Outcomes: Melanogenesis and Genomic Stability

The activation of the MITF pathway by MSH-tetrapeptide analogs yields two primary phenotypic outcomes critical for dermatological health:

  • Eumelanogenesis: The upregulation of tyrosinase shifts pigment production from the pro-oxidant pheomelanin to the highly photoprotective, dark eumelanin[4].

  • Photoprotection & DNA Repair: Beyond pigmentation, specific tetrapeptide analogs significantly reduce UV-induced apoptosis. This is achieved by decreasing intracellular hydrogen peroxide ( H2​O2​ ) generation and enhancing the nucleotide excision repair (NER) of DNA photoproducts (such as cyclobutane pyrimidine dimers), thereby preserving genomic stability[5].

Experimental Workflows & Validation Protocols

To rigorously evaluate the efficacy of a novel MSH-tetrapeptide analog, the experimental design must be a self-validating system. A critical failure point in melanocyte research is the use of artificial mitogens (e.g., cholera toxin or TPA) in the culture media, which artificially elevate basal cAMP and mask the peptide's true agonistic effects[4].

Protocol 1: Target Engagement via cAMP Accumulation Assay

Causality & Rationale: This assay directly measures GPCR activation. We utilize IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterases, ensuring that the measured cAMP reflects the true synthesis rate driven by the peptide, rather than the net balance of synthesis and rapid degradation.

  • Cell Preparation: Seed primary human epidermal melanocytes (NHEM) and starve them of artificial mitogens for 24 hours to establish a true physiological baseline.

  • Enzyme Inhibition: Pre-incubate cells with 1 mM IBMX for 15 minutes.

  • Peptide Treatment: Treat with the MSH-tetrapeptide analog at logarithmic concentrations (1 nM to 10 μM) for 30 minutes.

  • Quantification: Lyse cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Self-Validation Check: Run a parallel assay using an MC1R-knockdown cell line (via siRNA). An absence of cAMP spiking in the knockdown line confirms that the tetrapeptide's activity is strictly MC1R-mediated.

Protocol 2: Functional Output via Tyrosinase Activity Assay

Causality & Rationale: This confirms that the transient cAMP spike successfully translated into functional enzymatic machinery. L-DOPA is used as the substrate because its conversion to dopachrome by tyrosinase is the rate-limiting step of melanogenesis.

  • Treatment: Treat mitogen-starved NHEMs with the tetrapeptide for 72 hours. Replenish the media and peptide every 24 hours to account for potential proteolytic degradation of the peptide.

  • Lysis: Lyse cells in 1% Triton X-100/PBS buffer and clarify by centrifugation.

  • Substrate Addition: Add 2 mg/mL L-DOPA to the lysate.

  • Kinetic Measurement: Measure the kinetic conversion of L-DOPA to dopachrome by reading absorbance at 475 nm over 1 hour. Normalize the activity to total protein content (via BCA assay).

Workflow Step1 1. Culture & Starvation Remove artificial mitogens (Cholera toxin/TPA) Step2 2. Peptide Treatment Dose-response: 1nM - 10μM Time-course: 15min - 72h Step1->Step2 Step3A 3A. Target Engagement cAMP HTRF Assay (+ IBMX to halt degradation) Step2->Step3A Step3B 3B. Gene Expression RT-qPCR for MITF/TYR (4-24 hours post-treatment) Step2->Step3B Step3C 3C. Phenotypic Output L-DOPA Tyrosinase Assay & Melanin Quantification (72h) Step2->Step3C Step4 4. Self-Validation MC1R siRNA Knockdown (Negative Control) Step3A->Step4 Verify Specificity Step3B->Step4 Step3C->Step4

Step-by-step experimental workflow for validating MSH-tetrapeptide efficacy.

Quantitative Data Summary

The following table summarizes the comparative efficacy of prominent MSH-tetrapeptide analogs based on established literature:

Peptide AnalogSequence / ModificationMC1R Binding / ActivityKey Phenotypic Effects
Ac-His-DPhe-Arg-Trp-NH2 Acetylated tetrapeptide core~0.6 μM binding affinityBaseline agonist activity, stimulates melanin synthesis[3]
4-Phenylbutyryl-His-DPhe-Arg-Trp-NH2 Lipophilic N-terminal modificationHigh potency agonistProlonged tyrosinase activation, enhanced DNA repair[5]
Palmitoyl Tetrapeptide-20 (PT-20) Palmitoylated analogAgonist activityStimulates melanogenesis in hair follicles, reduces oxidative stress[6]

References

  • [5] Title: Melanoma prevention strategy based on using tetrapeptide alpha-MSH analogs that protect human melanocytes from UV-induced DNA damage and cytotoxicity | Source: PubMed | 5

  • [4] Title: α-melanocyte stimulating hormone and its analogue nle4dphe7α-MSH affect morphology, tyrosinase activity and melanogenesis in cultured human melanocytes | Source: Journals Gateway | The Company of Biologists | 4

  • [6] Title: Is There a Rationale for the Use of an Alpha-Melanocyte-Stimulating Hormone Analog to Improve Gray Hair Repigmentation? | Source: Skin Appendage Disorders | Karger Publishers | 6

  • [2] Title: NMR Insights into the Structure-Function Relationships in the Binding of Melanocortin Analogues to the MC1R Receptor | Source: MDPI |1

  • [3] Title: Document: Discovery of prototype peptidomimetic agonists at the human melanocortin receptors MC1R and MC4R. (CHEMBL1130083) | Source: ChEMBL - EMBL-EBI | 3

Sources

Exploratory

Unlocking the Melanocortin Pharmacophore: Downstream Signaling Pathways of the MSH Tetrapeptide (His-Phe-Arg-Trp)

Prepared by: Senior Application Scientist, Assay Development & Molecular Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The HFRW Pharmacophore The melanocortin sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Assay Development & Molecular Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The HFRW Pharmacophore

The melanocortin system represents one of the most pleiotropic neuro-endocrine networks in human physiology, governing diverse processes from pigmentation and energy homeostasis to exocrine secretion and immunomodulation. At the structural heart of this system lies a highly conserved characteristic tetrapeptide sequence: His-Phe-Arg-Trp (HFRW) [1].

Derived from the post-translational processing of the proopiomelanocortin (POMC) gene transcript, this tetrapeptide serves as the minimal message sequence required for the molecular recognition and activation of the melanocortin receptors (MC1R–MC5R)[2]. For drug development professionals, understanding how this simple four-amino-acid motif triggers complex, divergent intracellular signaling cascades is critical for designing biased agonists, allosteric modulators, and next-generation peptide therapeutics (such as setmelanotide and NDP-MSH)[3].

Mechanistic Architecture: Downstream Signaling Pathways

The melanocortin receptors belong to the Class A (rhodopsin-like) family of G-protein-coupled receptors (GPCRs). Unlike many GPCRs that exhibit promiscuous G-protein coupling, MCRs activated by the HFRW tetrapeptide predominantly couple to the stimulatory G-protein ( )[2]. However, recent pharmacological profiling reveals a more nuanced signaling landscape.

The Canonical -cAMP-PKA Axis

Upon the binding of the HFRW pharmacophore to the orthosteric pocket of an MCR, a conformational shift facilitates the exchange of GDP for GTP on the subunit. This active subunit dissociates and stimulates Adenylyl Cyclase (AC) , catalyzing the conversion of ATP to cyclic AMP (cAMP)[4].

The accumulation of intracellular cAMP is the primary signal transducer, directly activating Protein Kinase A (PKA) . PKA then phosphorylates a myriad of downstream targets depending on the cellular context:

  • In Melanocytes (MC1R): PKA phosphorylates the cAMP response element-binding protein (CREB), which upregulates the Microphthalmia-associated transcription factor (MITF), driving melanogenesis[4][5].

  • In Immune Cells (MC1R/MC3R): The cAMP-PKA axis directly inhibits the nuclear translocation of Nuclear Factor-κB (NF-κB), shutting down the transcription of pro-inflammatory cytokines (IL-1, TNF-α, IL-6)—a mechanism highly sought after for anti-inflammatory drug development[6].

  • In Adipocytes (MC5R): PKA phosphorylates hormone-sensitive lipase (HSL) and perilipin 1 (PLIN1), initiating lipolysis and mobilizing stored triglycerides[7].

Non-Canonical and MAPK/ERK Signaling

While is the primary effector, HFRW-mediated activation also triggers the Mitogen-Activated Protein Kinase (MAPK) / ERK1/2 cascade . In MC5R-expressing adipocytes, for example, ERK1/2 signaling operates in tandem with PKA to regulate non-esterified fatty acid (NEFA) re-esterification[7]. Furthermore, in MC1R signaling, an independent pathway mediated by cKIT can activate ERK1/2, providing a secondary route for MITF phosphorylation and cellular proliferation[4].

MSH_Signaling MSH MSH Tetrapeptide Core (His-Phe-Arg-Trp) MCR Melanocortin Receptors (MC1R - MC5R) MSH->MCR Binds Gs Gαs Protein MCR->Gs Activates ERK MAPK / ERK1/2 Cascade MCR->ERK β-arrestin / cKIT AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB / MITF Transcription PKA->CREB Phosphorylates NFKB NF-κB Inhibition (Anti-inflammatory) PKA->NFKB Inhibits

MSH tetrapeptide (His-Phe-Arg-Trp) activation of Gs/cAMP/PKA and MAPK/ERK signaling cascades.

Quantitative Pharmacodynamics: Receptor Selectivity

Because the HFRW sequence is universally recognized by MC1R–MC5R, achieving receptor selectivity in drug design requires modifying the flanking residues or rigidifying the peptide backbone (e.g., via cyclization)[1][8]. The table below summarizes representative quantitative binding and activation data for standard HFRW-containing ligands.

LigandStructural ModificationPrimary TargetRepresentative (cAMP Assay)Key Physiological Outcome
-MSH Endogenous TridecapeptideMC1R, MC3R, MC4R, MC5RMC1R: ~0.1 nM MC4R: ~1.2 nMPigmentation, Anti-inflammation, Energy Homeostasis[4][9]
NDP-MSH Pan-AgonistMC1R: ~0.05 nM MC4R: ~0.2 nMSuper-potent, protease-resistant synthetic analog[3]
Setmelanotide Cyclic OctapeptideMC4RMC4R: ~0.27 nMTreatment of rare genetic obesity disorders[9]

Experimental Methodologies: Interrogating the Pathway

As an Application Scientist, I emphasize that generating reproducible pharmacological data requires assays that isolate specific nodes of the signaling pathway. Below are detailed, step-by-step methodologies designed as self-validating systems.

Protocol 1: TR-FRET cAMP Accumulation Assay

Purpose: To quantify the primary signaling event upon HFRW-peptide binding. Causality & Logic: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it provides a highly sensitive, homogenous (no-wash) readout. Crucially, we pre-treat cells with IBMX (3-isobutyl-1-methylxanthine). Why? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP into 5'-AMP, we decouple cAMP synthesis from its breakdown, ensuring the measured signal is a direct reflection of Adenylyl Cyclase activity.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells stably expressing the target MCR (e.g., MC4R) into a 384-well microplate at 5,000 cells/well in stimulation buffer (HBSS + 0.1% BSA).

  • PDE Inhibition: Add IBMX to a final concentration of 0.5 mM. Incubate at Room Temperature (RT) for 15 minutes.

  • Ligand Stimulation: Add serial dilutions of the HFRW-peptide (ranging from to M). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and the d2-labeled cAMP tracer. Incubate for 1 hour at RT.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the 665nm/620nm emission ratio.

  • Self-Validation Checkpoint: Include a well stimulated with 10 µM Forskolin (a direct AC activator). If the Forskolin well fails to produce a maximal cAMP signal, the adenylyl cyclase machinery or detection reagents are compromised, invalidating the assay. Include a mock-transfected cell line to rule out endogenous receptor interference.

Experimental_Workflow Step1 1. Cell Prep Transfect MCRs Step2 2. IBMX Treatment Inhibit PDEs Step1->Step2 Step3 3. Ligand Stim HFRW Analogs Step2->Step3 Step4 4. Lysis & Assay TR-FRET cAMP Step3->Step4 Step5 5. Analysis EC50 / Emax Step4->Step5

Step-by-step experimental workflow for quantifying MSH tetrapeptide-induced cAMP accumulation.

Protocol 2: ERK1/2 Phosphorylation via Western Blotting

Purpose: To interrogate the pleiotropic/non-canonical signaling branches of the MCRs. Causality & Logic: Kinase cascades are highly transient. To capture the peak phosphorylation state, cells must be serum-starved (to reduce basal kinase activity from growth factors) and lysed in the presence of potent phosphatase inhibitors.

Step-by-Step Workflow:

  • Starvation: Grow MCR-expressing cells to 80% confluence. Wash twice with PBS and incubate in serum-free media for 16 hours.

  • Stimulation: Treat cells with of the HFRW-peptide for precise time intervals (e.g., 0, 5, 15, 30, and 60 minutes).

  • Lysis: Rapidly aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease inhibitors and a phosphatase inhibitor cocktail (e.g., Sodium Orthovanadate and NaF). Causality: Phosphatase inhibitors freeze the phosphorylation state of ERK1/2 at the exact moment of lysis.

  • SDS-PAGE: Resolve 20 µg of total protein per lane on a 10% polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204).

  • Self-Validation Checkpoint: Strip the membrane and re-probe for total ERK1/2 and a housekeeping gene (e.g., -actin). The ratio of p-ERK to total-ERK must be used for quantification to ensure that observed signal spikes are due to actual phosphorylation events, not discrepancies in total protein loading.

Conclusion & Therapeutic Implications

The His-Phe-Arg-Trp tetrapeptide is a master key to the melanocortin system. By meticulously mapping its downstream signaling pathways—from the robust -cAMP-PKA axis to the nuanced MAPK/ERK cascades—drug developers can engineer biased ligands that maximize therapeutic efficacy while minimizing off-target effects. Whether designing anti-inflammatory peptides targeting MC1R or anti-obesity therapeutics targeting MC4R, rigorous, self-validating pharmacological assays remain the bedrock of successful translational science.

References

  • Single Nucleotide Polymorphisms in the Melanocortin His-Phe-Arg-Trp Sequences Decrease Tetrapeptide Potency and Efficacy. PubMed Central (PMC) / NIH.
  • The Melanocortin Receptor System: A Target for Multiple Degenerative Diseases. PubMed Central (PMC) / NIH.
  • Melanocortin 5 receptor signaling pathway in health and disease. PubMed Central (PMC) / NIH.
  • Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects. PubMed Central (PMC) / NIH.
  • The melanocortin pathway and control of appetite- progress and therapeutic implic
  • Molecular Characterization of Human Melanocortin-5 Receptor Ligand–Receptor Interaction.
  • Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide. PubMed Central (PMC) / NIH.
  • Activation of cAMP-dependent protein kinase is required for optimal alpha-melanocyte-stimulating hormone-induced pigment
  • Alpha-MSH signalling via melanocortin 5 receptor promotes lipolysis and impairs re-esterific

Sources

Foundational

Modulating Melanogenesis: The Mechanistic Impact of Characteristic MSH-Tetrapeptides on Tyrosinase Gene Expression

The Melanocortin System and the Tetrapeptide Pharmacophore The endogenous melanocortin agonist α -melanocyte-stimulating hormone ( α -MSH) is a 13-amino acid peptide derived from the post-translational processing of the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Melanocortin System and the Tetrapeptide Pharmacophore

The endogenous melanocortin agonist α -melanocyte-stimulating hormone ( α -MSH) is a 13-amino acid peptide derived from the post-translational processing of the pro-opiomelanocortin (POMC) gene transcript. Extensive structure-function analyses have isolated the minimal sequence required for melanocortin-1 receptor (MC1R) recognition and activation to a highly conserved central tetrapeptide: His-Phe-Arg-Trp [1]. As an application scientist, understanding the interaction between this specific pharmacophore and MC1R is the foundational step for designing targeted peptide therapies aimed at modulating skin pigmentation, treating pigmentary disorders, and enhancing photoprotection.

Mechanistic Axis: MC1R Activation to Tyrosinase Gene Expression

The induction of melanogenesis is not a single-step biochemical reaction but a highly regulated transcriptional cascade. When a characteristic MSH-tetrapeptide binds to the extracellular loops of the G-protein-coupled MC1R, it triggers a conformational shift that activates adenylate cyclase via the Gs​ alpha subunit.

The Causality of Signal Amplification: The subsequent conversion of ATP to cyclic AMP (cAMP) acts as a massive intracellular signal amplifier. Elevated cAMP levels activate Protein Kinase A (PKA), which then translocates to the nucleus to phosphorylate the cAMP response element-binding protein (CREB). Phosphorylated CREB binds directly to the promoter region of the Microphthalmia-associated transcription factor (MITF) gene. MITF, acting as the master regulator of the melanocyte lineage, subsequently binds to the E-box motifs in the promoter regions of key melanogenic enzymes, specifically upregulating the expression of the Tyrosinase (TYR) gene, alongside Tyrosinase-related proteins 1 and 2 (TYRP1 and DCT)[2].

G MSH MSH-Tetrapeptide (His-Phe-Arg-Trp) MC1R MC1R (Receptor) MSH->MC1R Binds & Activates AC Adenylate Cyclase MC1R->AC Gs-protein coupling cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB p-CREB PKA->CREB Phosphorylates MITF MITF Transcription Factor CREB->MITF Binds Promoter TYR Tyrosinase (TYR) Gene Expression MITF->TYR Upregulates

Diagram 1: The cAMP/PKA/CREB/MITF signaling axis mediating TYR expression via MC1R activation.

Structure-Activity Relationships (SAR) & Optimization

While the native His-Phe-Arg-Trp sequence is biologically active, it is highly susceptible to proteolytic degradation and exhibits a short half-life in vitro and in vivo. Drug development professionals have engineered synthetic analogs to enhance receptor selectivity, metabolic stability, and overall potency[3].

  • Chiral Substitution: Replacing L-Phe with D-Phe (yielding His-dPhe-Arg-Trp) stabilizes a reverse-turn conformation. This structural rigidity perfectly aligns the peptide backbone with the MC1R binding pocket, drastically reducing the dissociation rate and conferring resistance to endogenous proteases.

  • Lipid Conjugation: (e.g., attaching a pentadecanoyl or 4-phenylbutyryl group) increases the lipophilicity of the tetrapeptide[3]. Causally, this modification anchors the peptide to the melanocyte lipid bilayer, increasing the local concentration of the ligand near MC1R. Tetrapeptides possessing greater than nine alkyl groups have been shown to be superior to native α -MSH, resulting in prolonged, residual tyrosinase activation even after the bulk ligand is washed away[3].

Quantitative Data: Comparative Potency of MSH Analogs
Peptide AnalogStructural ModificationMC1R AgonismTyrosinase Stimulation Potency (vs α -MSH)
α -MSH (Native) None (Full 13-aa sequence)Baseline1x (Baseline)
Ac-His-D-Phe-Arg-Trp-NH2 D-Phe chiral substitutionHigh~Equipotent
4-Phenylbutyryl-His-D-Phe-Arg-Trp-NH2 N-terminal 4-PhenylbutyrylVery High>10x
n-Pentadecanoyl-His-D-Phe-Arg-Trp-NH2 N-terminal C15 fatty acidUltra High>20x

Self-Validating Experimental Protocol: Quantifying TYR Expression

To rigorously validate the efficacy of novel MSH-tetrapeptides on TYR gene expression, a self-validating experimental workflow is required. The following protocol ensures that observed upregulations are strictly MC1R-mediated, utilizing appropriate mechanistic controls.

Workflow C1 1. Human Melanocyte Culture (Standardization) C2 2. MSH-Tetrapeptide Treatment (Dose-Response Setup) C1->C2 C3 3. Total RNA Extraction (Lysis & Purification) C2->C3 C4 4. cDNA Synthesis (Reverse Transcription) C3->C4 C5 5. RT-qPCR Analysis (TYR, MITF, GAPDH primers) C4->C5 C6 6. Data Quantification (ΔΔCt Method) C5->C6

Diagram 2: Self-validating RT-qPCR workflow for quantifying MSH-induced TYR gene expression.

Step-by-Step Methodology:
  • Cell Culture & Synchronization : Culture primary human epidermal melanocytes (HEMs) in Medium 254 supplemented with Human Melanocyte Growth Supplement (HMGS).

    • Causality Check: Starve cells in basal medium (without cAMP elevators like IBMX or forskolin) for 24 hours prior to treatment. Melanocyte growth supplements contain artificial mitogens that pre-activate the cAMP pathway. Starvation resets the basal transcription machinery, ensuring that any observed TYR upregulation is exclusively driven by the tetrapeptide ligand.

  • Ligand Treatment & Controls :

    • Experimental: Treat with synthesized tetrapeptide (e.g., 4-Phenylbutyryl-His-dPhe-Arg-Trp-NH2) at 1 nM, 10 nM, and 100 nM.

    • Positive Control: Native α -MSH (100 nM).

    • Mechanistic Control (Self-Validation): Co-treat a parallel cohort with the tetrapeptide and Agouti Signaling Protein (ASIP) or a synthetic MC1R antagonist. Causality: If the TYR transcription is genuinely mediated by the MC1R-cAMP axis, ASIP will competitively inhibit the receptor, abrogating the signal[4]. This internal control self-validates the pathway specificity, ruling out off-target kinase activation.

  • RNA Extraction & Quality Control : Harvest cells at 24 and 48 hours post-treatment. Extract total RNA using a spin-column method. Quantify purity via A260/280 ratio (target >1.8) to ensure no protein or phenol contamination interferes with downstream reverse transcription.

  • cDNA Synthesis : Reverse transcribe 1 μ g of total RNA using a mix of oligo(dT) and random hexamers to ensure uniform representation of the entire transcriptome, including the long TYR mRNA transcript.

  • RT-qPCR Analysis : Perform quantitative PCR using SYBR Green or TaqMan probes. Target the TYR gene and GAPDH/ β -actin as a housekeeping reference.

  • Data Quantification : Calculate relative fold change using the 2−ΔΔCt method. Correlate mRNA levels with a functional biochemical assay (e.g., L-DOPA oxidation assay) to confirm that increased gene expression translates to functional tyrosinase enzyme activity.

Clinical and Pharmacological Implications

The targeted upregulation of tyrosinase gene expression via characteristic MSH-tetrapeptides holds profound clinical value. By stimulating eumelanin synthesis, these analogs reduce apoptosis attributable to hydrogen peroxide generation and in melanocytes exposed to UV radiation[4]. Analogs with prolonged and reversible effects, such as 4-Phenylbutyryl-His-D-Phe-Arg-Trp-NH2, represent a highly viable, topically applicable strategy to prevent skin photocarcinogenesis and melanoma[4].

References

  • Title: Up- or Downregulation of Melanin Synthesis Using Amino Acids, Peptides, and Their Analogs Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: N-Terminal Fatty Acylated His-dPhe-Arg-Trp-NH2 Tetrapeptides: Influence of Fatty Acid Chain Length on Potency and Selectivity at the Mouse Melanocortin Receptors and Human Melanocytes Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Melanoma prevention strategy based on using tetrapeptide alpha-MSH analogs that protect human melanocytes from UV-induced DNA damage and cytotoxicity Source: PubMed (The FASEB Journal) URL: [Link]

  • Title: Characterization of Melanocortin NDP-MSH Agonist Peptide Fragments at the Mouse Central and Peripheral Melanocortin Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

Decoding the Melanocortin Axis: Exploratory In Vitro Models for MSH-Tetrapeptide Research

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The alpha-melanocyte-stimulating hormone (α-MSH) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The alpha-melanocyte-stimulating hormone (α-MSH) is a tridecapeptide critical for regulating pigmentation, energy homeostasis, and inflammatory responses. However, the core pharmacophore responsible for receptor activation is the central tetrapeptide sequence: His-Phe-Arg-Trp [[1]](). As drug development pivots toward truncated, highly stable peptide analogs (e.g., Ac-His-dPhe-Arg-Trp-NH2), the need for robust, self-validating in vitro models has never been greater.

As an Application Scientist, I have designed this guide to move beyond superficial protocol lists. Here, we will dissect the causality behind experimental choices, establish self-validating assay systems, and provide the mechanistic grounding necessary to accurately profile MSH-tetrapeptide analogs.

Mechanistic Grounding: The Tetrapeptide Pharmacophore

To design an effective in vitro assay, one must first understand the molecular kinetics of the ligand-receptor interaction. The native His-Phe-Arg-Trp sequence is the minimal fragment required to induce an agonist response at the Melanocortin 1 Receptor (MC1R) 1.

When optimizing this sequence for in vitro stability and potency, the substitution of L-Phe with D-Phe (creating the dPhe7 analog) is a critical structural modification. This chiral inversion stabilizes the peptide against proteolytic degradation and locks the pharmacophore into a bioactive conformation, yielding an EC50 of approximately 25 nM at the peripheral MC1R 1.

Upon binding MC1R, the Gs-protein coupled receptor activates adenylyl cyclase, elevating intracellular cAMP. This secondary messenger activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phospho-CREB drives the transcription of the microphthalmia-associated transcription factor (MITF), which subsequently upregulates the melanogenic enzymes: Tyrosinase (TYR), TRP-1, and TRP-2 2.

MC1R_Pathway MSH MSH Tetrapeptide (His-Phe-Arg-Trp) MC1R MC1R (GPCR) MSH->MC1R Gs Gs Protein MC1R->Gs AC Adenylyl Cyclase Gs->AC cAMP Intracellular cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB Phospho-CREB PKA->CREB MITF MITF Transcription CREB->MITF TYR Tyrosinase / TRP1 MITF->TYR Melanin Melanogenesis TYR->Melanin

MC1R signaling cascade activated by MSH-tetrapeptide driving melanogenesis.

Rational Selection of In Vitro Models

A common pitfall in peptide research is selecting an inappropriate cell line. The choice between murine and human models must be dictated by the experimental question.

B16-F10 Murine Melanoma Cells (Primary Screening)

Causality for use: B16-F10 cells are the industry standard for primary screening. They possess a highly responsive MC1R system and exhibit low basal melanin production in standard culture. This provides a wide dynamic range for measuring agonism. When stimulated with α-MSH or tetrapeptide analogs, melanin synthesis increases dramatically, allowing for high-throughput spectrophotometric quantification 3.

Primary Human Melanocytes (Translational Validation)

Causality for use: Murine models do not perfectly replicate human melanocortin responses. Human melanocytes (HuMC) have a higher basal pigmentation and a more tightly regulated MC1R axis. Crucially, HuMCs often require ultraviolet (UV) radiation to upregulate MC1R expression to a threshold where tetrapeptide analogs (e.g., 4-Phenylbutyryl-His-D-Phe-Arg-Trp-NH2) exhibit significant protective and melanogenic effects 4. They are essential for late-stage validation before clinical translation.

Self-Validating Experimental Workflows

To ensure scientific integrity, your assay design must be a self-validating system . This means measuring multiple points along the signaling cascade: early receptor activation (cAMP), enzymatic translation (Tyrosinase), and the phenotypic endpoint (Melanin).

Workflow Seed Seed B16-F10 (1x10^5 cells/well) Starve Serum Starvation (24h) Seed->Starve Treat Tetrapeptide Treatment (48h) Starve->Treat Lysis Cell Lysis (RIPA + Triton X-100) Treat->Lysis 48 hrs Assay1 cAMP Assay (ELISA) Treat->Assay1 30 min Assay2 Tyrosinase Activity (L-DOPA, 475nm) Lysis->Assay2 Assay3 Melanin Content (1N NaOH, 405nm) Lysis->Assay3

Step-by-step in vitro workflow for evaluating MSH-tetrapeptide efficacy.

Intracellular cAMP Accumulation Assay (Receptor Kinetics)

Rationale: Validates direct MC1R agonism before downstream amplification or feedback loops obscure the data. Causality of Reagents: We use IBMX (3-isobutyl-1-methylxanthine) because phosphodiesterases (PDEs) rapidly cleave cAMP. Without IBMX, the transient cAMP spike induced by the tetrapeptide might be missed, leading to false negatives. Protocol:

  • Seed B16-F10 cells at 1×105 cells/well in a 24-well plate.

  • Crucial Step: Serum-starve cells for 24 hours. Why? Fetal Bovine Serum (FBS) contains exogenous growth factors that independently activate kinase pathways (like MAPK or PI3K), which cross-talk with the cAMP/PKA pathway. Starvation isolates the MC1R-specific response.

  • Pre-incubate cells with 0.5 mM IBMX for 15 minutes.

  • Treat with tetrapeptide analogs (1 nM - 1000 nM) for exactly 30 minutes.

  • Lyse cells using 0.1 M HCl to halt PDE activity and quantify cAMP via competitive ELISA.

Cellular Tyrosinase Activity Assay (Enzymatic Translation)

Rationale: Tyrosinase is the rate-limiting enzyme in melanogenesis. Measuring its activity confirms that MITF translation was successful. Causality of Reagents: We use L-DOPA as the substrate rather than L-Tyrosine. Tyrosinase converts L-DOPA to dopaquinone, which auto-oxidizes to dopachrome (absorbing at 475 nm). Using L-DOPA bypasses the initial, kinetically slower tyrosine hydroxylation step, providing a rapid and reliable kinetic readout 5. Protocol:

  • Post 48-hour tetrapeptide treatment, wash cells with ice-cold PBS.

  • Lyse cells in PBS containing 1% sodium deoxycholate and 0.5% Triton X-100. Why? This specific detergent blend solubilizes membrane-bound tyrosinase without denaturing its active site [[5]]().

  • Centrifuge at 12,000 × g for 15 min at 4°C. Collect the supernatant.

  • Normalize protein concentration using a BCA assay.

  • Incubate 50 µg of protein with 2.0 mM L-DOPA in 0.1 M PBS (pH 6.8) for 1 hour at 37°C.

  • Measure absorbance at 475 nm.

Intracellular Melanin Quantification (Phenotypic Endpoint)

Rationale: The ultimate validation of the tetrapeptide's efficacy. Causality of Reagents: Eumelanin is a highly cross-linked, recalcitrant biopolymer. Standard lysis buffers (like RIPA) cannot dissolve it. Strong alkaline conditions combined with heat and a polar aprotic solvent (DMSO) are chemically required to break down the polymer into measurable monomers 5. Protocol:

  • Harvest treated B16-F10 cells via trypsinization and centrifuge to form a pellet [[3]]().

  • Wash the pellet twice with PBS.

  • Dissolve the cell pellet in 1N NaOH containing 10% DMSO.

  • Incubate in a water bath at 80°C for 1 hour 5.

  • Centrifuge briefly to remove any remaining cellular debris.

  • Transfer supernatant to a 96-well plate and measure absorbance at 405 nm.

  • Normalize melanin content to the total cellular protein concentration.

Quantitative Pharmacological Profiling

When executing these exploratory models, researchers must benchmark their novel tetrapeptides against established standards. The table below summarizes the expected quantitative data landscape when comparing native α-MSH to synthetic tetrapeptide analogs in a standard B16-F10 model.

Table 1: Comparative Pharmacological Profiles of Melanocortin Ligands in B16-F10 Models

Ligand ClassificationSequenceMC1R EC50 (nM)Melanin Increase (Fold over basal)Receptor Selectivity
Native α-MSH Ac-SYSMEHFRWGKPV-NH2~0.1 - 1.02.5x - 3.0xPan-agonist (MC1R, MC3R, MC4R, MC5R)
NDP-MSH (Standard) Ac-SYSME(dPhe)RWGKPV-NH2~0.053.5x - 4.0xPan-agonist (Highly stable)
Tetrapeptide Core Ac-His-dPhe-Arg-Trp-NH2~25.01.5x - 2.0xMC1R / MC4R biased
Lipidated Tetrapeptide 4-Phenylbutyryl-His-dPhe-Arg-Trp-NH2< 10.02.5x - 3.5xHigh MC1R affinity (Prolonged effect)

Note: EC50 values and fold-increases are assay-dependent and should be calibrated using internal standard curves during each experimental run.

References

  • Characterization of Melanocortin NDP-MSH Agonist Peptide Fragments at the Mouse Central and Peripheral Melanocortin Receptors. ACS Publications.[Link]

  • Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide. MDPI.[Link]

  • Plumbagin Suppresses α-MSH-Induced Melanogenesis in B16F10 Mouse Melanoma Cells by Inhibiting Tyrosinase Activity. NIH / PubMed Central.[Link]

  • Melanoma prevention strategy based on using tetrapeptide alpha-MSH analogs that protect human melanocytes from UV-induced DNA damage and cytotoxicity. NIH / PubMed.[Link]

  • Antimelanogenic and Antioxidant Effects of Postbiotics of Lactobacillus Strains in α-MSH-Induced B16F10 Melanoma Cells via CREB/MITF and MAPKs Signaling Pathway. NIH / PubMed Central.[Link]

Sources

Foundational

Core Pharmacophore Engineering: Structural Conformation and Pharmacological Profiling of the MSH-Tetrapeptide

Executive Summary The melanocortin system is a critical regulatory network governing diverse physiological processes, including energy homeostasis, skin pigmentation, and exocrine gland function. At the heart of this sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The melanocortin system is a critical regulatory network governing diverse physiological processes, including energy homeostasis, skin pigmentation, and exocrine gland function. At the heart of this system lies a conserved, endogenous peptide sequence—the melanocyte-stimulating hormone (MSH) tetrapeptide. This technical guide explores the structural conformation, receptor-binding mechanics, and pharmacological properties of the characteristic MSH-tetrapeptide core (His-Phe-Arg-Trp). By dissecting the causality behind synthetic modifications (such as the D-Phe substitution) and establishing self-validating experimental protocols, this whitepaper provides a comprehensive framework for researchers engaged in melanocortin-targeted drug development.

The Melanocortin System and the His-Phe-Arg-Trp Core

The melanocortin signaling pathway is mediated by five known G-protein coupled receptors (GPCRs), designated MC1R through MC5R[1]. The endogenous agonists for these receptors— α -MSH, β -MSH, γ -MSH, and adrenocorticotropin (ACTH)—are all derived from the post-translational cleavage of the pro-opiomelanocortin (POMC) precursor protein[2].

Despite their varying lengths, all of these endogenous melanocortin agonists share a highly conserved putative message sequence: His-Phe-Arg-Trp[1]. This specific tetrapeptide domain is the minimal sequence required for molecular recognition and activation of the melanocortin receptors[3]. Mutations or single nucleotide polymorphisms (SNPs) within this specific domain drastically decrease tetrapeptide potency and efficacy, leading to severe metabolic consequences such as early-onset obesity and altered pigmentation[3].

Structural Conformation: The β -Turn Motif and Receptor Binding

In aqueous solution, linear endogenous peptides like α -MSH are highly flexible and lack a defined secondary structure. However, upon interacting with the receptor, the His-Phe-Arg-Trp core adopts a rigid reverse turn (specifically a β -turn) conformation[2].

The Role of Stereochemical Inversion (D-Phe)

To stabilize this bioactive conformation for pharmacological applications, researchers developed the synthetic template Ac-His-D-Phe-Arg-Trp-NH2. The inversion of chirality at the Phenylalanine position (L-Phe to D-Phe) serves two critical mechanistic purposes:

  • Conformational Locking: The D-amino acid induces a tight β -turn, pre-organizing the side chains of His, Arg, and Trp into the exact spatial geometry required for receptor docking. This reduces the entropic penalty of binding, resulting in a 20- to 100-fold increase in receptor potency compared to the native L-Phe sequence[2],[3].

  • Proteolytic Stability: The unnatural D-isomer renders the peptide highly resistant to endogenous proteases, significantly extending its half-life in vitro and in vivo.

Receptor Binding Pocket Mechanics

In silico molecular docking and mutagenesis studies reveal that the MC receptors (particularly MC1R and MC4R) possess a deep hydrophobic-aromatic binding pocket formed by transmembrane (TM) domains 3 and 6[4],[5].

  • Electrostatic Anchoring: The positively charged guanidinium group of Arg forms critical salt bridges with acidic aspartate residues (e.g., Asp122 and Asp126 on TM3 of MC4R)[5].

  • π−π Stacking: The aromatic side chains of D-Phe and Trp engage in robust hydrophobic and π−π interactions with receptor residues like Phe261 and Trp258 on TM6[5].

GPCR_Signaling Ligand MSH Tetrapeptide (His-D-Phe-Arg-Trp) Receptor Melanocortin Receptor (e.g., MC4R) Ligand->Receptor Binds Hydrophobic Pocket GProtein Gαs Protein Activation Receptor->GProtein Conformational Shift AdenylateCyclase Adenylate Cyclase (AC) GProtein->AdenylateCyclase Stimulates cAMP cAMP Accumulation AdenylateCyclase->cAMP Converts ATP PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Physiology Physiological Response (e.g., Satiety) PKA->Physiology Phosphorylates Targets

GPCR signaling cascade activated by MSH-tetrapeptide binding to Melanocortin Receptors.

Pharmacological Properties and Receptor Selectivity

The isolated tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 exhibits full agonist efficacy across multiple melanocortin receptors, driving the intracellular cyclic AMP (cAMP) signal transduction pathway[1].

Structure-Activity Relationship (SAR) Insights
  • Trp Modifications: The indole moiety of Trp is highly critical for MC3R agonist potency. Substituting Trp with bulky aromatic groups (like 2-naphthylalanine or biphenylalanine) can yield ligands that are highly selective for peripheral receptors (MC1R/MC5R) over central receptors (MC3R/MC4R)[1].

  • N-Terminal Acylation: Adding fatty acid chains to the N-terminus of the tetrapeptide dramatically alters potency. Increasing the alkyl chain length up to an octanoyl moiety can enhance potency by up to 100-fold at the MC1R, likely by anchoring the peptide to the lipid bilayer or engaging a lipophilic auxiliary pocket on the receptor[6].

Quantitative Pharmacological Data

The table below summarizes the in vitro half-maximal effective concentration ( EC50​ ) values of the core tetrapeptide compared to the gold-standard synthetic tridecapeptide, NDP-MSH.

LigandmMC1R EC50​ (nM)mMC3R EC50​ (nM)mMC4R EC50​ (nM)mMC5R EC50​ (nM)
NDP-MSH [7]0.0100.0790.720.19
Ac-His-D-Phe-Arg-Trp-NH2 [8]25.6195.010.23.5

Note: While the tetrapeptide is less potent than the full-length NDP-MSH, it retains nanomolar efficacy at MC4R (feeding behavior) and MC5R (exocrine function), proving that the core pharmacophore is sufficient for robust receptor activation[8].

Experimental Methodologies: Validating Tetrapeptide Activity

To accurately quantify the pharmacological properties of MSH-tetrapeptide analogs, researchers rely on in vitro cAMP accumulation assays. The following protocol is designed as a self-validating system , ensuring that the measured signal is a direct, causal result of MCR activation.

Assay_Workflow Step1 1. Cell Culture HEK293 + MCR Plasmid Step2 2. IBMX Incubation Inhibit Phosphodiesterase Step1->Step2 Step3 3. Ligand Addition Tetrapeptide Dose-Response Step2->Step3 Step4 4. Cell Lysis Extract Intracellular cAMP Step3->Step4 Step5 5. TR-FRET Assay Quantify cAMP Levels Step4->Step5

Step-by-step in vitro workflow for quantifying MSH-tetrapeptide agonist activity via cAMP assay.

Step-by-Step Methodology: TR-FRET cAMP Assay
  • Cell Line Preparation (Specificity Control):

    • Action: Culture HEK293 cells stably transfected with the target receptor (e.g., hMC4R).

    • Causality: HEK293 cells inherently lack endogenous melanocortin receptors. Using wild-type HEK293 cells as a negative control validates that any observed cAMP spike is strictly mediated by the transfected MCR, eliminating background cross-talk.

  • Phosphodiesterase Inhibition (Signal Preservation):

    • Action: Pre-incubate cells in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. PDEs naturally degrade cAMP into AMP. Inhibiting them ensures that the synthesized cAMP accumulates to detectable levels, making the readout a direct reflection of adenylate cyclase activity.

  • Ligand Stimulation (Dose-Response Mapping):

    • Action: Introduce the MSH-tetrapeptide analog in a 10-point serial dilution (e.g., 10−11 M to 10−4 M). Include NDP-MSH as a positive control.

    • Causality: The positive control validates the dynamic range and sensitivity of the assay on that specific day. The broad concentration gradient allows for accurate sigmoidal curve fitting to determine the EC50​ .

  • Lysis and TR-FRET Detection (High-Fidelity Readout):

    • Action: Lyse the cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagents (Europium-labeled cAMP antibody and a fluorescent cAMP tracer).

    • Causality: TR-FRET utilizes a time delay before measuring fluorescence, which completely eliminates short-lived background autofluorescence from the cell lysate or plasticware. This results in an exceptionally high signal-to-noise ratio.

  • Data Analysis:

    • Action: Interpolate fluorescence ratios against a known cAMP standard curve to convert raw data into absolute cAMP concentrations (nM), then use non-linear regression to calculate EC50​ and Emax​ .

Clinical Translation and Drug Development

The structural decoding of the His-Phe-Arg-Trp sequence has been the cornerstone of modern melanocortin therapeutics. By understanding how this tetrapeptide core interacts with the MC4R, developers engineered Setmelanotide (RM-493) , a first-in-class cyclic peptide approved for rare genetic disorders of obesity[5]. Setmelanotide utilizes a constrained macrocyclic scaffold to perfectly mimic the β -turn of the endogenous tetrapeptide, driving potent satiety signaling. Similarly, the core is utilized in Afamelanotide (NDP-MSH) , an MC1R agonist used clinically to induce eumelanin production and protect against UV-induced phototoxicity in erythropoietic protoporphyria[8].

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Exploratory

The MSH Tetrapeptide and its Central Role in cAMP Accumulation: A Technical Guide

This guide provides an in-depth exploration of the characteristic Melanocyte-Stimulating Hormone (MSH) tetrapeptide, focusing on its crucial role in the accumulation of cyclic AMP (cAMP). Designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the characteristic Melanocyte-Stimulating Hormone (MSH) tetrapeptide, focusing on its crucial role in the accumulation of cyclic AMP (cAMP). Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying molecular mechanisms, provides detailed experimental protocols for quantifying cAMP accumulation, and offers insights into the significance of this signaling pathway in cellular physiology and therapeutic development.

Introduction: The Significance of the MSH Tetrapeptide and cAMP Signaling

Melanocyte-stimulating hormone (α-MSH) is a key endogenous peptide hormone involved in a variety of physiological processes, most notably pigmentation.[1][2] The core pharmacophore of α-MSH, a tetrapeptide sequence, is responsible for much of its biological activity. Synthetic analogs based on this tetrapeptide core are powerful tools for investigating cellular signaling and hold significant therapeutic promise.

A primary signaling event following the activation of melanocortin receptors by MSH peptides is the robust accumulation of intracellular cyclic adenosine monophosphate (cAMP).[1][3] cAMP is a ubiquitous second messenger that relays signals from the cell surface to intracellular effectors, modulating a vast array of cellular functions including gene transcription, metabolism, and cell proliferation.[4][5][6] Understanding how MSH tetrapeptides drive cAMP accumulation is therefore fundamental to comprehending their biological effects and to the development of novel therapeutics targeting this pathway.

The Molecular Machinery: Melanocortin Receptors and the Gs-Protein Cascade

The actions of MSH tetrapeptides are mediated by a subfamily of G-protein coupled receptors (GPCRs) known as the melanocortin receptors (MCRs).[1][3][7] There are five subtypes of MCRs (MC1R to MC5R), each with distinct tissue distribution and physiological roles. Upon binding of an MSH tetrapeptide agonist, the receptor undergoes a conformational change that triggers the activation of a heterotrimeric G-protein, specifically the stimulatory G-protein (Gs).[1][7]

The activation of Gs initiates a well-defined signaling cascade:

  • G-protein Activation: The Gs alpha subunit (Gαs) dissociates from the βγ subunits and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit activates the enzyme adenylyl cyclase.[1][8]

  • cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP into cAMP.[8]

  • Downstream Signaling: cAMP then activates its primary effector, Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, leading to a cellular response.[5][9]

MSH-Tetrapeptide-cAMP-Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand MSH Tetrapeptide MC1R Melanocortin Receptor (MC1R) Ligand->MC1R 1. Binding Gs Gs Protein (αβγ) MC1R->Gs 2. Activation AC Adenylyl Cyclase ATP ATP Gsa_GTP Gαs-GTP Gs->Gsa_GTP 3. GDP/GTP Exchange Gsa_GTP->AC 4. AC Activation cAMP cAMP ATP:e->cAMP:w 5. Synthesis PKA_inactive Inactive PKA cAMP->PKA_inactive 6. Binding PKA_active Active PKA PKA_inactive->PKA_active 7. Activation Response Cellular Response (e.g., Gene Transcription) PKA_active->Response 8. Phosphorylation

Figure 1: MSH Tetrapeptide Signaling Pathway to cAMP Accumulation.

Quantifying cAMP Accumulation: Methodologies and Protocols

Accurate measurement of intracellular cAMP is critical for characterizing the potency and efficacy of MSH tetrapeptide analogs. Several robust methods are available, each with its own advantages and considerations.

Competitive Immunoassays

Competitive immunoassays are a widely used method for cAMP quantification.[4][6] These assays rely on the competition between cAMP in the sample and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The amount of signal generated by the labeled conjugate is inversely proportional to the amount of cAMP in the sample.[4][6]

Table 1: Comparison of Common cAMP Immunoassay Formats

Assay FormatDetection MethodAdvantagesDisadvantages
ELISA Colorimetric (Absorbance)Cost-effective, widely availableMultiple wash steps, lower throughput
HTRF® Time-Resolved FRETHomogeneous (no-wash), high throughputRequires specific plate reader
AlphaLISA® Luminescent (Singlet Oxygen Transfer)Homogeneous, high sensitivityRequires specific plate reader

This protocol provides a framework for measuring cAMP accumulation in cultured cells stimulated with an MSH tetrapeptide.

A. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293 expressing MC1R) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX. Incubate for 30 minutes.

    • Expert Insight: Inhibition of PDEs is crucial as these enzymes rapidly degrade cAMP.[9][10][11] Failure to include a PDE inhibitor will lead to an underestimation of cAMP levels.

  • Add varying concentrations of the MSH tetrapeptide to the wells. Include a vehicle control (e.g., DMSO) and a positive control such as Forskolin (10 µM), which directly activates adenylyl cyclase.[5][8][12][13][14]

  • Incubate for the desired time (e.g., 30 minutes) at 37°C.

B. Cell Lysis and cAMP Quantification:

  • Aspirate the stimulation medium and lyse the cells according to the manufacturer's instructions of the chosen cAMP ELISA kit.[4][6]

  • Perform the competitive ELISA by adding cell lysates, labeled cAMP conjugate, and anti-cAMP antibody to the assay plate.

  • Incubate, wash, and add substrate as per the kit protocol.

  • Read the absorbance at the appropriate wavelength (e.g., 405 nm).

C. Data Analysis:

  • Generate a standard curve using the provided cAMP standards.

  • Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

  • Plot the cAMP concentration against the log of the MSH tetrapeptide concentration to generate a dose-response curve and determine the EC50 value.

Reporter Gene Assays

Reporter gene assays provide a functional readout of cAMP signaling.[15][16][17][18] These assays utilize a reporter gene (e.g., luciferase) under the control of a cAMP Response Element (CRE). Increased intracellular cAMP leads to PKA-mediated activation of the CREB transcription factor, which drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the amount of cAMP produced.

cAMP_Reporter_Assay_Workflow start Start transfect Transfect cells with CRE-Luciferase vector start->transfect plate Plate transfected cells in 96-well plate transfect->plate treat Treat with MSH Tetrapeptide plate->treat incubate Incubate (4-6 hours) treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse read Read Luminescence lyse->read end End read->end

Figure 2: Workflow for a CRE-Luciferase Reporter Gene Assay.

Data Interpretation and Self-Validation

A robust experimental design with appropriate controls is essential for trustworthy data.

  • Negative Control (Vehicle): Establishes the basal level of cAMP in unstimulated cells.

  • Positive Control (Forskolin): Confirms that the adenylyl cyclase and downstream signaling components are functional. A lack of response to Forskolin indicates a problem with the cells or assay reagents, not necessarily the MSH tetrapeptide or its receptor.[8][12][13][14]

  • Reference Agonist (e.g., α-MSH): Allows for the relative potency and efficacy of the MSH tetrapeptide to be determined.

By comparing the dose-response curve of the test compound to that of a known full agonist, one can classify the MSH tetrapeptide as a full agonist, partial agonist, or antagonist.

Conclusion and Future Directions

The MSH tetrapeptide-induced accumulation of cAMP is a critical signaling event with implications for a wide range of physiological processes. The methodologies described in this guide provide a robust framework for dissecting this pathway and for the screening and characterization of novel melanocortin receptor modulators. Future research will likely focus on developing tetrapeptide analogs with enhanced receptor subtype selectivity and biased signaling properties, opening new avenues for therapeutic intervention in areas such as metabolic disorders, inflammation, and neuroprotection.

References

  • Seamon, K. B., Padgett, W., & Daly, J. W. (1981). Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells. Proceedings of the National Academy of Sciences, 78(6), 3363–3367. [Link]

  • Cheng, Z., Garvin, D., Paguio, A., Stecha, P., Wood, K., & Fan, F. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84–91. [Link]

  • Clark, R. B., Goka, T. J., Green, D. A., Barber, R., & Butcher, R. W. (1982). Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells. Molecular Pharmacology, 22(3), 609–618. [Link]

  • Seamon, K., Padgett, W., & Daly, J. W. (1981). Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells. PNAS, 78(6), 3363-3367. [Link]

  • Cheng, Z., Garvin, D., Paguio, A., Stecha, P., Wood, K., & Fan, F. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics and Translational Medicine, 4, 84-91. [Link]

  • Kopanchik, K., et al. (2019). The constitutive activity of melanocortin-4 receptors in cAMP pathway is allosterically modulated by zinc and copper ions. Journal of Neurochemistry, 153(3), 346-361. [Link]

  • Stangherlin, A., & Zaccolo, M. (2012). Phosphodiesterases and subcellular compartmentalized cAMP signaling in the cardiovascular system. American Journal of Physiology-Heart and Circulatory Physiology, 302(3), H567-H577. [Link]

  • Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84-91. [Link]

  • Cheng, Z., Garvin, D., Paguio, A., Stecha, P., Wood, K., & Fan, F. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). cAMP assay principle. In this competitive assay, an anti-cAMP antibody...[Link]

  • Herraiz, C., et al. (2011). MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation. Photochemical & Photobiological Sciences, 10(8), 1247-1257. [Link]

  • Wood, E. R., et al. (2013). MC1R and cAMP signaling inhibit cdc25B activity and delay cell cycle progression in melanoma cells. PNAS, 110(35), 14292-14297. [Link]

  • Conti, M., & Beavo, J. (2007). Different phosphodiesterases (PDEs) regulate distinct phosphoproteomes during cAMP signaling. PNAS, 104(13), 5441-5446. [Link]

  • Promega Corporation. (2013). Measuring cAMP Levels and Cytotoxicity in a Single Plate Well. [Link]

  • Ahmad, N., & Ahmad, I. (2018). Role of cAMP and phosphodiesterase signaling in liver health and disease. Frontiers in Pharmacology, 9, 196. [Link]

  • Gervasi, N., et al. (2010). Type 4 Phosphodiesterase Plays Different Integrating Roles in Different Cellular Domains in Pyramidal Cortical Neurons. Journal of Neuroscience, 30(17), 5941-5951. [Link]

  • Herraiz, C., et al. (2011). Functional status and relationships of melanocortin 1 receptor signaling to the cAMP and extracellular signal-regulated protein kinases 1 and 2 pathways in human melanoma cells. Molecular Cancer Research, 9(10), 1365-1376. [Link]

  • Vongs, A., et al. (2011). Intracellular signaling mechanisms of the melanocortin receptors: current state of the art. Journal of Receptors and Signal Transduction, 31(6), 369-380. [Link]

  • Rossman, J. S., & Varghese, F. S. (2024). A mini-review: phosphodiesterases in charge to balance intracellular cAMP during T-cell activation. Frontiers in Immunology, 15, 1368688. [Link]

  • Binkowski, K., et al. (2011). FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells. Nature Protocols, 6(5), 629-638. [Link]

  • Assay Guidance Manual [Internet]. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • Bottomley, A. L., & Thomas, N. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol, 6(8), e1786. [Link]

  • Defence Science and Technology Group. (2018). Measurement of intracellular cAMP using a BRET biosensor. [Link]

  • de Barioglio, S. R., et al. (2000). Structure-activity studies of alpha-melanotropin fragments on cAMP production in striatal slices. Peptides, 21(6), 835-840. [Link]

  • Holder, J. R., et al. (2008). Cyclic analogs of alpha-melanocyte-stimulating hormone (alphaMSH) with high agonist potency and selectivity at human melanocortin receptor 1b. Journal of Medicinal Chemistry, 51(12), 3503-3510. [Link]

  • Grieco, P., et al. (2008). Structure-activity relationships of cyclic lactam analogues of alpha-melanocyte-stimulating hormone (alpha-MSH) targeting the human melanocortin-3 receptor. Journal of Medicinal Chemistry, 51(2), 261-267. [Link]

  • Grieco, P., et al. (2008). Structure–Activity Relationships of Cyclic Lactam Analogues of α-Melanocyte-Stimulating Hormone (α-MSH) Targeting the Human Melanocortin-3 Receptor. Journal of Medicinal Chemistry, 51(2), 261-267. [Link]

  • Novo Nordisk. (n.d.). Long-acting a-MSH analogue. [Link]

  • Mitchell, N. L., et al. (2022). Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds. eLife, 11, e75531. [Link]

  • Hozumi, A., et al. (2025). Stimulatory and inhibitory G-protein signaling relays drive cAMP accumulation for timely metamorphosis in the chordate Ciona. eLife, 13, e99825. [Link]

  • Rossi, M., et al. (2011). Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists. Molecular Endocrinology, 25(5), 833-843. [Link]

  • Mitchell, N. L., et al. (2022). Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds. eLife, 11, e75531. [Link]

Sources

Protocols & Analytical Methods

Method

solid-phase peptide synthesis protocol for characteristic MSH-tetrapeptide

Application Note: Solid-Phase Peptide Synthesis (SPPS) of the Characteristic MSH-Tetrapeptide Pharmacophore Introduction & Mechanistic Rationale The melanocortin system is a complex neuroendocrine network responsible for...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) of the Characteristic MSH-Tetrapeptide Pharmacophore

Introduction & Mechanistic Rationale

The melanocortin system is a complex neuroendocrine network responsible for regulating pigmentation, energy homeostasis, feeding behavior, and inflammation. All endogenous melanocortin receptor (MCR) agonists—including α -, β -, and γ -MSH—share a highly conserved message sequence: the tetrapeptide His-Phe-Arg-Trp[1].

Through extensive structure-activity relationship (SAR) studies, it was discovered that substituting the native L-Phe with D-Phe to yield the sequence Ac-His-DPhe-Arg-Trp-NH2 induces a rigid β -turn conformation. This structural modification increases agonist potency at the MC4R by up to 100-fold and confers significant resistance to enzymatic degradation by endogenous peptidases[2][3]. This application note provides an authoritative, self-validating Fmoc-SPPS protocol for synthesizing this highly potent minimal active pharmacophore.

Experimental Design & Causality (E-E-A-T Insights)

The successful synthesis of this specific tetrapeptide requires overcoming several sequence-specific chemical challenges. Every reagent choice below is dictated by the chemical behavior of the constituent amino acids:

  • Solid Support (Resin): Rink Amide MBHA resin is utilized to generate a C-terminal amide upon cleavage. C-terminal amidation is essential for mimicking the native α -MSH structure, ensuring full receptor binding affinity, and preventing rapid degradation by carboxypeptidases in vivo[4].

  • Orthogonal Protection Strategy:

    • Fmoc-Trp(Boc)-OH: Unprotected tryptophan is highly susceptible to irreversible alkylation by carbocations generated during global cleavage. The Boc group shields the indole ring and is smoothly removed by TFA[5].

    • Fmoc-Arg(Pbf)-OH: Arginine is notoriously difficult to couple due to the steric bulk of its guanidino side chain, which is also prone to δ -lactam formation. The Pbf protecting group is chosen over older groups (like Pmc) because it is more acid-labile, allowing for shorter cleavage times and minimizing peptide degradation[5].

    • Fmoc-His(Trt)-OH: The trityl (Trt) group protects the basic imidazole nitrogen, preventing it from interfering with coupling activation and minimizing the risk of racemization[1].

  • Coupling Chemistry: To overcome the steric hindrance of Arg(Pbf) and D-Phe, the highly reactive uronium salt HATU is paired with DIPEA. Crucially, HATU is used at a slight sub-stoichiometric ratio relative to the amino acid to prevent excess uronium from reacting with the resin-bound free amine, which would cause irreversible chain termination.

Reagent Specifications & Quantitative Data

Table 1: Quantitative Data for Amino Acid Coupling

Reagent Equivalents Mechanistic Function & Causality
Fmoc-AA-OH 4.0 eq Excess building block drives the bimolecular coupling reaction to 100% completion.
HATU 3.95 eq Uronium activator; kept sub-stoichiometric to prevent N-terminal guanidinylation (chain termination).
DIPEA 8.0 eq Organic base; creates the alkaline environment required for rapid carboxylate activation.

| DMF | - | Primary solvent; optimal swelling properties for polystyrene resins and high reagent solubility. |

Table 2: Optimized Cleavage Cocktail (Modified Reagent K)

Component Percentage (v/v) Mechanistic Purpose
TFA 92.5% Primary acid; cleaves the peptide from the linker and removes side-chain protecting groups.
TIS 2.5% Triisopropylsilane; specifically scavenges trityl (Trt) cations generated from Histidine.
H₂O 2.5% Nucleophile that quenches highly reactive carbocations.

| DODT | 2.5% | 3,6-dioxa-1,8-octanedithiol; an odorless EDT alternative that scavenges Pbf cations to protect the Tryptophan indole ring[5]. |

Self-Validating Step-by-Step Protocol

Step 1: Resin Swelling
  • Weigh 0.1 mmol of Rink Amide MBHA resin (loading capacity ~0.3–0.6 mmol/g) and transfer it to a fritted SPPS reaction vessel.

  • Swell the resin in 5 mL of Dimethylformamide (DMF) for 30 minutes with gentle nitrogen bubbling or mechanical agitation. Drain the solvent.

Step 2: Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Repeat with a fresh 5 mL of 20% piperidine for 15 minutes to ensure complete removal of the Fmoc group[5].

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of the basic piperidine.

Step 3: Amino Acid Coupling (Iterative Cycle)

Note: The sequence is synthesized from C-terminus to N-terminus: Trp → Arg → D-Phe → His.

  • Dissolve 0.4 mmol (4.0 eq) of the Fmoc-amino acid and 0.395 mmol (3.95 eq) of HATU in 3 mL of DMF.

  • Add 0.8 mmol (8.0 eq) of DIPEA to the solution. Allow the mixture to pre-activate for 1 minute.

  • Add the activated amino acid mixture to the resin and agitate for 60 minutes.

  • Drain and wash the resin with DMF (4 × 1 min).

Step 4: In-Process Validation (Kaiser Test)

To maintain a self-validating system, a colorimetric Kaiser test must be performed after every single coupling step:

  • Transfer a few resin beads to a glass micro-tube. Add 2 drops each of ninhydrin, phenol, and KCN solutions. Heat at 120°C for 5 minutes.

  • Analysis: A yellow/colorless solution and beads indicate complete coupling (Negative). A blue solution indicates unreacted primary amines (Positive).

  • Causality-Driven Action: If positive (highly common after the sterically hindered Arg coupling), do not proceed to deprotection. Perform a secondary coupling using a different chemistry (e.g., DIC/OxymaPure) to overcome sequence-specific aggregation.

Step 5: N-Terminal Acetylation (Capping)

After the final Fmoc removal from the N-terminal Histidine:

  • Treat the resin with a capping solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.

  • Wash thoroughly with DMF (5 × 1 min), followed by Dichloromethane (DCM) (5 × 1 min), and dry the resin under a vacuum for 2 hours.

Cleavage, Purification, and Final Validation

Step 6: Global Cleavage and Scavenging
  • Prepare the cleavage cocktail (Table 2) fresh in a fume hood.

  • Add 4 mL of the cocktail to the dried resin. Agitate gently for 2.5 hours at room temperature. Causality: This extended cleavage time is strictly required for the complete removal of the robust Arg(Pbf) group[5].

  • Filter the cleavage solution into a 50 mL polypropylene centrifuge tube. Wash the resin with 1 mL of neat TFA and combine the filtrates.

Step 7: Precipitation and Validation
  • Concentrate the TFA solution under a gentle stream of nitrogen to approximately 1 mL.

  • Add 30 mL of ice-cold diethyl ether to precipitate the crude peptide. Centrifuge at 3000 rpm for 5 minutes and decant the ether.

  • Wash the peptide pellet twice more with cold ether to extract scavengers and cleaved protecting groups.

  • Final Validation: Dissolve the dried pellet in MS-grade water/acetonitrile. Validate the synthesis via analytical RP-HPLC (monitoring at 214 nm for the peptide backbone and 280 nm for the Trp indole) and confirm the exact mass via LC-MS prior to lyophilization.

Workflow Diagram

SPPS_Workflow Start Resin Swelling (Rink Amide in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Amino Acid Coupling (HATU/DIPEA) Deprotect->Couple Kaiser In-Process Validation (Kaiser Test) Couple->Kaiser Kaiser->Deprotect Negative (Complete) Kaiser->Couple Positive (Incomplete) Acetylate N-Terminal Capping (Ac2O/DIPEA) Kaiser->Acetylate After 4th AA (His) Cleave Global Cleavage (TFA/TIS/H2O/DODT) Acetylate->Cleave Precipitate Cold Ether Precipitation Cleave->Precipitate Purify RP-HPLC & LC-MS Validation Precipitate->Purify

Fig 1. Self-validating SPPS workflow for the MSH-tetrapeptide.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: ACS Medicinal Chemistry Letters (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (National Institutes of Health)
  • Source: ChemPep Inc.

Sources

Application

Application Note: In Vivo Dosing Guidelines and Pharmacological Protocols for MSH-Tetrapeptide Analogs in Murine Models

Mechanistic Rationale & Pharmacophore Design The endogenous alpha-melanocyte-stimulating hormone (α-MSH) is a tridecapeptide that regulates critical physiological functions, including energy homeostasis, pigmentation, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Pharmacophore Design

The endogenous alpha-melanocyte-stimulating hormone (α-MSH) is a tridecapeptide that regulates critical physiological functions, including energy homeostasis, pigmentation, and immune response modulation. Through extensive truncation studies, the core tetrapeptide sequence—His-Phe-Arg-Trp —has been identified as the minimal messaging sequence sufficient for melanocortin receptor (MCR) recognition and activation[1].

While the native tetrapeptide possesses potent agonist efficacy, it is highly susceptible to enzymatic degradation in vivo. To engineer a viable probe for murine studies, a stereochemical inversion is typically introduced at the phenylalanine residue (L-Phe to D-Phe), yielding analogs such as Ac-His-DPhe-Arg-Trp-NH2[2]. This specific modification prevents rapid proteolytic cleavage while maintaining nanomolar binding affinity (EC50 ≈ 10 nM) at the murine Melanocortin-4 Receptor (mMC4R), which dictates feeding behavior[2].

Pathway MSH MSH Tetrapeptide (His-DPhe-Arg-Trp) MC4R Melanocortin-4 Receptor (Hypothalamus) MSH->MC4R High Affinity Binding (10 nM) Gs Gs Protein Activation MC4R->Gs Conformational Shift cAMP cAMP Elevation Gs->cAMP Adenylyl Cyclase Activation Physio Decreased Food Intake & Weight Loss cAMP->Physio Downstream PKA Signaling

Fig 1. Central MC4R signaling pathway activated by MSH-tetrapeptide.

Pharmacokinetics and Stability Profiling

Experimental success in murine models relies on matching the dosing frequency to the peptide's serum half-life. Native α-MSH is rapidly degraded, leaving less than 1% intact peptide after a 6-hour incubation, correlating to a half-life of just 0.9 hours in mouse serum[3]. In contrast, the stereochemically optimized monovalent tetrapeptide (Ac-His-DPhe-Arg-Trp-NH2) acts as a highly stable scaffold, exhibiting a half-life of 16.8 hours[3].

Table 1: Pharmacokinetic & Binding Profile of MSH Peptides
PeptideSequenceMouse Serum Half-LifemMC4R Affinity (EC50)
α-MSH Ac-SYSMEHFRWGKPV-NH20.9 h~10 nM
NDP-MSH Ac-SYSNleE-DPhe-RWGKPV-NH25.1 h~0.3 nM
CJL-1-14 Ac-His-DPhe-Arg-Trp-NH216.8 h10 nM

Data synthesized from in vitro mouse serum stability assays[3] and cloned murine receptor characterizations[2].

In Vivo Dosing Strategies by Application

A. Metabolic & Obesity Models (Targeting MC3R/MC4R)

For Diet-Induced Obesity (DIO) models using C57BL/6J mice, MSH-tetrapeptide analogs (like MTII) are utilized to suppress appetite and improve insulin resistance.

  • Intraperitoneal (IP) Dosing: 100 µg per mouse administered four times daily (q.i.d.)[4].

    • Causality: Peripheral IP administration requires higher, frequent dosing to achieve sufficient central nervous system penetration to activate hypothalamic MC4Rs. Tachyphylaxis (receptor desensitization) can occur after 4 days of chronic administration, necessitating careful temporal monitoring of food intake[4].

  • Intracerebroventricular (ICV) Dosing: 10 nmol/day[4].

    • Causality: Direct central administration bypasses the blood-brain barrier, requiring drastically lower doses to achieve the same anorexigenic effect.

B. Anti-Inflammatory & Granuloma Models (Targeting MC1R/MC3R)

MSH-tetrapeptides exert potent anti-inflammatory effects by downregulating type I interferon pathways and suppressing macrophage activity[5].

  • Subcutaneous (SC) Dosing: 10 µg administered daily[5].

    • Causality: SC administration provides a slow, sustained absorption profile. This steady-state release is ideal for chronic inflammation models (e.g., 21-day sarcoidosis models), effectively reducing CD45+CD68+ macrophage infiltration without triggering the acute metabolic shifts seen in IP/ICV dosing[5].

Self-Validating Experimental Protocols

Protocol A: IP Administration for Energy Homeostasis Evaluation

To ensure scientific integrity, metabolic studies must differentiate between weight loss caused by caloric restriction (anorexia) versus increased energy expenditure (lipolysis). This protocol utilizes a self-validating "pair-fed" control system.

  • Acclimation: House C57BL/6J DIO mice individually in metabolic cages for 7 days prior to the study to normalize stress-induced metabolic fluctuations.

  • Baseline Establishment: Record 24-hour baseline food intake, body weight, and Respiratory Exchange Ratio (RER).

  • Formulation: Dissolve the MSH-tetrapeptide in sterile PBS vehicle.

  • Dosing Execution: Administer 100 µg of the peptide via IP injection using a 29G syringe, four times daily (q.i.d.)[4].

  • Control Validation (Critical Step): Maintain two control groups:

    • Vehicle Control: Receives PBS IP q.i.d. with ad libitum food access.

    • Pair-Fed Control: Receives PBS IP q.i.d., but is restricted to the exact gram-weight of food consumed by the peptide-treated group over the previous 24 hours[4].

  • Endpoint Analysis: Harvest serum at 24h and 48h to quantify leptin and free fatty acid (FFA) concentrations.

Workflow A 1. Acclimation (7 Days) B 2. Baseline (Weight/Food) A->B C 3. IP Dosing (100 µg q.i.d.) B->C D 4. Monitoring (Metabolic Cages) C->D E 5. Endpoint (Serum/Tissue) D->E

Fig 2. In vivo experimental workflow for evaluating metabolic effects of MSH-tetrapeptides.

Protocol B: SC Administration for Pulmonary Inflammation
  • Induction: Induce granuloma formation via intratracheal injection of MAB microparticles (initial dose: 5 × 10^8 CFU in 50 µL)[5].

  • Treatment: Administer 10 µg MSH-tetrapeptide SC daily, beginning on Day 1 post-induction[5].

  • Harvest: Euthanize mice on Day 21. Perfuse lungs with PBS to clear peripheral blood.

  • Analysis: Perform flow cytometry on single lung cell suspensions to quantify CD8+ T-cells and macrophages, validating the immunosuppressive efficacy of the peptide[5].

Expected Quantitative Outcomes

When executing Protocol A, researchers should anticipate the following physiological shifts within the first 48 hours of treatment. The divergence between the treated group and the pair-fed group in FFA levels confirms that the MSH-tetrapeptide actively promotes lipolysis independently of caloric restriction[4].

Table 2: Expected Physiological Responses in DIO Mice (48h Post-Treatment)
ParameterVehicle (PBS)MSH-Tetrapeptide (100 µg q.i.d.)Pair-Fed Control
Food Intake Baseline (100%)~50-60% ReductionMatched to Treated
Body Weight Change Neutral / GainSignificant Loss (~1.4g)Moderate Loss
Serum Leptin Baseline~50% Reduction~50% Reduction
Free Fatty Acids (FFA) BaselineSignificant Increase Baseline

References

  • Title: 1 | Source: pnas.org

  • Title: 5 | Source: nih.gov

  • Title: 4 | Source: diabetesjournals.org

  • Title: 3 | Source: nova.edu

  • Title: 2 | Source: doi.org

Sources

Method

Application Note: Characteristic MSH-Tetrapeptide Cell Culture Media Formulation and Melanogenesis Assay for B16F10 Cells

Introduction & Scientific Rationale The B16F10 murine melanoma cell line is a highly robust and widely adopted 1 for investigating melanogenesis, screening depigmenting agents, and evaluating targeted melanoma therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The B16F10 murine melanoma cell line is a highly robust and widely adopted 1 for investigating melanogenesis, screening depigmenting agents, and evaluating targeted melanoma therapeutics[1]. At the molecular core of melanogenesis regulation is the Melanocortin-1 Receptor (MC1R). The endogenous ligand for MC1R, α -Melanocyte-Stimulating Hormone ( α -MSH), is a tridecapeptide. However, its biological activity and receptor binding affinity are entirely localized to a highly conserved tetrapeptide pharmacophore: Histidine-Phenylalanine-Arginine-Tryptophan (2)[2]. This tetrapeptide core is strictly required for3 and subsequent cellular internalization[3].

Binding of this MSH-tetrapeptide to MC1R initiates a Gs-protein coupled cascade. This interaction triggers the accumulation of intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA). PKA phosphorylates the cAMP response element-binding protein (CREB), driving the transcription of Microphthalmia-associated Transcription Factor (MITF). MITF acts as the master regulator, upregulating the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and 4, which catalyze the conversion of L-tyrosine into 5[5][4].

Pathway MSH MSH-Tetrapeptide (His-Phe-Arg-Trp) MC1R MC1R Receptor (Cell Membrane) MSH->MC1R Binds cAMP cAMP Accumulation MC1R->cAMP Gs-protein PKA PKA Activation cAMP->PKA CREB p-CREB PKA->CREB Phosphorylation MITF MITF Transcription CREB->MITF Nucleus TYR Tyrosinase (TYR) TRP-1 / TRP-2 MITF->TYR Gene Expression Melanin Melanin Synthesis TYR->Melanin Melanosome

MSH-Tetrapeptide (His-Phe-Arg-Trp) induced MC1R signaling and melanogenesis pathway in B16F10 cells.

Media Formulation: The Causality of Phenol Red Exclusion

A critical point of failure in B16F10 melanin quantification assays is the use of standard culture media. Standard Dulbecco's Modified Eagle Medium (DMEM) contains phenol red as a pH indicator. Because melanin quantification relies on spectrophotometric absorbance in the 400–475 nm range, the presence of phenol red (which absorbs strongly at these wavelengths) introduces severe optical interference and 6[6]. Therefore, formulating the assay medium with phenol red-free DMEM is an absolute requirement for accurate 7[7].

Table 1: Optimized MSH-Tetrapeptide B16F10 Media Formulation
ComponentConcentration / SpecificationScientific Purpose
DMEM Base Phenol Red-Free, High GlucoseEliminates optical interference at 405-475 nm during melanin absorbance reading.
Fetal Bovine Serum (FBS) 10% (v/v), Heat-InactivatedProvides essential growth factors for B16F10 proliferation.
Antibiotics 1% Penicillin/StreptomycinPrevents bacterial contamination during the extended 72-hour incubation.
L-Glutamine 2 mMPrimary energy source and nitrogen donor for nucleotide biosynthesis.
MSH-Tetrapeptide 100 nM – 1 µMSpecifically binds MC1R to stimulate the melanogenesis signaling cascade.

Experimental Protocol: A Self-Validating Melanin Assay

To ensure the protocol operates as a self-validating system, raw melanin absorbance must be normalized against total cellular protein. This prevents 8 caused by simple increases in cell proliferation rather than true upregulation of melanogenic pathways[8].

Workflow Seed Seed B16F10 Cells (Phenol Red-Free) Treat Add MSH-Tetrapeptide (100 nM - 1 µM) Seed->Treat Incubate Incubate 72 Hours (Melanin Accumulation) Treat->Incubate Lyse Lyse in 1N NaOH + 10% DMSO (80°C) Incubate->Lyse Measure Absorbance (405 nm) Normalize to Protein Lyse->Measure

Step-by-step experimental workflow for MSH-tetrapeptide stimulated B16F10 melanin quantification.

Step-by-Step Methodology

Phase 1: Cell Seeding and Acclimation

  • Cultivate B16F10 cells in standard DMEM until 80% confluence is reached.

  • Detach cells using 0.25% Trypsin-EDTA and neutralize with complete media.

  • Seed the cells at a density of 5×104 9 into a 6-well plate using the Phenol Red-Free Media Formulation described in Table 1[9].

  • Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cellular attachment.

Phase 2: MSH-Tetrapeptide Stimulation

  • Prepare a stock solution of the MSH-tetrapeptide (e.g., His-Phe-Arg-Trp or NDP-MSH) in sterile PBS. If DMSO is required for solubility, ensure the final well concentration does not exceed 0.1% (v/v).

  • Aspirate the old media and replace it with fresh Phenol Red-Free DMEM containing the MSH-tetrapeptide at a concentration of 100 nM to 1 µM.

  • Incubate the cells for 72 hours without media exchange to allow for maximal melanin synthesis and accumulation.

Phase 3: Harvest and Specialized Lysis

  • Optional: Collect the extracellular culture media to measure secreted melanin.

  • Wash the adherent cells twice with ice-cold PBS.

  • Detach the cells using Trypsin-EDTA, transfer to microcentrifuge tubes, and centrifuge at 10,000 × g for 10 minutes at 4 °C. Discard the supernatant.

  • Expert Insight (The Lysis Mechanism): Mature eumelanin is highly hydrophobic and completely resistant to standard non-ionic detergents (like Triton X-100 or RIPA buffer). To accurately measure intracellular melanin, you must lyse the pellet in 100 µL of 1N NaOH containing 10% DMSO , followed by heating at 60–80 °C for 1 hour. The strong alkali and organic solvent physically disrupt the melanosome polymer structure, ensuring complete solubilization for accurate7[7].

Phase 4: Quantification and Normalization

  • Transfer the solubilized melanin lysates to a 96-well microplate.

  • Measure the optical density (OD) at 405 nm (or 475 nm) using a microplate ELISA reader.

  • In parallel, determine the total protein concentration of a small aliquot of the lysate using a Pierce BCA Protein Assay Kit.

  • Calculate the normalized melanin content: Melanin Content (%) = (ΔOD_sample / Protein_sample) / (ΔOD_control / Protein_control) × 100%.

Expected Quantitative Data

When utilizing the MSH-tetrapeptide in B16F10 cells under the optimized phenol red-free conditions, researchers should expect a robust, dose-dependent upregulation of both tyrosinase activity and overall melanin content.

Table 2: Representative Quantitative Data for MSH-Tetrapeptide Stimulated Melanogenesis
Treatment GroupMSH-Tetrapeptide ConcentrationExpected Relative Melanin Content (%)Expected Cellular Tyrosinase Activity (%)
Control (Unstimulated) 0 nM100% (Baseline)100% (Baseline)
Low Dose 100 nM140% ± 12%155% ± 10%
Medium Dose 500 nM210% ± 15%230% ± 18%
High Dose 1 µM285% ± 20%310% ± 22%

References

  • Bio-protocol - Cellular Melanin Content Level Assay in B16F10 Cells. Available at:[8]

  • PMC - Plumbagin Suppresses α-MSH-Induced Melanogenesis in B16F10 Mouse Melanoma Cells by Inhibiting Tyrosinase Activity. Available at:[6]

  • PMC - Bench-Top to Clinical Therapies: A Review of Melanocortin Ligands from 1954 to 2016. Available at:[2]

  • KJPR - Enhancement of Melanin Synthesis by the Branch Extracts of Vaccinium oldhamii through Activating Tyrosinase Activity in B16F10 Melanoma Cells. Available at:[7]

  • PMC - Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET. Available at:[3]

  • MCBS - RESEARCH ARTICLE: The B16F10 cell line is a cell frequently used in melanin content assays. Available at:[1]

  • MDPI - Grape Extract Promoted α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells. Available at:[5]

  • PMC - Triglochin maritima Extracts Exert Anti-Melanogenic Properties via the CREB/MAPK Pathway in B16F10 Cells. Available at:[4]

  • KJPP - Whitening effect of novel peptide mixture by regulating melanosome biogenesis, transfer and degradation. Available at:[9]

Sources

Application

Application Note: Formulation and Characterization of Liposomal Delivery Systems for the Melanocortin-Targeting MSH-Tetrapeptide

Target Audience: Formulation Scientists, Drug Delivery Researchers, and Process Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP) Scientific Rationale & Mechanistic Background The en...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Drug Delivery Researchers, and Process Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Scientific Rationale & Mechanistic Background

The endogenous alpha-melanocyte-stimulating hormone ( α -MSH) is a tridecapeptide that exerts profound immunomodulatory and anti-inflammatory effects by binding to melanocortin receptors (specifically MC1R and MC3R). However, native α -MSH suffers from rapid proteolytic degradation in vivo. Extensive truncation and structure-activity relationship (SAR) studies have demonstrated that the minimal sequence required for biological activity and receptor agonism is the central tetrapeptide core: Ac-His-Phe-Arg-Trp-NH 2​ [1],[2].

Because this highly hydrophilic tetrapeptide exhibits poor membrane permeability and a short plasma half-life, formulating it within a liposomal nanocarrier is a critical step for clinical translation. Liposomal encapsulation not only shields the peptide from serum proteases but also allows for passive or active targeting to MC1R-overexpressing cells, such as activated macrophages in Inflammatory Bowel Disease (IBD)[3].

signaling MSH MSH-Tetrapeptide (Ac-His-Phe-Arg-Trp-NH2) MC1R Melanocortin 1 Receptor (MC1R) MSH->MC1R Binds to Gs Gαs Protein Activation MC1R->Gs Activates AC Adenylate Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Effect Anti-inflammatory Response & Immunomodulation CREB->Effect Gene Transcription

Fig 1. MSH-tetrapeptide MC1R signaling pathway for immunomodulation.

Formulation Design: Causality & Lipid Selection

A self-validating formulation requires intentional lipid selection to balance encapsulation efficiency (EE%), vesicle stability, and release kinetics. For the MSH-tetrapeptide, we utilize a DSPC : Cholesterol : DSPE-PEG2000 system at a molar ratio of 55 : 40 : 5 .

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): Chosen for its high phase transition temperature ( Tm​≈55∘C ). At physiological temperature ( 37∘C ), the bilayer remains in a rigid gel phase, preventing the premature leakage of the small, water-soluble tetrapeptide.

  • Cholesterol: Incorporated at 40 mol% to fill the interstitial spaces between the bulky DSPC headgroups. This eliminates phase-transition defects and reduces the permeability of the aqueous core.

  • DSPE-PEG2000: Provides a steric hydration layer (stealth effect) that prevents opsonization and clearance by the reticuloendothelial system (RES), prolonging circulation time.

Experimental Protocols: Extrusion vs. Microfluidics

Historically, liposomes have been prepared via Thin-Film Hydration followed by Extrusion (TFH-E). However, Microfluidic mixing (MF) has emerged as a superior, scalable alternative that provides tighter control over the Polydispersity Index (PDI)[4]. Both self-validating protocols are detailed below.

Protocol A: Thin-Film Hydration and Extrusion (TFH-E)

Causality Note: Hydration and extrusion must occur strictly above the Tm​ of DSPC ( >55∘C ) to ensure the lipids are in the fluid crystalline phase. Failing to maintain this temperature will result in membrane rupture and near-zero encapsulation.

  • Lipid Film Formation: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 (55:40:5 molar ratio) in a chloroform/methanol mixture (2:1 v/v). Evaporate the solvent using a rotary evaporator at 40∘C under reduced pressure until a thin, dry lipid film forms. Desiccate overnight to remove trace solvents.

  • Aqueous Phase Preparation: Dissolve the MSH-tetrapeptide (Ac-His-Phe-Arg-Trp-NH 2​ ) in 1X PBS (pH 7.4) at a concentration of 2 mg/mL . Self-Validation Check: Ensure pH is exactly 7.4 to maintain the protonation state of Histidine and Arginine, maximizing electrostatic interactions with the inner lipid leaflet.

  • Hydration: Add the peptide solution to the lipid film. Rotate the flask in a water bath at 65∘C for 45 minutes until multilamellar vesicles (MLVs) are completely suspended.

  • Extrusion: Transfer the MLV suspension to a jacketed extruder pre-heated to 65∘C . Pass the suspension 5 times through a 400 nm polycarbonate membrane, followed by 10 passes through a 100 nm membrane.

Protocol B: Microfluidic-Assisted Nanoprecipitation (MF)

Causality Note: Microfluidics relies on rapid solvent exchange. As the ethanol (lipid phase) mixes with the aqueous buffer (peptide phase) in milliseconds, the local polarity shifts, driving the spontaneous self-assembly of lipids around the peptide. This bottom-up approach yields significantly higher encapsulation efficiency.

  • Organic Phase: Dissolve the lipid mixture (DSPC:Chol:DSPE-PEG2000) in absolute ethanol to a final lipid concentration of 15 mM .

  • Aqueous Phase: Dissolve the MSH-tetrapeptide in 1X PBS (pH 7.4) at 2 mg/mL .

  • Microfluidic Mixing: Using a staggered herringbone or T-junction microfluidic cartridge, inject the aqueous and organic phases at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min .

  • Solvent Removal: Immediately dialyze the output suspension against 1X PBS (100 kDa MWCO) for 24 hours at 4∘C to remove ethanol and unencapsulated peptide.

workflow cluster_TFH Method A: Thin-Film Extrusion cluster_MF Method B: Microfluidics Start Lipid Mix (DSPC:Chol:DSPE-PEG) Film Rotary Evaporation (Dry Film) Start->Film Organic Lipids in Ethanol Start->Organic Hydration Hydration with Peptide Solution Film->Hydration Extrusion Membrane Extrusion (400nm -> 100nm) Hydration->Extrusion Purification Dialysis / SEC (Remove Free Peptide) Extrusion->Purification Mixing Microfluidic Mixing (T-Junction/Herringbone) Organic->Mixing Aqueous Peptide in Buffer Aqueous->Mixing Mixing->Purification Char Characterization (DLS, HPLC) Purification->Char

Fig 2. Workflow comparison: Thin-film extrusion vs. microfluidic liposome assembly.

Quality Control & Quantitative Data Analysis

A self-validating protocol requires strict Quality Control (QC) gates. After purification, the liposomes must be evaluated for size, PDI, and Encapsulation Efficiency (EE%). EE% is calculated via RP-HPLC after lysing the liposomes with 0.1% Triton X-100, using the mass balance equation: EE% = (Mass of Encapsulated Peptide / Total Initial Mass of Peptide) × 100

Table 1: Comparative Physicochemical Properties of MSH-Tetrapeptide Liposomes
Quality AttributeThin-Film Hydration + Extrusion (TFH-E)Microfluidic Mixing (MF)Analytical Method
Z-Average Size (nm) 125±12 nm 85±8 nm Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.15±0.04 0.08±0.02 Dynamic Light Scattering (DLS)
Encapsulation Efficiency (EE%) 15%−25% 35%−45% RP-HPLC (UV at 280 nm for Trp)
Batch-to-Batch Variability ModerateLowStatistical Variance across n=5
Scalability Poor (Volume-limited)Excellent (Continuous flow)Process Engineering Assessment

Data Interpretation: The microfluidic approach yields smaller, highly monodisperse vesicles (PDI < 0.1) with nearly double the encapsulation efficiency of the extrusion method. This is attributed to the rapid millisecond mixing that traps the tetrapeptide during the initial nucleation of the lipid bilayer, whereas extrusion relies on passive diffusion during hydration[4].

References

  • Source: National Institutes of Health (NIH)
  • Single Nucleotide Polymorphisms in the Melanocortin His-Phe-Arg-Trp Sequences Decrease Tetrapeptide Potency and Efficacy Source: ACS Medicinal Chemistry Letters URL
  • Alpha-MSH Targeted Liposomal Nanoparticle for Imaging in Inflammatory Bowel Disease (IBD)
  • Manufacturing of Liposomes: A Direct Comparison of Extrusion and Microfluidics Protocols Source: ChemRxiv URL

Sources

Method

characteristic MSH-tetrapeptide application in UV-induced pigmentation assays

Application Notes & Protocols Topic: Characteristic MSH-Tetrapeptide Application in UV-Induced Pigmentation Assays Audience: Researchers, scientists, and drug development professionals. Introduction: Modulating Melanogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Characteristic MSH-Tetrapeptide Application in UV-Induced Pigmentation Assays Audience: Researchers, scientists, and drug development professionals.

Introduction: Modulating Melanogenesis with Precision

The synthesis of melanin, or melanogenesis, is the primary physiological defense against ultraviolet (UV) radiation. This intricate process is principally regulated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes.[1][2][3] Dysregulation of this pathway can lead to either hyperpigmentation disorders or an increased risk of UV-induced skin damage. Consequently, the development of agents that can safely and effectively modulate melanin synthesis is a significant goal in both dermatology and cosmetology.

Synthetic α-MSH analogs, particularly small peptides like MSH-tetrapeptides (e.g., Palmitoyl Tetrapeptide-20), represent a class of highly specific modulators of this pathway.[4][5] These biomimetic peptides are designed to mimic the action of endogenous α-MSH, offering a targeted approach to stimulate melanogenesis.[1][6] This application note provides a comprehensive guide for researchers on the scientific rationale, experimental design, and detailed protocols for utilizing MSH-tetrapeptides in UV-induced pigmentation assays, employing both in vitro cell-based models and in vivo zebrafish models.

Part 1: Scientific Background & Mechanism of Action

The α-MSH/MC1R Signaling Cascade

The regulation of skin pigmentation is a complex process involving communication between keratinocytes and melanocytes within the epidermal-melanin unit.[7][8]

  • UV-Stimulation: Exposure to UV radiation is the primary physiological stimulus for melanogenesis.[7] UV-irradiated keratinocytes produce and secrete paracrine factors, including α-MSH and nitric oxide (NO), which act on neighboring melanocytes.[7][9]

  • MC1R Activation: α-MSH, a peptide hormone, binds to the MC1R, a G protein-coupled receptor on the surface of melanocytes.[3][10] Synthetic MSH-tetrapeptide agonists function by mimicking α-MSH and binding to this same receptor.[1][4]

  • cAMP Pathway: This binding activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[11][12][13]

  • Gene Transcription: Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP responsive element-binding protein (CREB).[14] Phosphorylated CREB acts as a transcription factor, upregulating the expression of Microphthalmia-associated transcription factor (MITF).[11][14]

  • Melanin Synthesis: MITF is the master regulator of melanocyte function, binding to the promoters of key melanogenic enzymes, including tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis.[14][15] This cascade results in the increased production of melanin, primarily the photoprotective brown-black eumelanin.[2][3]

Melanogenesis_Pathway cluster_cell Melanocyte UVR UV Radiation Keratinocyte Keratinocyte UVR->Keratinocyte aMSH α-MSH (Secreted) Keratinocyte->aMSH MC1R MC1R aMSH->MC1R Binds Tetrapeptide MSH-Tetrapeptide (Exogenous) Tetrapeptide->MC1R Binds & Activates AC Adenylyl Cyclase MC1R->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB → pCREB PKA->CREB MITF ↑ MITF Expression CREB->MITF Upregulates Enzymes ↑ Tyrosinase & Related Proteins MITF->Enzymes Melanin Melanin Synthesis Enzymes->Melanin

Sources

Application

Application Note: Fluorescent Labeling Strategies for Tracking the Characteristic MSH-Tetrapeptide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Melanocortin Receptor (MCR) targeting, fluorophore conjugation chemistry, and spatiotemporal receptor tracking. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Melanocortin Receptor (MCR) targeting, fluorophore conjugation chemistry, and spatiotemporal receptor tracking.

Executive Summary

The melanocortin system is a critical neuroendocrine network regulating pigmentation, energy homeostasis, and inflammation. The endogenous agonists (e.g., α-MSH, β-MSH) share a highly conserved core tetrapeptide sequence: His-Phe-Arg-Trp (1)[1]. This characteristic motif is the minimal sequence required for molecular recognition and activation of the five G-protein-coupled melanocortin receptors (MC1R–MC5R) (2)[2].

Developing fluorescently labeled MSH-tetrapeptide probes is essential for mapping receptor localization, tracking endosomal internalization, and preclinical tumor imaging (e.g., MC1R-overexpressing melanomas) (3)[3]. This application note provides a self-validating framework for designing, synthesizing, and deploying fluorescent MSH-tetrapeptide probes.

Mechanistic Rationale: Probe Engineering & Causality

Peptide Scaffold Optimization

Native α-MSH is highly susceptible to rapid proteolytic cleavage in serum. To engineer a robust tracking probe, the native L-Phe at position 7 is substituted with D-Phe, yielding the sequence His-DPhe-Arg-Trp .

  • Causality: The inversion of chirality at the phenylalanine residue induces a conformational shift that dramatically increases resistance to serum proteases and enhances receptor binding potency (4)[4].

Fluorophore Selection and Linker Integration

Direct attachment of bulky fluorophores (e.g., Alexa Fluor, Cyanine dyes, or Europium chelates) to the tetrapeptide core often results in steric clash, abolishing MCR affinity.

  • Causality: To preserve the binding interface, a hydrophilic spacer—typically a Polyethylene Glycol (PEG) linker—is introduced between the fluorophore and the N-terminus of the peptide. This ensures the His-DPhe-Arg-Trp pharmacophore remains fully accessible to the MCR binding pocket, maintaining nanomolar affinity (5)[5].

MSH_Signaling Probe Fluorescent MSH Probe (Fluor-PEG-His-DPhe-Arg-Trp) Receptor Melanocortin Receptor (MC1R / MC4R) Probe->Receptor High Affinity Binding GProtein Gαs Protein Activation Receptor->GProtein Conformational Change Internalization Receptor Internalization (Endosomal Tracking) Receptor->Internalization β-Arrestin Mediated cAMP cAMP Accumulation GProtein->cAMP Downstream Signaling

Fig 1. MSH tetrapeptide binding to MCR, triggering downstream signaling and internalization.

Quantitative Profiling of MSH Analogs

The following table summarizes the pharmacological profiles of endogenous MSH, synthetic analogs, and fluorescently labeled tetrapeptides to guide probe selection.

Peptide / ProbeSequence / ModificationTarget ReceptorBinding Affinity (Kd/Ki)Serum Half-lifePrimary Application
α-MSH (Native) Ac-SYSMEHFRWGKPV-NH2MC1R, MC3R-MC5R~1.0 - 10 nM< 1 hEndogenous baseline
NDP-α-MSH Ac-SYSMEH(DPhe)RWGKPV-NH2MC1R, MC3R-MC5R0.1 - 4.2 nM~5.1 hSuperpotent standard
MSH Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2MC1R, MC3R-MC5R1.9 - 27 nM> 12 hMinimal core probe
Eu-DTPA-PEGO-MSH Eu-DTPA-PEG-His-DPhe-Arg-TrpMC4R27 ± 3.9 nMN/ATime-resolved fluorescence

(Data synthesized from Lensing et al., 2017[4] and related MCR competitive binding assays[5].)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a closed-loop system: Synthesis → Quality Control (Validation) → Biological Application.

Workflow Synthesis Peptide Synthesis (His-DPhe-Arg-Trp) Conjugation NHS-Ester Fluorophore Labeling Synthesis->Conjugation Purification RP-HPLC & LC-MS QC Conjugation->Purification Validation Competitive Binding Assay Purification->Validation Imaging Live-Cell Confocal Imaging Validation->Imaging

Fig 2. Self-validating workflow from MSH peptide synthesis to live-cell fluorescent imaging.

Protocol A: N-Terminal Conjugation of NHS-Ester Fluorophores

Objective: Covalently link an amine-reactive fluorophore (e.g., Alexa Fluor 647 NHS-ester) to the N-terminus of the precursor peptide (H-PEG4-His-DPhe-Arg-Trp-NH2).

  • Reagent Preparation: Solubilize 2 mg of the precursor peptide in 200 µL of anhydrous Dimethylformamide (DMF).

    • Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the moisture-sensitive NHS-ester group before it can react with the peptide.

  • Basification: Add 3–5 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to the peptide solution.

    • Causality: DIPEA deprotonates the N-terminal primary amine, converting it into a strong nucleophile necessary for attacking the NHS-ester carbonyl.

  • Conjugation: Add 1.2 molar equivalents of the NHS-ester fluorophore. Vortex gently and incubate the reaction mixture in the dark at room temperature for 2 hours.

    • Causality: A slight stoichiometric excess of the fluorophore drives the reaction to completion. Dark incubation prevents photobleaching of the dye.

  • Quenching & Purification: Quench the reaction by adding 800 µL of 0.1% Trifluoroacetic acid (TFA) in water. Purify the conjugate using preparative RP-HPLC (C18 column, gradient of Acetonitrile/Water with 0.1% TFA).

    • Causality: TFA lowers the pH, halting the reaction and protonating the peptide, which is required for optimal retention and resolution on the C18 stationary phase.

Protocol B: Quality Control & Competitive Binding Assay

Objective: Validate that the bulky fluorophore did not ablate the tetrapeptide's affinity for the MCR. Fluorescence alone does not guarantee biological function.

  • LC-MS Verification: Lyophilize the HPLC-purified fraction and analyze via LC-MS to confirm the exact molecular weight of the Fluor-PEG4-His-DPhe-Arg-Trp-NH2 construct.

  • Competitive Binding: Incubate MC4R-expressing HEK293 cells with a fixed concentration of radiolabeled [125I]-NDP-α-MSH and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of your new fluorescent probe.

    • Causality: If the fluorescent probe is functional, it will competitively displace the radioligand, generating a sigmoidal dose-response curve. Calculate the Ki​ to ensure it remains in the low nanomolar range (< 50 nM) (5)[5].

Protocol C: Live-Cell Spatiotemporal Tracking

Objective: Visualize MCR activation and endosomal internalization in real-time.

  • Cell Starvation: Seed MC4R-expressing cells in glass-bottom confocal dishes. Prior to imaging, incubate cells in serum-free media for 2 hours.

    • Causality: Serum starvation removes endogenous growth factors and basal receptor stimulation, synchronizing the receptors at the plasma membrane and ensuring a high signal-to-noise ratio.

  • Probe Incubation: Add 100 nM of the validated fluorescent MSH probe to the media. Incubate for 15–30 minutes at 37°C.

    • Causality: Maintaining 37°C is critical because clathrin-mediated endocytosis (the primary mechanism for MCR internalization) is an energy- and temperature-dependent process.

  • Fixation/Imaging: Wash the cells rapidly with ice-cold PBS to halt trafficking. Image immediately using a confocal microscope (e.g., 640 nm excitation for Alexa 647). You will observe distinct punctate fluorescent structures, representing the internalized MSH-MC4R endosomes.

References

  • Lensing, C. J., et al. (2017). "A Direct in Vivo Comparison of the Melanocortin Monovalent Agonist Ac-His-DPhe-Arg-Trp-NH2 versus the Bivalent Agonist Ac-His-DPhe-Arg-Trp-PEDG20-His-DPhe-Arg-Trp-NH2: A Bivalent Advantage." ACS Chemical Neuroscience. Available at:[Link]

  • Ren, G., et al. (2017). "Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET." Theranostics. Available at:[Link]

  • Singh, A., et al. (2015). "Synthesis and Pharmacology of α/β3-Peptides Based on the Melanocortin Agonist Ac-His-dPhe-Arg-Trp-NH2 Sequence." ACS Publications. Available at:[Link]

  • Handl, H. L., et al. (2013). "Synthesis and Characterization of Time-resolved Fluorescence Probes for Evaluation of Competitive Binding to Melanocortin Receptors." PMC / NIH. Available at:[Link]

  • Oliveira, E., et al. (2003). "Structural study of melanocortin peptides by fluorescence spectroscopy: identification of h-(2-naphthyl)." USP. Available at:[Link]

Sources

Method

protocol for characteristic MSH-tetrapeptide topical administration in vivo

Application Note: In Vivo Topical Administration of MSH-Tetrapeptide Analogs Executive Summary & Rationale The alpha-melanocyte-stimulating hormone ( α -MSH) is a critical endogenous peptide that regulates skin pigmentat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Topical Administration of MSH-Tetrapeptide Analogs

Executive Summary & Rationale

The alpha-melanocyte-stimulating hormone ( α -MSH) is a critical endogenous peptide that regulates skin pigmentation, immune tolerance, and genomic stability[1]. The core pharmacophore responsible for binding the Melanocortin 1 Receptor (MC1R) is the tetrapeptide sequence His-Phe-Arg-Trp[2]. While systemic administration of α -MSH analogs is utilized for certain systemic conditions, topical administration is highly preferred in dermatological research to induce localized melanogenesis, accelerate UV-induced DNA repair, and mitigate allergic contact dermatitis without systemic off-target effects[1][3].

This application note provides a comprehensive, self-validating in vivo protocol for the topical administration of MSH-tetrapeptides (e.g., Ac-His-DPhe-Arg-Trp-NH 2​ or palmitoylated derivatives) in murine models.

Mechanistic Grounding: The MC1R Signaling Axis

Understanding the causality of the expected biological response is essential for experimental design. When a topically applied MSH-tetrapeptide successfully breaches the stratum corneum, it binds to MC1R on the basal melanocytes[4]. This G-protein coupled receptor activates adenylyl cyclase, leading to a surge in intracellular cAMP. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB)[4]. This cascade culminates in the upregulation of the Microphthalmia-associated transcription factor (MITF), driving the expression of tyrosinase (for melanin synthesis) and enhancing nucleotide excision repair (NER) of UV-induced cyclobutane pyrimidine dimers (CPDs)[1][5].

G MSH Topical MSH-Tetrapeptide MC1R MC1R Activation MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB MITF MITF Transcription CREB->MITF Melanin Melanogenesis & DNA Repair MITF->Melanin

Caption: MSH-Tetrapeptide MC1R signaling pathway driving melanogenesis and DNA repair.

Formulation Strategy & Pharmacokinetics

Peptides are inherently hydrophilic and possess high molecular weights, making passive transdermal delivery challenging. To overcome this, the MSH-tetrapeptide must be formulated in a vehicle that maximizes thermodynamic activity while temporarily altering stratum corneum lipid packing. Furthermore, utilizing analogs with a D-Phe substitution (e.g.,[Nle 4 , D-Phe 7 ]- α -MSH) prevents rapid enzymatic degradation by cutaneous proteases[2].

Table 1: Optimized Vehicle Composition for In Vivo Topical Delivery[3]

ComponentConcentrationMechanistic Function (Causality)
MSH-Tetrapeptide 0.1% - 0.25% (w/v)Active MC1R agonist. Concentration optimized to saturate local receptors.
Transcutol 50% (v/v)Primary penetrant. Swells the stratum corneum without irreversible lipid disruption.
NMP 10% (v/v)Co-solvent. Enhances partitioning of the peptide into the lipid bilayer.
Water / PBS 40% (v/v)Hydration base. Maintains peptide solubility and physiological pH (5.5).

Note: NMP = N-Methyl-2-pyrrolidone. Transcutol = Diethylene glycol monoethyl ether.

In Vivo Experimental Protocol

This protocol utilizes a murine model (e.g., C57BL/6J or Mc1r mutant mice for specific knockout controls)[5]. The procedure is designed as a self-validating system : the left flank serves as an internal vehicle-only control, ensuring that any observed biological effect on the right flank is strictly due to the peptide, while downstream HPLC confirms physical penetration.

Phase 1: Animal Preparation
  • Acclimatization: House mice under standard conditions (12h light/dark cycle).

  • Hair Removal: 24 hours prior to the experiment, carefully shave the dorsal flanks of the mice. Apply a mild depilatory cream for exactly 60 seconds to remove residual hair shafts, then rinse thoroughly with sterile water.

    • Causality: Hair shafts act as a sink for topical formulations and prevent uniform contact with the epidermis. A 24-hour resting period ensures any transient barrier disruption from depilation resolves before dosing.

Phase 2: Topical Administration & Occlusion
  • Microneedling (Optional but Recommended): For highly hydrophilic tetrapeptides lacking lipid modifications, gently pass a 1.5 mm microneedle roller over the target area 3 times[6].

    • Causality: This creates transient aqueous microchannels, bypassing the lipophilic stratum corneum and depositing the peptide directly into the viable epidermis where melanocytes reside.

  • Dosing: Apply 15 µL to 50 µL of the MSH-tetrapeptide formulation (0.25%) to the right flank[3][6]. Apply an equal volume of the exact vehicle (minus the peptide) to the left flank.

  • Occlusion: Immediately cover both application sites with a transparent semi-permeable dressing (e.g., Tegaderm)[6].

    • Causality: Occlusion serves a dual purpose: it prevents the mouse from grooming/ingesting the peptide (which would confound results via systemic absorption) and traps transepidermal water loss (TEWL), hyper-hydrating the skin to maximize peptide flux.

Phase 3: Tissue Harvesting & Self-Validation Assays
  • Incubation: Allow the formulation to remain on the skin for 24 to 72 hours depending on the downstream assay (24h for cAMP/inflammation, 72h for melanogenesis).

  • Harvesting: Euthanize the animal and perform 2 mm to 4 mm punch biopsies of both the treated and control sites[3][6].

  • Washing: Wash the excised skin twice with 50% ethanol to remove unabsorbed surface peptide[3].

Workflow Prep Vehicle + Peptide Formulation Animal Shaving & Microneedling Prep->Animal Dose Topical Dosing (15-50 µL) Animal->Dose Incubate Tegaderm Occlusion (24-72h) Dose->Incubate Biopsy Punch Biopsy & Surface Wash Incubate->Biopsy Assay HPLC & Histology Validation Biopsy->Assay

Caption: Step-by-step workflow for in vivo topical administration of MSH-tetrapeptides.

Analytical Validation (The Self-Validating Loop)

To ensure the integrity of the experiment, researchers must validate both the pharmacokinetic presence and the pharmacodynamic effect of the peptide. If biological effects are absent, this dual-assay approach identifies whether the failure was due to lack of penetration or lack of receptor activation.

  • Pharmacokinetic Validation (HPLC): Homogenize a subset of the biopsies and boil for 10 minutes in 1M acetic acid to extract the retained peptide[3]. Centrifuge and analyze the supernatant via HPLC. Success criteria: MSH-tetrapeptide peak present in the right flank dermis/epidermis homogenate, absent in the left flank.

  • Pharmacodynamic Validation (Histology): Fix the remaining biopsies in 10% buffered formalin, embed in paraffin, and section at 6 µm. Stain with Fontana-Masson to visualize melanin deposition[7]. Success criteria: Increased eumelanin capping over keratinocyte nuclei in the right flank compared to the vehicle control.

References

  • Structure-Activity Relationships of the Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 at the Mouse Melanocortin Receptors: Part 2 Modifications at the Phe Position | Journal of Medicinal Chemistry - ACS Publications. acs.org. 2

  • Melanocyte-stimulating Hormone directly enhances UV-induced DNA repair in keratinocytes by an XPA-dependent mechanism - PMC. nih.gov. 1

  • Melanocortin 1 Receptor: Structure, Function, and Regulation - Frontiers. frontiersin.org. 4

  • US8846616B1 - Alpha-melanocyte stimulating hormone as topical anti-inflammatory agent for the treatment of allergic contact dermatitis and eczema - Google Patents. google.com. 3

  • A Nude Mouse Model of Xenografted Hypertrophic Scar Cells to Test Therapeutics in the Skin - IMR Press. imrpress.com. 6

  • Prolonged treatment of fair-skinned mice with topical forskolin causes persistent tanning and UV protection - Ovid. ovid.com. 7

  • PKA-mediated Phosphorylation of ATR Promotes Recruitment of XPA to UV-induced DNA Damage - PMC. nih.gov. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Stability of MSH-Tetrapeptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical challenges of formulating melanocortin-based therapeutics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical challenges of formulating melanocortin-based therapeutics. The characteristic tetrapeptide sequence—His-Phe-Arg-Trp —represents the minimal core pharmacophore required for melanocortin receptor (MC1R–MC5R) recognition and activation [3, 4]. However, its specific amino acid composition makes it highly susceptible to rapid degradation in aqueous environments.

This guide is designed to help researchers and drug development professionals troubleshoot instability, understand the causality behind degradation, and implement self-validating protocols to ensure robust peptide formulations.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my His-Phe-Arg-Trp peptide rapidly lose bioactivity in standard aqueous buffers (e.g., PBS at pH 7.4)? A: The primary cause of bioactivity loss is the oxidative degradation of the Tryptophan (Trp) residue, compounded by pH-dependent hydrolysis. Trp contains an electron-rich indole ring that is highly sensitive to reactive oxygen species (ROS), trace metal ions, and photo-oxidation. In aqueous solution, oxidation cleaves the indole ring, sequentially forming oxindolylalanine (Oia), N-formylkynurenine (NFK), and kynurenine (Kyn) [2]. Because the aromatic nature of Trp is critical for orienting the peptide within the receptor's binding pocket, these structural alterations completely abolish pharmacological efficacy.

Q2: How do I select the right buffer system to prevent these degradation pathways? A: Causality dictates that we must minimize hydroxide/hydronium ion catalysis while suppressing redox reactions. Standard PBS (pH 7.4) is slightly too basic, promoting hydrolytic cleavage, and lacks antioxidant capacity [1]. Transitioning to a mildly acidic buffer (e.g., 10 mM citrate or acetate, pH 5.5–6.0) minimizes both acid- and base-catalyzed hydrolysis. Furthermore, you must introduce a sacrificial antioxidant—such as L-methionine—which preferentially oxidizes to methionine sulfoxide, thereby competitively protecting the Trp residue.

Quantitative Profiling of Degradation Pathways
Degradation PathwaySusceptible ResiduesPrimary DegradantsTypical Half-Life (Unoptimized, 37°C)Mitigation Strategy
Oxidation Trp, HisOia (+16 Da), NFK (+32 Da), Kyn< 12 hoursL-Methionine, Air exclusion (Argon)
Hydrolysis Arg-Trp bond, TerminiFragmented peptides24 - 48 hourspH optimization (5.5 - 6.0)
Aggregation Phe, Trp (Hydrophobic)High MW aggregatesConcentration-dependentCo-solvents (PEG), Surfactants

Section 2: Formulation & Stabilization Workflows

To systematically resolve instability, follow the decision matrix outlined below. This workflow ensures that physical solubility and chemical stability are addressed sequentially.

Workflow for optimizing the aqueous stability of MSH-tetrapeptides.

Section 3: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , meaning the analytical readouts inherently confirm the success or failure of the procedure without requiring secondary orthogonal assays.

Protocol A: Self-Validating Forced Degradation & Stability Assessment

Purpose: To map the specific degradation kinetics of your custom MSH-tetrapeptide variant.

  • Baseline Preparation: Dissolve the peptide at 1 mg/mL in HPLC-grade water. Split into three 1 mL aliquots (Control, Oxidative Stress, Hydrolytic Stress).

  • Oxidative Stress Induction: Spike the second aliquot with H₂O₂ to a final concentration of 0.1% (v/v). Incubate at 25°C for 4 hours.

  • Hydrolytic Stress Induction: Adjust the pH of the third aliquot to 9.0 using 0.1 M NaOH. Incubate at 40°C for 24 hours.

  • LC-MS Analysis: Quench the reactions with 0.1% TFA and analyze via LC-MS.

    • Self-Validation Mechanism: The protocol uses intrinsic mass shifts as an internal diagnostic. If the oxidative stress sample does not show a precise +16 Da (Oia) or +32 Da (NFK) mass shift on the intact peptide mass, the chemical stressor failed or the reagent is expired, immediately invalidating the run.

Protocol B: Preparation of an Optimized, Oxidation-Resistant Formulation

Purpose: To formulate the peptide for long-term aqueous storage or in vivo administration.

  • Buffer Preparation: Prepare a 10 mM Sodium Citrate buffer. Adjust the pH to exactly 5.8 using citric acid.

  • Antioxidant Addition: Add L-Methionine to a final concentration of 0.1% (w/v). Causality: L-Met acts as a preferential target for ROS in the solvent, sparing the Trp residue.

  • Peptide Dissolution: Slowly fold the lyophilized His-Phe-Arg-Trp peptide into the buffer to achieve the desired concentration (e.g., 2 mg/mL). Avoid vigorous vortexing to prevent hydrophobic aggregation.

  • Air Exclusion & Spiked Control: Filter sterilize (0.22 µm) the solution into argon-purged amber glass vials to exclude oxygen and UV light.

    • Self-Validation Mechanism: Prepare a parallel "spiked" control vial containing the formulation plus 0.05% H₂O₂. If LC-MS analysis at 24 hours shows no +16 Da shift in the spiked control, the antioxidant system's protective capacity is internally verified and guaranteed to be functioning.

Section 4: Advanced Structural Modifications (For R&D)

Q3: If liquid formulation strategies are insufficient for long-term shelf-life, what structural modifications can stabilize the pharmacophore without losing receptor affinity? A: When excipients fail, molecular engineering is required. The linear His-Phe-Arg-Trp sequence is highly flexible, exposing its backbone to solvent-borne stressors.

  • Stereochemical Substitution: Substituting L-Phe with D-Phe (as seen in the synthetic analog NDP-MSH) introduces steric hindrance that protects adjacent peptide bonds from enzymatic and chemical hydrolysis [4].

  • Conformational Constraint: Backbone or side-chain cyclization restricts the conformational flexibility of the motif. This locks the peptide into its bioactive β-turn conformation while physically shielding the vulnerable Trp residue from oxidants within the tertiary structure [3].

Mechanistic pathway of Trp oxidation leading to peptide degradation.

References

  • Source: nih.
  • Source: nih.
  • Title: Synthesis, Biophysical, and Pharmacological Evaluation of the Melanocortin Agonist AST3-88: Modifications of Peptide Backbone at Trp 7 Position Lead to a Potent, Selective, and Stable Ligand of the Melanocortin 4 Receptor (MC4R)
  • Source: acs.
Optimization

troubleshooting peptide degradation in characteristic MSH-tetrapeptide assays

Welcome to the technical support center for melanocyte-stimulating hormone (MSH) tetrapeptide assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for melanocyte-stimulating hormone (MSH) tetrapeptide assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experimentation. The following question-and-answer format directly addresses specific issues to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Peptide Handling and Storage

Question: My assay results are inconsistent, and I suspect my MSH-tetrapeptide is degrading. What are the best practices for storage?

Answer: Improper storage is a primary cause of peptide degradation, leading to a loss of bioactivity and inconsistent assay results.[1] For maximum stability, peptides should be stored in their lyophilized (powder) form at -20°C or, preferably, -80°C, protected from light.[2][3][4]

  • Causality: At low temperatures, enzymatic and chemical degradation processes are significantly slowed. Lyophilization removes water, which is a key reactant in hydrolytic degradation pathways.[5] Light can induce photo-oxidation, particularly of sensitive residues like Tryptophan (Trp).

Before opening a vial of lyophilized peptide, it is crucial to allow it to warm to room temperature in a desiccator.[6][7] This prevents condensation from forming on the peptide, as many peptides are hygroscopic (readily absorb moisture from the air).[7][8] Absorbed moisture can accelerate degradation even in the lyophilized state.[8]

Once in solution, peptides are much less stable.[6][7] It is highly recommended to create single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which are known to cause peptide degradation.[1][2][6] Store these aliquots at -20°C or -80°C.[4][6]

Question: I'm having trouble dissolving my MSH-tetrapeptide. What is the recommended procedure?

Answer: Peptide solubility is highly dependent on its amino acid sequence.[6] There is no universal solvent, and a trial-and-error approach may be necessary.[2]

  • Initial Assessment: First, determine the net charge of your tetrapeptide. Assign a value of +1 to basic residues (like Arginine and Histidine) and the N-terminus, and -1 to acidic residues and the C-terminus.[2][3]

    • Basic Peptides (net positive charge): Attempt to dissolve in sterile, distilled water first. If that fails, a dilute (1-10%) acetic acid solution can be used.[3][6]

    • Acidic Peptides (net negative charge): Try sterile water initially. If solubility is poor, a dilute (1%) ammonium hydroxide or ammonium bicarbonate solution can be effective.[6]

    • Hydrophobic/Neutral Peptides: These can be the most challenging. First, try dissolving a small amount in an organic solvent like DMSO or DMF, and then slowly add this solution dropwise to your aqueous assay buffer while stirring.[3][6][9] Be mindful that high concentrations of organic solvents can be toxic to cells.[9]

  • Best Practice: Always start with a small portion of your peptide to test solubility before dissolving the entire stock.[2] Sonication can help break up aggregates and aid dissolution, but avoid excessive heating.[7]

Category 2: Assay-Specific Degradation

Question: My peptide seems to be losing activity during the assay incubation. What could be the cause?

Answer: Degradation during the assay itself is a common problem, often due to enzymatic activity or inherent chemical instability of the peptide in the assay buffer.

  • Enzymatic Degradation: Biological samples (e.g., cell culture media with serum, tissue homogenates) contain proteases that can rapidly degrade peptides.[10][11] α-MSH, the parent molecule for many tetrapeptide analogs, is known to be a substrate for enzymes like endopeptidase 24.11.[12]

    • Troubleshooting:

      • Reduce Incubation Temperature: Performing the assay at a lower temperature (e.g., 4°C vs. 37°C) can significantly slow down enzymatic degradation.[11]

      • Incorporate Protease Inhibitors: Adding a cocktail of protease inhibitors to your assay buffer can prevent enzymatic cleavage.[11] Common inhibitors target serine, cysteine, and metalloproteases.[13][][15] The choice of inhibitor will depend on the likely proteases in your system.

      • Heat-Inactivate Serum: If using serum-containing media, heat-inactivating the serum before use can denature many proteases.

  • Chemical Degradation: Several chemical degradation pathways can occur in your assay buffer.[5]

    • Oxidation: Peptides containing Met, Cys, Trp, or His are susceptible to oxidation.[1][7][16] This can be caused by dissolved oxygen, metal ions, or peroxides present in some reagents.[5] Using degassed buffers or adding antioxidants like DTT (for Cys-containing peptides) can mitigate this.[7]

    • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can deamidate to form aspartic and glutamic acid, respectively, altering the peptide's charge and structure.[5][16][17] This process is accelerated at neutral or alkaline pH.[2]

    • Hydrolysis: The peptide backbone itself can be cleaved through hydrolysis, especially at acidic or alkaline pH.[16]

Question: How does my choice of assay buffer impact MSH-tetrapeptide stability?

Answer: The buffer composition is critical and can directly influence peptide stability by affecting pH, ionic strength, and direct molecular interactions.[18][19]

  • pH: The pH of the buffer is paramount. As mentioned, pH extremes can promote hydrolysis, while pH > 8 can accelerate deamidation and oxidation.[2][4] It is recommended to use a sterile buffer with a slightly acidic to neutral pH (pH 5-7) for peptide solutions.[6]

  • Buffer Ions: Buffer ions can interact with charged residues on the peptide surface, potentially shielding charges and influencing aggregation or stability.[19] Some buffers, like sodium phosphate, can crystallize during freezing, which can destabilize the peptide.[18] Potassium phosphate is often a more stable choice for lyophilization.[18]

  • Additives: The inclusion of detergents or other excipients can impact peptide stability. For instance, some surfactants like polysorbate 20/80 can contain peroxides that promote oxidation.[5] Conversely, non-ionic detergents at low concentrations can help prevent hydrophobic peptides from adsorbing to plasticware.[20]

Troubleshooting Buffer Issues:

IssuePotential CauseRecommended Solution
Precipitation in Assay Poor peptide solubility at assay concentration/pH.Re-evaluate the initial dissolution protocol. Consider using a co-solvent like DMSO (at a low final concentration).[3][9]
Loss of Activity Over Time pH-mediated degradation (deamidation, hydrolysis).Optimize assay buffer pH to be between 5 and 7.[6]
Inconsistent Results Peptide adsorption to plastic surfaces.Use low-binding microplates. Consider adding a low concentration (e.g., 0.0001%) of a non-ionic detergent.[20]
Oxidative Damage Dissolved oxygen, metal ions, or peroxide contaminants.Use freshly prepared, degassed buffers. Consider adding a chelating agent like EDTA to sequester metal ions.[5]
Category 3: Data Interpretation

Question: I'm observing no signal or a very low signal in my assay. How can I determine if this is due to peptide degradation?

Answer: A low or absent signal can be due to several factors, including peptide degradation, incorrect peptide concentration, or other assay-related issues.[21] A systematic approach is needed to pinpoint the cause.

Troubleshooting Workflow for Low/No Signal:

Caption: A logical workflow for diagnosing the cause of low or no signal in MSH-tetrapeptide assays.

Step-by-Step Protocol: Verifying Peptide Integrity

  • Prepare a Fresh Stock: Always prepare a fresh solution from your properly stored lyophilized stock before a critical experiment.[1]

  • Confirm Concentration: Do not assume the weight on the vial is pure peptide. Lyophilized peptides contain water and counter-ions (like TFA from synthesis).[1][22] The most accurate way to determine peptide concentration is through amino acid analysis. Alternatively, for peptides containing Trp or Tyr, UV absorbance can provide an estimate.

  • Analytical Check (HPLC/MS): If you have access to analytical instrumentation, run a small sample of your stock solution on an HPLC-MS. This will confirm the peptide's identity (correct mass) and purity, and can reveal the presence of degradation products (e.g., oxidized or deamidated species).

  • Use a Bioassay Positive Control: If possible, include a well-characterized agonist (like the parent α-MSH) in your assay to confirm that the cells and reagents are performing as expected.[23] If the control works but your tetrapeptide does not, it strongly points to an issue with your specific peptide.

By systematically addressing these potential points of failure, from initial storage and handling to the specifics of the assay environment, you can significantly improve the reliability and accuracy of your MSH-tetrapeptide experiments.

References

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. (2024). ScienceDirect. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Handling and Storage of Synthetic Peptides. Retrieved from [Link]

  • Concept Life Sciences. (2025, March 25). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • [The degradation of radioiodinated alpha MSH in vitro: effect of some inhibitors of proteolytic enzymes]. (n.d.). PubMed. Retrieved from [Link]

  • Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. (n.d.). PMC. Retrieved from [Link]

  • PEPTIDE INSTITUTE, INC. (n.d.). Enzyme Substrates and Inhibitors. Retrieved from [Link]

  • SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. (2025, February 11). Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • α‐MSH related peptides: a new class of anti‐inflammatory and immunomodulating drugs. (n.d.). PMC. Retrieved from [Link]

  • Instability of Peptide and Possible Causes of Degradation. (2023, March 29). Encyclopedia.pub. Retrieved from [Link]

  • Degradation of alpha-melanocyte stimulating hormone (alpha-MSH) by CALLA/endopeptidase 24.11 expressed by human melanoma cells in culture. (n.d.). PubMed. Retrieved from [Link]

  • Kuril, A. K., & Vashi, A. (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. American Journal of Biomedical Science and Research. Retrieved from [Link]

  • Effect of Different Buffer Components on IgG4 Stability. (2024, October 18). MDPI. Retrieved from [Link]

  • α-Melanocyte-Stimulating Hormone and Related Tripeptides: Biochemistry, Antiinflammatory and Protective Effects in Vitro and in Vivo, and Future Perspectives for the Treatment of Immune-Mediated Inflammatory Diseases. (2008, August 1). Endocrine Reviews | Oxford Academic. Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017, October 20). Interface Focus. Retrieved from [Link]

  • What can I do if a peptide won't go in solution in a biological assay?. (2024, January 7). ResearchGate. Retrieved from [Link]

  • Avoiding peptide assay failure: hidden problems and solutions. (2014, August 25). YouTube. Retrieved from [Link]

  • alpha-Melanocyte stimulating hormone: production and degradation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. (n.d.). PMC. Retrieved from [Link]

  • Quantitation of Chemical-Induced Deamidation and Oxidation on Monoclonal Antibodies Using Agilent 6545XT AdvanceBio LC/Q-TOF. (2018, November 15). Agilent. Retrieved from [Link]

  • Reduction of Promiscuous Peptides-Enzyme Inhibition and Aggregation by Negatively Charged Biopolymers. (2022, January 7). ACS Publications. Retrieved from [Link]

  • Analysis of Deamidation and Oxidation in Monoclonal Antibody using Peptide Mapping with UPLC/MSE. (n.d.). Waters Corporation. Retrieved from [Link]

  • Risks of unregulated use of alpha-melanocyte-stimulating hormone analogues: A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • Simultaneous monitoring of oxidation, deamidation, isomerization, and glycosylation of monoclonal antibodies by liquid chromatography-mass spectrometry method with ultrafast tryptic digestion. (n.d.). PMC. Retrieved from [Link]

  • Don't risk using tanning products containing melanotan. (2025, January 24). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • Peptide Mapping and Quantitation of Oxidation and Deamidation in Monoclonal Antibodies. (n.d.). Agilent. Retrieved from [Link]

  • Age Well ATL. (2025, October 3). Comparing Melanotan Peptides With Traditional Tanning Methods For Safer, More Effective Results. Retrieved from [Link]

  • Limitations of mass spectrometry-based peptidomic approaches. (n.d.). PMC - NIH. Retrieved from [Link]

  • Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies. (2019, October 9). PubMed. Retrieved from [Link]

  • Melanotan II. (n.d.). DermNet. Retrieved from [Link]

  • Screening self-peptides for recognition by mouse alloreactive CD8+ T cells using direct ex vivo multimer staining. (n.d.). PMC. Retrieved from [Link]

  • Quantitative mass spectrometry for human melanocortin peptides in vitro and in vivo suggests prominent roles for β-MSH and desacetyl α-MSH in energy homeostasis. (n.d.). PMC. Retrieved from [Link]

  • Melanotan II: Tanning injections, nasal sprays harmful to health. (2022, March 30). Medical News Today. Retrieved from [Link]

  • Melanoma prevention strategy based on using tetrapeptide alpha-MSH analogs that protect human melanocytes from UV-induced DNA damage and cytotoxicity. (n.d.). PubMed. Retrieved from [Link]

  • 4. Chemical Synthesis of MSH and ICH. (n.d.). ScienceDirect. Retrieved from [Link]

  • Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides. (2022, April 11). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Melanocortin Support Center: Troubleshooting MSH-Tetrapeptide Off-Target Binding

Welcome to the Technical Support Center for Melanocortin Receptor (MCR) targeting. This guide is designed for researchers and drug development professionals working with the characteristic melanocyte-stimulating hormone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Melanocortin Receptor (MCR) targeting. This guide is designed for researchers and drug development professionals working with the characteristic melanocyte-stimulating hormone (MSH) tetrapeptide pharmacophore (His-Phe-Arg-Trp).

The endogenous MSH sequence relies on this highly conserved core to universally recognize and activate MCRs[1]. However, this evolutionary design presents a significant challenge for modern drug discovery: achieving receptor subtype selectivity (e.g., targeting MC4R for obesity without triggering MC1R-mediated pigmentation). Below, we provide mechanistic troubleshooting guides, structural logic, and self-validating experimental protocols to help you overcome off-target binding.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my linear His-Phe-Arg-Trp (HFRW) construct exhibit high cross-reactivity between MC1R, MC3R, MC4R, and MC5R? A1: The pan-agonism of the linear HFRW core is a fundamental thermodynamic issue. The linear peptide backbone is highly flexible, allowing it to adopt multiple bioactive conformations. Because the His-Phe-Arg-Trp sequence contains the essential pharmacophore features for melanocortin receptor recognition[2], this flexibility allows the peptide to overcome the entropic penalty required to fit into the distinct orthosteric binding pockets of MC1R through MC5R indiscriminately.

MCR_Signaling L MSH Tetrapeptide (HFRW) R Melanocortin Receptor (MC1R-MC5R) L->R Binds G Gαs Protein R->G Activates AC Adenylate Cyclase G->AC Stimulates C cAMP Accumulation AC->C Catalyzes ATP PKA Protein Kinase A Activation C->PKA Triggers

Fig 1: Melanocortin receptor (MCR) Gs-coupled signaling pathway leading to cAMP accumulation.

Q2: How can I chemically modify the HFRW sequence to increase MC4R selectivity over MC1R and MC3R? A2: To drive selectivity, you must constrain the peptide or alter its spatial geometry to create steric clashes with off-target receptors while optimizing enthalpy for the target receptor.

  • Stereochemical Inversion: Inversion of chirality of the Phe residue to D-Phe (yielding His-DPhe-Arg-Trp) dramatically increases melanocortin receptor potency[3]. This alters the spatial orientation of the aromatic ring, optimizing its fit into the MC4R binding pocket.

  • Unnatural Amino Acid Substitution: Replacing Trp with bulky unnatural amino acids like D-Nal(2') can completely alter the functional profile. For example, this specific substitution converts hMC3R selective agonists into potent antagonists (e.g., SHU-9119)[4].

  • N-Terminal Capping: Introduction of hydrophobic acyl moieties to the N-terminus of the His-dPhe-Arg-Trp tetrapeptide can significantly increase in vitro ligand potency[1]. Adding fatty acid chains (e.g., octanoyl) engages auxiliary hydrophobic pockets unique to specific MCR subtypes.

  • Macrocyclization: Utilizing lactam bridges to cyclize the peptide locks the pharmacophore into a specific β -turn conformation. The clinical candidate Setmelanotide (RM-493) utilizes this strategy to act as a highly potent, first-in-class MC4R agonist[5].

ModLogic Core Linear HFRW Core (Pan-Agonist) Mod1 D-Phe Substitution Core->Mod1 Mod2 Macrocyclization (Lactam Bridge) Core->Mod2 Mod3 Bulky D-Nal(2') at Trp Core->Mod3 Res1 Increased Potency (MC4R/MC3R) Mod1->Res1 Res2 Conformational Lock (Reduced Off-Target) Mod2->Res2 Res3 MC3R/MC4R Antagonism (e.g., SHU-9119) Mod3->Res3

Fig 2: Logical relationship between specific chemical modifications and receptor selectivity.

Q3: My in vivo studies show high kidney accumulation and off-target peripheral binding. How do I troubleshoot this? A3: High renal uptake is a known liability of MSH-derivatives due to the cationic nature of the Arg and His residues, which interact non-specifically with the negatively charged renal brush border membrane. Troubleshooting Step: Strategic modification of the chemical structure via linker optimization is required to improve pharmacokinetic parameters while reducing off-target binding in the kidneys[6]. Incorporating a piperidine-based (Pip) linker or utilizing anionic polyglutamate linkers has been shown to neutralize localized positive charges, significantly improving target-to-organ contrast ratios[6].

Part 2: Quantitative Data Presentation

To illustrate the causality of the modifications discussed above, the following table summarizes the impact of structural changes on the half-maximal effective concentration (EC₅₀) across MCR subtypes.

Table 1: Impact of Structural Modifications on Melanocortin Receptor Selectivity

Peptide ConstructKey Structural ModificationmMC1R EC₅₀ (nM)mMC3R EC₅₀ (nM)mMC4R EC₅₀ (nM)mMC5R EC₅₀ (nM)
Ac-His-Phe-Arg-Trp-NH₂Linear Core Sequence>10,000>10,000>10,000>10,000
Ac-His-DPhe-Arg-Trp-NH₂Stereochemical Inversion (D-Phe)20156174
SHU-9119Macrocyclization & D-Nal(2')0.06 (Ag)0.23 (Ant)0.06 (Ant)0.12 (Ag)
Setmelanotide (RM-493)Cyclic, Unnatural Amino Acids5.85.30.271,600

Data synthesized from foundational SAR literature[3][4][5]. "Ag" denotes Agonist activity; "Ant" denotes Antagonist activity (IC₅₀).

Part 3: Standardized Experimental Protocols

A robust screening cascade requires self-validating assays. Do not rely solely on functional assays; you must decouple binding affinity from receptor activation to truly understand your peptide's mechanism.

Workflow S1 1. Rational Peptide Design (Stereo-inversion, Capping) S2 2. Solid-Phase Peptide Synthesis (SPPS) S1->S2 S3 3. Competitive Binding Assay (Affinity & Selectivity) S2->S3 S4 4. cAMP Functional Assay (Agonism/Antagonism) S3->S4 S5 5. In Vivo Biodistribution (Kidney vs. Target) S4->S5

Fig 3: Step-by-step workflow for evaluating MSH-tetrapeptide selectivity and functional activity.

Protocol A: Competitive Radioligand Binding Assay (Affinity Validation)

Causality: This assay determines the true thermodynamic affinity ( Ki​ ) of your modified peptide for specific MCR subtypes by displacing a known universal agonist.

  • Membrane Preparation: Harvest CHO or HEK293 cells stably expressing the single MCR subtype of interest (MC1R, MC3R, MC4R, or MC5R).

  • Tracer Addition: Incubate membranes with 0.1 nM [¹²⁵I]-NDP-MSH. Why NDP-MSH? It is a highly stable, protease-resistant pan-agonist that ensures a reliable baseline signal across all receptor subtypes.

  • Competitor Titration: Add your test peptide in a 10-point concentration gradient (10⁻¹² to 10⁻⁵ M).

  • Self-Validating Control (Critical): Include a well with 1 µM unlabeled NDP-MSH. Validation Logic: This saturates all specific receptor sites. The remaining radioactive signal represents Non-Specific Binding (NSB) to lipids or plastic. If NSB > 30% of total binding, the assay is invalid (indicating your wash buffer requires a higher BSA concentration to prevent non-specific peptide adhesion).

  • Detection: Separate bound from free radioligand via rapid filtration (GF/B filters) and quantify using a gamma counter.

Protocol B: cAMP Accumulation Assay (Functional Validation)

Causality: Binding does not equal activation. This assay measures the downstream Gαs-protein coupling by quantifying the generation of intracellular cAMP.

  • Cell Seeding: Plate MCR-expressing cells in a 384-well plate at 10,000 cells/well.

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Why? IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and allowing the signal to accumulate to detectable levels.

  • Ligand Stimulation: Add the test peptide gradient and incubate for 30 minutes at 37°C.

  • Self-Validating Controls (Critical):

    • Negative Control: Vehicle only (defines basal receptor activity).

    • Positive Control: 10 µM Forskolin. Validation Logic: Forskolin directly activates adenylate cyclase independent of the MCR. If Forskolin fails to produce a massive cAMP spike, your cells are metabolically compromised or your detection reagents have degraded , invalidating any negative results from your peptide.

  • Detection: Lyse cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).

References

  • N-Terminal Fatty Acylated His-dPhe-Arg-Trp-NH2 Tetrapeptides: Influence of Fatty Acid Chain Length on Potency and Selectivity at the Mouse Melanocortin Receptors and Human Melanocytes, Journal of Medicinal Chemistry - ACS Publications, 1

  • Structure−Activity Relationships of the Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 at the Mouse Melanocortin Receptors: Part 2 Modifications at the Phe Position, Journal of Medicinal Chemistry - ACS Publications, 3

  • Approaches to the rational design of selective melanocortin receptor antagonists, PMC - NIH, 4

  • Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach, ACS Publications, 2

  • Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications, PMC - NIH, 6

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for Long-Term Storage of Characteristic MSH-Tetrapeptide

Welcome to the Application Scientist Support Portal. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps for maintaining the structural and functional integrity of the characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps for maintaining the structural and functional integrity of the characteristic MSH-tetrapeptide (H-His-Phe-Arg-Trp-OH).

At a Glance: The Vulnerability of the Melanocortin "Message" Sequence

The tetrapeptide His-Phe-Arg-Trp serves as the universal core pharmacophore (the "message" sequence) required for binding and activating melanocortin receptors (MC1R–MC5R)[1]. While removing the flanking amino acids of full-length α-MSH improves synthetic efficiency and isolates the active domain, the exposed Tryptophan (Trp) and Histidine (His) residues in the truncated tetrapeptide become highly susceptible to oxidative degradation during long-term storage and aqueous handling[2].

Mechanistic Deep-Dive: The Causality of Oxidative Degradation

Why does oxidation destroy your assay results? The bioactivity of the MSH-tetrapeptide relies on a specific β-turn conformation that optimally orients the side chains for receptor docking[3].

  • Tryptophan (Trp) Oxidation: To trigger receptor activation, the Trp residue must insert into a deep, hydrophobic pocket within the MC4R (formed by residues such as I3.28, I3.32, and I7.42)[3]. Exposure to Reactive Oxygen Species (ROS) or UV light oxidizes the indole ring of Trp into Hydroxytryptophan (+16 Da) or N-formylkynurenine (NFK, +32 Da)[2]. This introduces polar oxygen atoms and alters the steric bulk of the residue, causing a severe steric clash in the hydrophobic pocket and obliterating binding affinity[3][4].

  • Histidine (His) Oxidation: His oxidation yields 2-oxo-histidine (+16 Da), which disrupts the critical hydrogen-bonding network required to maintain the peptide's active β-turn[3].

  • Irreversibility: Unlike cysteine oxidation (disulfide formation), which can be reversed with reducing agents like DTT or TCEP, the oxidation of Trp and His is irreversible . Therefore, your experimental design must focus entirely on prevention rather than rescue.

TrpOxidation Trp Native Tryptophan (Hydrophobic Indole) Wox1 Hydroxytryptophan (+16 Da) Trp->Wox1 +O NFK N-formylkynurenine (+32 Da) Trp->NFK +2O ROS ROS / UV Light ROS->Trp Attacks Indole Ring Loss Loss of MC Receptor Binding Affinity Wox1->Loss Polarity Increase Kyn Kynurenine (+4 Da) NFK->Kyn -CO NFK->Loss Steric Clash Kyn->Loss

Caption: Mechanistic pathway of Tryptophan oxidation leading to loss of receptor binding affinity.

Standard Operating Protocols (SOPs): Self-Validating Storage Systems

To ensure absolute trustworthiness in your assays, implement the following self-validating workflows.

SOP 1: Preparation for Lyophilized Storage (The Gold Standard)

Lyophilized powder is the most stable form of the peptide. However, ambient oxygen inside the vial will degrade the surface layer over time.

  • Aliquoting: Upon receiving the bulk lyophilized peptide, quickly divide it into single-experiment aliquots using a microbalance in a low-humidity environment.

  • Inert Gas Blanketing: Gently blow a stream of high-purity Argon gas into each vial for 5–10 seconds. Causality: Argon is heavier than air and effectively displaces ambient oxygen, creating an inert micro-atmosphere.

  • Sealing & Desiccation: Cap the vials tightly, wrap the caps in Parafilm, and place them in a sealed container with indicating silica gel desiccant.

  • Temperature Control: Store the container at -80°C. Protect entirely from light to prevent photo-oxidation of the Trp residue.

SOP 2: Reconstitution & Liquid Handling

Aqueous environments accelerate ROS attack. This protocol uses sacrificial antioxidants to protect the peptide.

  • Buffer Degassing: Sparge your reconstitution buffer (e.g., sterile ultra-pure water or PBS) with Argon or Nitrogen for 15 minutes, or sonicate under vacuum to remove dissolved oxygen.

  • Sacrificial Antioxidant Addition: Add 0.1% (w/v) free L-Methionine or 1 mM Ascorbic Acid to the buffer. Causality: Free Methionine acts as a "decoy" for ROS, oxidizing preferentially into Methionine sulfoxide and sparing the critical Trp and His residues of your peptide.

  • Reconstitution: Inject the degassed buffer into the peptide vial. Swirl gently—do not vortex aggressively, as this introduces shear stress and aeration.

  • Self-Validation (QC Step): Immediately withdraw a 1 µL sample and run it via LC-MS or MALDI-TOF to establish a baseline mass spectrum. Confirm the presence of the pure parent mass without +16 Da or +32 Da adducts.

  • Flash Freezing: Aliquot the remaining solution into low-protein-binding tubes, flash-freeze in liquid nitrogen, and store at -80°C.

StorageWorkflow Powder Lyophilized Peptide (His-Phe-Arg-Trp) Argon Argon Blanketing (Displace O2) Powder->Argon Freeze Store at -80°C (Desiccated) Argon->Freeze Recon Reconstitute in Degassed Buffer (+ 0.1% Free Met) Freeze->Recon When ready for assay Aliquot Single-Use Aliquots (Low-Bind Tubes) Recon->Aliquot LCMS LC-MS Integrity Check (Self-Validation) Recon->LCMS Quality Control Flash Flash Freeze (Liquid N2) Aliquot->Flash Flash->Freeze

Caption: Self-validating workflow for the long-term storage and reconstitution of MSH-tetrapeptide.

Quantitative Data: Diagnostic Markers & Stability

Use the following tables to benchmark your quality control data.

Table 1: Diagnostic Mass Shifts for MSH-Tetrapeptide Oxidation (LC-MS / MALDI-TOF)

Target ResidueOxidation ProductMass Shift (Δ Da)Impact on MC Receptor Binding
Tryptophan (Trp)Kynurenine (Kyn)+4 DaComplete Loss
Tryptophan (Trp)Hydroxytryptophan (Wox1)+16 DaSevere Reduction
Tryptophan (Trp)N-formylkynurenine (NFK)+32 DaComplete Loss
Histidine (His)2-oxo-histidine+16 DaModerate to Severe Reduction

Table 2: Storage Conditions vs. Projected Peptide Integrity

Storage StateTemperatureAtmosphere / AdditivesProjected Shelf-Life (>95% Purity)
Lyophilized Powder-80°CArgon Blanketed, Desiccated> 2 Years
Lyophilized Powder-20°CAmbient Air, Desiccated6 - 12 Months
Reconstituted Liquid-80°CDegassed Buffer + 0.1% Met3 - 6 Months
Reconstituted Liquid4°CStandard PBS (No additives)< 1 Week (High risk of oxidation)

Troubleshooting & FAQs

Q: I ran my reconstituted MSH-tetrapeptide on a MALDI-TOF and observed a prominent +32 Da mass shift. What happened? A: A +32 Da shift is the classic signature of "doubly oxidized" Tryptophan, specifically the conversion of the indole ring to N-formylkynurenine (NFK)[2]. This occurs when the peptide is exposed to dissolved oxygen or UV light in an aqueous solution. Discard this aliquot, as the NFK modification creates a steric clash that prevents the peptide from binding the MC4R hydrophobic pocket[3].

Q: My peptide lost its MC4R binding affinity after sitting in the autosampler at 4°C for 48 hours. How can I prevent this during high-throughput screening? A: Autosamplers expose the peptide to ambient oxygen and light over extended periods. To prevent this, wrap your vials in foil to block photo-oxidation and spike your assay buffer with a sacrificial antioxidant (like 0.1% free L-Methionine). Do not use DTT or TCEP, as these only reduce disulfides and cannot reverse Trp/His oxidation.

Q: Can I repeatedly freeze and thaw the reconstituted peptide if I keep it on ice during use? A: No. Repeated freeze-thaw cycles introduce micro-bubbles of oxygen into the solution and cause localized pH shifts during ice crystal formation, drastically accelerating oxidative degradation. Always use single-use aliquots and discard any unused thawed portions.

References

  • Characterization of Melanocortin NDP-MSH Agonist Peptide Fragments at the Mouse Central and Peripheral Melanocortin Receptors | Journal of Medicinal Chemistry (ACS Publications). 1

  • Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? | PMC - NIH. 2

  • Mapping the Binding Site of Melanocortin 4 Receptor Agonists: A Hydrophobic Pocket Formed by I3.28(125), I3.32(129), and I7.42(291) Is Critical for Receptor Activation | Journal of Medicinal Chemistry (ACS Publications). 3

  • Single Nucleotide Polymorphisms in the Melanocortin His-Phe-Arg-Trp Sequences Decrease Tetrapeptide Potency and Efficacy | PMC - NIH. 4

Sources

Troubleshooting

overcoming low solubility issues with characteristic MSH-tetrapeptide formulations

Welcome to the Advanced Formulation Tech Center. As a Senior Application Scientist, I have designed this resource to address the persistent solubility hurdles associated with characteristic Melanocyte-Stimulating Hormone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Tech Center. As a Senior Application Scientist, I have designed this resource to address the persistent solubility hurdles associated with characteristic Melanocyte-Stimulating Hormone (MSH) tetrapeptides.

The core pharmacophore of these peptides—typically the sequence His-Phe-Arg-Trp —is notorious for formulation difficulties. While this sequence is essential for melanocortin receptor (MC3R/MC4R) binding, its thermodynamic behavior in aqueous solutions frequently leads to aggregation, precipitation, and compromised assay integrity. This guide provides field-proven, self-validating methodologies to rescue your formulations.

Part 1: Diagnostic Workflow for Peptide Insolubility

Before altering your solvent system, it is crucial to diagnose the root cause of the precipitation. The following logical workflow outlines the standard operating procedure for handling recalcitrant MSH-tetrapeptides.

Troubleshooting A MSH-Tetrapeptide Powder (His-Phe-Arg-Trp) B Assess Net Charge & pI (Avoid pH = pI) A->B C Aqueous Buffer Addition (Cloudy/Particulates?) B->C D Proceed to Assay C->D Clear Solution E Co-Solvent Strategy (Add 5% DMSO) C->E Cloudy/Aggregated E->D Solubilized F Host-Guest Complexation (Add HP-β-CD) E->F Still Insoluble F->D Encapsulated

Diagnostic workflow for resolving MSH-tetrapeptide solubility failures in aqueous media.

Part 2: Frequently Asked Questions (The "Why" and "How")

Q1: Why does my MSH-tetrapeptide (His-Phe-Arg-Trp) precipitate or form cloudy suspensions in standard PBS? A1: The fundamental issue lies in the sequence's thermodynamic behavior in water. The His-Phe-Arg-Trp sequence contains two highly hydrophobic, aromatic residues (Phenylalanine and Tryptophan) adjacent to charged residues[1]. In polar solvents like PBS, the hydrophobic effect drives the Phe and Trp side chains to minimize water contact, leading to intermolecular π-π stacking and rapid aggregation. As noted by , this is a predictable pattern driven by peptide structure rather than a product defect[2].

Q2: How do I select a solubilization strategy that doesn't interfere with downstream melanocortin receptor (MC4R) binding assays? A2: The choice of excipient is critical. While strong organic solvents like DMSO can disrupt intermolecular forces, concentrations above 1-2% v/v are often cytotoxic and can denature cell-surface GPCRs like MC4R. The most robust approach is using host-guest complexation via cyclodextrins (e.g., HP-β-CD). Cyclodextrin complexation sequesters the hydrophobic moiety within a cavity while presenting a hydrophilic exterior, solubilizing the molecule without altering its ionization state or increasing formulation tonicity[].

Q3: My protocol requires sonication to dissolve the peptide. Is this safe for MSH-tetrapeptides? A3: Sonication must be strictly controlled. While ultrasonic treatment helps stir the solution and improve dissolution[4], MSH-tetrapeptides contain Tryptophan (Trp), which is highly susceptible to rapid oxidation. Localized heating and cavitation from prolonged sonication can oxidize the indole ring of Trp, destroying receptor binding affinity. If sonication is necessary, limit it to short bursts (< 1 minute) in a water bath maintained below 40°C, and strictly use oxygen-free (degassed) solvents as recommended by[5].

Q4: Can adjusting the pH solve the solubility issue? A4: Yes, but with caveats. Peptides are highly sensitive to changes in pH[2]. You must avoid the peptide's isoelectric point (pI), where net charge is zero and aggregation is maximized. For basic peptides (containing His and Arg), lowering the pH slightly (e.g., using 0.1% Acetic Acid) protonates the residues, increasing electrostatic repulsion between peptide molecules.

Part 3: Quantitative Comparison of Solubilization Strategies

To aid in experimental design, the following table synthesizes the performance metrics of various solubilization strategies for the His-Phe-Arg-Trp pharmacophore.

Solubilization StrategyMechanism of ActionMax Achievable ConcentrationAssay CompatibilityCytotoxicity / Artifact Risk
Direct Aqueous (PBS) Electrostatic dissolution< 0.5 mg/mLExcellentLow
10% DMSO Co-solvency Disruption of hydrophobic bonds2.0 - 5.0 mg/mLModerate (requires dilution)High (>1% final DMSO)
Acidic Shift (0.1% AcOH) Protonation & electrostatic repulsion1.0 - 3.0 mg/mLHighLow (if buffered properly)
HP-β-CD (10% w/v) Hydrophobic cavity encapsulation> 10.0 mg/mLExcellentLow

Part 4: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Do not rely solely on visual inspection to confirm solubility; micro-suspensions can mimic true solutions but will fail in biological assays.

Protocol A: Step-Down Co-Solvency (DMSO to Aqueous)

Causality: Dissolving directly in aqueous buffer forces hydrophobic collapse. By first dissolving in 100% DMSO, we fully solvate the peptide monomers. Slowly adding this to the aqueous phase prevents localized concentration spikes that trigger aggregation[4].

  • Equilibration: Allow the lyophilized MSH-tetrapeptide vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation-induced aggregation.

  • Primary Solvation: Add pure, sterile DMSO to achieve a highly concentrated stock (e.g., 10 mg/mL). Vortex gently until completely clear.

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS, pH 7.4) in a separate, larger vessel.

  • Step-Down Addition (Critical): Slowly add the DMSO stock drop-by-drop into the rapidly stirring aqueous buffer. Never add the aqueous buffer directly into the DMSO stock, as the rapid polarity shift will crash the peptide out of solution.

  • Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms true solubilization rather than a micro-suspension.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

Causality: HP-β-CD forms a 1:1 stoichiometric inclusion complex with the aromatic rings of Phe/Trp, shielding them from water and preventing π-π stacking without altering the peptide's covalent structure[6][7].

  • Host Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile water or your final assay buffer.

  • Guest Addition: Add the MSH-tetrapeptide powder directly to the HP-β-CD solution.

  • Thermodynamic Equilibration: Incubate at room temperature with continuous orbital shaking for 2-4 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Validation Check: Measure the UV absorbance at 280 nm (Trp absorption). A slight shift in the absorption maximum (bathochromic shift) confirms successful encapsulation of the Tryptophan residue within the cyclodextrin cavity.

Part 5: Mechanistic Pathway of Cyclodextrin Rescue

Understanding the molecular interactions is key to troubleshooting. The diagram below illustrates how cyclodextrin intercepts the aggregation pathway.

Mechanism P1 Hydrophobic Core (Phe & Trp Residues) P2 Intermolecular π-π Stacking P1->P2 Aqueous Environment C2 Inclusion Complex (Shielded Aromatics) P1->C2 + HP-β-CD P3 Peptide Aggregation (Precipitate) P2->P3 C1 HP-β-Cyclodextrin (Hydrophobic Cavity) C1->C2 C3 MC4R Receptor Binding C2->C3 Bioavailable Monomer

Mechanism of HP-β-CD inclusion complexation preventing π-π stacking of Phe/Trp residues.

References

  • BioStrata Research . Peptide Solubility & Reconstitution Troubleshooting. Available at: [Link]

  • GenScript . Peptide Solubility Guidelines. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) . Structure-Based Design of Melanocortin 4 Receptor Ligands Based on the SHU-9119-hMC4R Cocrystal Structure. Available at: [Link]

  • NIH PubMed Central (PMC) . Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available at: [Link]

  • MDPI Molecules . Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of MSH-Tetrapeptide vs. Full-Length α-MSH

For researchers and drug development professionals in the field of melanocortin signaling, the choice between utilizing the full-length α-melanocyte-stimulating hormone (α-MSH) and its minimalist synthetic analog, the MS...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals in the field of melanocortin signaling, the choice between utilizing the full-length α-melanocyte-stimulating hormone (α-MSH) and its minimalist synthetic analog, the MSH-tetrapeptide (Ac-His-D-Phe-Arg-Trp-NH2), is a critical decision. This guide provides an in-depth, objective comparison of their respective efficacies, supported by experimental data and detailed protocols to empower your research.

Introduction: From Endogenous Hormone to Minimalist Agonist

Full-length α-MSH is a 13-amino acid neuropeptide derived from the pro-opiomelanocortin (POMC) precursor protein.[1][2] Its sequence, Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2, has been conserved across species and plays a pivotal role in a diverse range of physiological processes including skin pigmentation, inflammation, and energy homeostasis.[1][2] The biological activity of α-MSH is mediated through its interaction with a family of five G-protein coupled receptors (GPCRs) known as the melanocortin receptors (MC1R through MC5R).[1][3]

The MSH-tetrapeptide, on the other hand, represents a triumph of peptide engineering. It is centered around the core pharmacophore sequence "His-Phe-Arg-Trp" found within all endogenous melanocortin agonists, which is crucial for receptor recognition and stimulation.[3][4][5][6] The characteristic MSH-tetrapeptide, Ac-His-D-Phe-Arg-Trp-NH2, incorporates a key modification: the inversion of the chirality of the phenylalanine residue from the natural L-form to the D-form. This seemingly minor change has been well-documented to dramatically increase the potency of the peptide at melanocortin receptors.[4][7]

Comparative Efficacy: A Quantitative Analysis

The efficacy of these two peptides can be quantitatively compared by examining their binding affinities (Ki or IC50) and their functional potencies (EC50) at the different melanocortin receptors. The following table summarizes key data synthesized from multiple studies.

PeptideReceptorAgonist Activity (EC50, nM)Binding Affinity (Ki or IC50, nM)
Full-length α-MSH mMC1R~20~0.230
mMC3RNanomolar~31.5
mMC4RNanomolar~900
mMC5RNanomolar~7160
MSH-Tetrapeptide (Ac-His-D-Phe-Arg-Trp-NH2) mMC1R~20Not explicitly stated in provided results, but potent agonism is noted.
mMC3R~156Not explicitly stated in provided results.
mMC4R~17Not explicitly stated in provided results.
mMC5R~4Not explicitly stated in provided results.

Note: The values presented are approximations compiled from various sources and may differ based on the specific assay conditions. "m" denotes mouse receptors.

From this data, it is evident that while the MSH-tetrapeptide is a potent agonist at several melanocortin receptors, its selectivity profile differs from that of the full-length α-MSH.[4] For instance, the tetrapeptide exhibits high potency at the mMC1R, mMC4R, and mMC5R, with a comparatively lower potency at the mMC3R.[4] This differential activity underscores the importance of selecting the appropriate ligand based on the specific receptor subtype being targeted in a given research context.

The α-MSH Signaling Pathway: A Cascade of Cellular Events

The binding of both full-length α-MSH and the MSH-tetrapeptide to their cognate melanocortin receptors, most notably MC1R in melanocytes, initiates a canonical Gs-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn elevates intracellular levels of the second messenger cyclic AMP (cAMP).[1][8] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[8] This cascade ultimately leads to the upregulation of genes involved in melanogenesis, such as tyrosinase.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_MSH α-MSH or MSH-Tetrapeptide MC1R MC1R alpha_MSH->MC1R Binds G_Protein Gs Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Upregulation of Melanogenesis Genes (e.g., Tyrosinase) CREB->Gene_Expression Promotes

Caption: The canonical α-MSH signaling pathway via the MC1R.

Experimental Protocol 1: cAMP Assay for Functional Efficacy

To experimentally determine and compare the functional efficacy of the MSH-tetrapeptide and full-length α-MSH, a cyclic AMP (cAMP) assay is the gold standard. This assay directly measures the downstream second messenger generated upon receptor activation.

Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing the melanocortin receptor of interest (e.g., MC1R) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

    • Plate the cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.

  • Peptide Preparation:

    • Prepare stock solutions of full-length α-MSH and MSH-tetrapeptide in a suitable buffer (e.g., PBS with 0.1% BSA).

    • Perform serial dilutions to create a range of concentrations for generating a dose-response curve.

  • Assay Procedure:

    • Wash the cells once with serum-free media.

    • Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well and incubate for 10 minutes at 37°C.

    • Add 50 µL of the peptide dilutions to the respective wells and incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay using HTRF or a bioluminescent assay).[10][11][12]

    • Follow the manufacturer's instructions for the specific kit being used.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each peptide.

G Start Start Cell_Culture Culture & Plate Cells (HEK293-MC1R) Start->Cell_Culture Peptide_Prep Prepare Peptide Serial Dilutions Stimulation Stimulate Cells with Peptides Cell_Culture->Stimulation Peptide_Prep->Stimulation cAMP_Detection Lyse Cells & Detect cAMP Stimulation->cAMP_Detection Data_Analysis Generate Dose-Response Curve & Calculate EC50 cAMP_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical cAMP assay.

Experimental Protocol 2: Receptor Binding Assay for Affinity Determination

To quantify the binding affinity of each peptide to a specific melanocortin receptor, a competitive receptor binding assay is employed. This assay measures the ability of the unlabeled peptide to displace a radiolabeled ligand from the receptor.

Methodology:

  • Membrane Preparation:

    • Harvest cultured cells expressing the receptor of interest.

    • Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Assay Setup:

    • In a 96-well filter plate, add a constant concentration of a radiolabeled melanocortin ligand (e.g., [125I]-NDP-MSH).

    • Add increasing concentrations of the unlabeled competitor peptides (full-length α-MSH or MSH-tetrapeptide).

    • Add the cell membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Separate the bound from free radioligand by vacuum filtration through the filter plate.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Allow the filters to dry and measure the radioactivity retained on each filter using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition curve to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Cell Membranes Expressing Receptor Incubation Incubate Membranes with Radioligand & Competitors Membrane_Prep->Incubation Ligand_Prep Prepare Radiolabeled Ligand & Unlabeled Competitors Ligand_Prep->Incubation Filtration Separate Bound/Free Ligand by Filtration Incubation->Filtration Detection Measure Radioactivity Filtration->Detection Data_Analysis Generate Competition Curve & Calculate IC50/Ki Detection->Data_Analysis

Caption: Workflow for a competitive receptor binding assay.

Discussion and Conclusion: Tailoring Your Choice to Your Research Needs

The choice between full-length α-MSH and the MSH-tetrapeptide is not a matter of one being universally "better" than the other, but rather a decision that should be guided by the specific aims of the research.

Full-length α-MSH remains the gold standard for studying the endogenous physiological effects of melanocortin signaling. Its complete structure may be necessary for certain receptor interactions and downstream signaling events that are not fully recapitulated by the tetrapeptide.

The MSH-tetrapeptide (Ac-His-D-Phe-Arg-Trp-NH2) , on the other hand, offers several advantages for drug development and targeted research. Its smaller size makes it easier and more cost-effective to synthesize. The D-Phe modification significantly enhances its potency at key receptors, making it a powerful tool for in vitro and in vivo studies where high agonist activity is desired.[4] Furthermore, the tetrapeptide scaffold has been extensively used as a template for developing even more potent and selective melanocortin receptor ligands.[3][4][5][6][13][14][15]

References

  • Hruby, V. J., et al. (2019). Structure–Activity Relationships of the Tetrapeptide Ac-His-Arg-(pI)DPhe-Tic-NH 2 at the Mouse Melanocortin Receptors: Modification at the (pI)DPhe Position Leads to mMC3R Versus mMC4R Selective Ligands. Molecules, 24(8), 1499. [Link]

  • Holder, J. R., et al. (2002). Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position. Journal of Medicinal Chemistry, 45(26), 5747-5754. [Link]

  • D'Mello, S. A., et al. (2016). Signaling Pathways in Melanogenesis. International Journal of Molecular Sciences, 17(7), 1144. [Link]

  • Chen, W., et al. (2012). Alpha-Melanocyte–Stimulating Hormone Suppresses Oxidative Stress through a p53-Mediated Signaling Pathway in Human Melanocytes. Molecular Cancer Research, 10(6), 778-786. [Link]

  • Incerti, B., et al. (2023). Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma. Journal of Translational Medicine, 21(1), 557. [Link]

  • Holder, J. R., et al. (2002). Structure−Activity Relationships of the Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 at the Mouse Melanocortin Receptors: Part 2 Modifications at the Phe Position. Journal of Medicinal Chemistry, 45(12), 2801-2810. [Link]

  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Doan, T. P., et al. (2019). Structure–Activity Relationships of the Tetrapeptide Ac-His-Arg-(pI)DPhe-Tic-NH2 at the Mouse Melanocortin Receptors: Modification at the (pI)DPhe Position Leads to mMC3R Versus mMC4R Selective Ligands. Molecules, 24(8), 1499. [Link]

  • Holder, J. R., et al. (2005). N-Terminal Fatty Acylated His-dPhe-Arg-Trp-NH2 Tetrapeptides: Influence of Fatty Acid Chain Length on Potency and Selectivity at the Mouse Melanocortin Receptors and Human Melanocytes. Journal of Medicinal Chemistry, 48(8), 2993-3000. [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • Price, E. R., et al. (1998). alpha-Melanocyte-stimulating hormone signaling regulates expression of microphthalmia, a gene deficient in Waardenburg syndrome. The Journal of Biological Chemistry, 273(49), 33042-33047. [Link]

  • Brzoska, T., et al. (2008). α-Melanocyte-Stimulating Hormone and Related Tripeptides: Biochemistry, Antiinflammatory and Protective Effects in Vitro and in Vivo, and Future Perspectives for the Treatment of Immune-Mediated Inflammatory Diseases. Endocrine Reviews, 29(5), 581-602. [Link]

  • Haskell-Luevano, C., et al. (2011). Comparative Functional Alanine Positional Scanning of the α-Melanocyte Stimulating Hormone and NDP-Melanocyte Stimulating Hormone Demonstrates Differential Structure-Activity Relationships at the Mouse Melanocortin Receptors. ACS Chemical Neuroscience, 2(3), 133-143. [Link]

  • Holder, J. R., et al. (2002). Structure−Activity Relationships of the Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 at the Mouse Melanocortin Receptors. 1. Modifications at the His Position. Journal of Medicinal Chemistry, 45(12), 2795-2800. [Link]

  • Holder, J. R., et al. (2002). Structure−Activity Relationships of the Melanocortin Tetrapeptide Ac-His-d-Phe-Arg-Trp-NH2 at the Mouse Melanocortin Receptors. 4. Modifications at the Trp Position. Journal of Medicinal Chemistry, 45(26), 5747-5754. [Link]

  • Wikipedia. (n.d.). α-Melanocyte-stimulating hormone. [Link]

  • Fleck, B. A., et al. (2009). Interactions of the Melanocortin-4 Receptor with the Peptide Agonist NDP-MSH. Biochemistry, 48(48), 11438-11447. [Link]

  • Cai, M., et al. (2014). Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH2, leads to hMC1R selectivity and pigmentation. Journal of Medicinal Chemistry, 57(24), 10395-10403. [Link]

  • De Jong, M., et al. (2010). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Peptide Science, 16(1), 1-8. [Link]

  • Abdel-Malek, Z. A., et al. (2009). α-MSH tripeptide analogs activate the melanocortin 1 receptor and reduce UV-induced DNA damage in human melanocytes. Pigment Cell & Melanoma Research, 22(5), 625-634. [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. [Link]

  • Abdel-Malek, Z. A., et al. (2006). Melanoma prevention strategy based on using tetrapeptide alpha-MSH analogs that protect human melanocytes from UV-induced DNA damage and cytotoxicity. The FASEB Journal, 20(9), 1561-1563. [Link]

  • Wikipedia. (n.d.). Melanocyte-stimulating hormone. [Link]

  • JoVE. (2022, August 23). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview [Video]. YouTube. [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. [Link]

  • Castrucci, A. M., et al. (1995). Discovery and structure-function analysis of alpha-melanocyte-stimulating hormone antagonists. The Journal of Biological Chemistry, 270(12), 6599-6604. [Link]

  • Sancan, T., et al. (2019). Efficacy of an agonist of α‐MSH, the palmitoyl tetrapeptide‐20, in hair pigmentation. International Journal of Cosmetic Science, 41(1), 30-39. [Link]

  • Sancan, T., et al. (2018). Efficacy of an agonist of α‐MSH, the palmitoyl tetrapeptide‐20, in hair pigmentation. International Journal of Cosmetic Science, 40(5), 455-464. [Link]

  • Holder, J. R., et al. (2007). Structure–Activity Relationships of Cyclic Lactam Analogues of α-Melanocyte-Stimulating Hormone (α-MSH) Targeting the Human Melanocortin-3 Receptor. Journal of Medicinal Chemistry, 50(16), 3844-3852. [Link]

  • Mező, G., et al. (2024). Targeting the Melanocortin 1 Receptor in Melanoma: Biological Activity of α-MSH–Peptide Conjugates. International Journal of Molecular Sciences, 25(2), 1083. [Link]

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Comparative

A Comparative Analysis of Characteristic MSH-Tetrapeptide and Synthetic MC1R Agonists: A Guide for Researchers

In the landscape of dermatological and immunological research, the Melanocortin 1 Receptor (MC1R) has emerged as a pivotal target. Its role in regulating pigmentation, DNA repair, and inflammatory responses has spurred t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of dermatological and immunological research, the Melanocortin 1 Receptor (MC1R) has emerged as a pivotal target. Its role in regulating pigmentation, DNA repair, and inflammatory responses has spurred the development of various agonists aimed at harnessing its therapeutic potential. This guide provides an in-depth comparative analysis of the foundational MSH-tetrapeptide, Ac-His-D-Phe-Arg-Trp-NH2, and a range of synthetic MC1R agonists, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to the Melanocortin 1 Receptor (MC1R) and its Agonists

The MC1R is a G protein-coupled receptor (GPCR) predominantly expressed on melanocytes.[1][2] Its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP).[2][3] This increase in intracellular cAMP stimulates the synthesis of eumelanin, a dark photoprotective pigment, and enhances DNA repair mechanisms, thereby protecting the skin from UV-induced damage.[4]

The core pharmacophore of α-MSH responsible for receptor binding and activation is the "His-Phe-Arg-Trp" sequence.[3][5] This has led to the development of minimalist MSH-tetrapeptide analogs, with Ac-His-D-Phe-Arg-Trp-NH2 being a characteristic example, as well as a diverse array of synthetic agonists designed for improved potency, selectivity, and pharmacokinetic profiles.[4][5]

The MC1R Signaling Pathway

Activation of MC1R by an agonist triggers a conformational change, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP.[2] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB. This signaling cascade ultimately upregulates the expression of genes involved in melanin synthesis.

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (MSH-tetrapeptide or Synthetic) MC1R MC1R Agonist->MC1R Binding & Activation Gs Gs Protein MC1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Melanogenesis Upregulation of Melanogenesis Genes CREB->Melanogenesis Gene Transcription

Figure 1: Simplified MC1R Signaling Pathway.

Comparative Analysis: MSH-Tetrapeptide vs. Synthetic Agonists

The evolution from the core MSH-tetrapeptide to sophisticated synthetic agonists has been driven by the need to overcome limitations such as poor metabolic stability and lack of receptor subtype selectivity.

Receptor Binding Affinity and Functional Potency

The following table summarizes the in vitro performance of the characteristic MSH-tetrapeptide and several notable synthetic MC1R agonists. Potency is a critical determinant of a compound's potential therapeutic efficacy.

CompoundTypeMC1R EC50 (nM)MC1R Ki (nM)Reference(s)
Ac-His-D-Phe-Arg-Trp-NH2 MSH-Tetrapeptide~10-100 (mouse)-[6]
[Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2] MSH-Tetrapeptide Analog10-[5]
Afamelanotide (NDP-α-MSH) Synthetic Peptide<1-[1]
Bremelanotide (PT-141) Synthetic Peptide-High Affinity[7]
Setmelanotide Synthetic Peptide5.8-[8]
BMS-470539 Small Molecule11.6 - 16.8120[9][10]
Dersimelagon (MT-7117) Small Molecule8.162.26[11]
PL8177 Synthetic Peptide0.390.04[12]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Ki (Inhibition constant) represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.

Receptor Subtype Selectivity

A significant challenge in melanocortin drug development is achieving selectivity for MC1R over other melanocortin receptor subtypes (MC3R, MC4R, MC5R), which are involved in diverse physiological processes including energy homeostasis and sexual function. Off-target effects can lead to undesirable side effects.

CompoundMC1R Selectivity over MC3RMC1R Selectivity over MC4RMC1R Selectivity over MC5RReference(s)
Ac-His-D-Phe-Arg-Trp-NH2 LowLowLow[6]
[Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2] >25-fold>25-fold>25-fold[5]
Afamelanotide (NDP-α-MSH) LowLowLow[3]
Bremelanotide (PT-141) Low (also targets MC4R)Low-
Setmelanotide ~1-fold~20-fold selective for MC4RLow[8]
BMS-470539 High (no activation)High (weak partial agonist)High (weak partial agonist)[13]
Dersimelagon (MT-7117) ~628-fold~14.5-fold~215-fold[11]

This data highlights the significant advancements in achieving MC1R selectivity with synthetic agonists, particularly the small molecule dersimelagon.

Pharmacokinetics and In Vivo Efficacy

The in vivo performance of these agonists is a critical factor in their therapeutic applicability. This includes their metabolic stability (half-life) and their ability to elicit a biological response.

CompoundHalf-life (t1/2)In Vivo EfficacyReference(s)
Ac-His-D-Phe-Arg-Trp-NH2 16.8 hours (in mouse serum)Potent stimulation of melanogenesis and enhancement of DNA repair.[13]
Afamelanotide (NDP-α-MSH) ~5.1 hours (in mouse serum)Induces skin pigmentation and provides photoprotection.[14][15][13]
BMS-470539 1.7 hoursPotent anti-inflammatory agent; ED50 of ~10 µmol/kg for inhibiting LPS-induced TNF-α production in mice.[10][10][16]
Dersimelagon (MT-7117) -Induces coat color darkening in mice and skin pigmentation in monkeys.[11][11]
PL8177 0.5 hours (mouse)Reduces joint inflammation in a mouse model of arthritis.[17][12]

ED50 (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that receives it.

Experimental Protocols for Comparative Evaluation

To ensure a robust and reliable comparison of different MC1R agonists, standardized and well-validated experimental protocols are essential. The causality behind experimental choices lies in the need to quantify both the direct interaction with the receptor and the subsequent cellular response.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the MC1R by assessing its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep Prepare MC1R-expressing cell membranes or whole cells start->prep incubate Incubate with radioligand ([125I]-NDP-α-MSH) and varying concentrations of test agonist prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Preparation of Receptor Source: Culture cells stably expressing human MC1R and prepare cell membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled MC1R ligand (e.g., [¹²⁵I]-NDP-α-MSH), and serial dilutions of the unlabeled test agonist. Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 (the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a quantitative measure of its functional potency.

cAMP_Assay_Workflow start Start plate_cells Plate MC1R-expressing cells in a 96-well plate start->plate_cells stimulate Stimulate cells with varying concentrations of test agonist plate_cells->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) lyse_cells->detect_cAMP analyze Analyze data to determine EC50 detect_cAMP->analyze end End analyze->end

Figure 3: cAMP Functional Assay Workflow.

Step-by-Step Methodology:

  • Cell Plating: Seed cells stably expressing human MC1R into a 96-well plate and allow them to adhere overnight.

  • Agonist Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and serial dilutions of the test agonist. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These are competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: Plot the assay signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) against the logarithm of the agonist concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 value.

Conclusion and Future Directions

The journey from the foundational MSH-tetrapeptide to highly selective and potent synthetic MC1R agonists represents a significant advancement in the field. While MSH-tetrapeptides laid the groundwork and continue to be valuable research tools, synthetic agonists, particularly small molecules like dersimelagon, offer superior selectivity and improved pharmacokinetic properties, making them more promising candidates for therapeutic development.

Future research should focus on further elucidating the downstream signaling pathways of these agonists to understand any potential for biased agonism, which could be exploited for even more targeted therapeutic effects. Additionally, continued efforts in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of these compounds will be crucial for their successful clinical translation.

References

  • Kang, L., McIntyre, K. W., Gillooly, K. M., KMG, K. M., KMG, K. M., KMG, K. M., … & KMG, K. M. (2006). A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice. Journal of Leukocyte Biology, 80(4), 897–904. [Link]

  • Rowland, S. A., Tala, S. R., D'Souza, K., & Haskell-Luevano, C. (2017). A Direct In Vivo Comparison of The Melanocortin Monovalent Agonist Ac-His-DPhe-Arg-Trp-NH2 versus the Bivalent Agonist Ac-His-DPhe-Arg-Trp-PEDG20-His-DPhe-Arg-Trp-NH2: A Bivalent Advantage. ACS Chemical Neuroscience, 8(4), 737–749. [Link]

  • Abdel-Malek, Z. A., Kadekaro, A. L., Kavanagh, R. J., & Swope, V. B. (2006). Melanoma prevention strategy based on using tetrapeptide alpha-MSH analogs that protect human melanocytes from UV-induced DNA damage and cytotoxicity. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 20(9), 1561–1563. [Link]

  • Dirain, M. L., & Haskell-Luevano, C. (2010). Melanocortin Antagonist Tetrapeptides with Minimal Agonist Activity at the Mouse Melanocortin-3 Receptor. ACS medicinal chemistry letters, 1(4), 162–166. [Link]

  • Rowland, S. A., Tala, S. R., D'Souza, K., & Haskell-Luevano, C. (2017). A Direct in Vivo Comparison of the Melanocortin Monovalent Agonist Ac-His-DPhe-Arg-Trp-NH2 versus the Bivalent Agonist Ac-His-DPhe-Arg-Trp-PEDG20-His-DPhe-Arg-Trp-NH2: A Bivalent Advantage. ACS chemical neuroscience, 8(4), 737–749. [Link]

  • Cai, M., Mowlazadeh Haghighi, S., & Hruby, V. J. (2017). Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation. Journal of medicinal chemistry, 60(22), 9394–9400. [Link]

  • Doorn, J. R., Doorn, J. A., & Haskell-Luevano, C. (2014). Tetrapeptide Melanocortin Agonist Ligands Exploring Selectivity of the mMC3R Using DPhe Substitutions in the Ac-His-Arg-DPhe-Tic-NH2 Scaffold. ACS medicinal chemistry letters, 5(10), 1108–1112. [Link]

  • Mowlazadeh Haghighi, S., Zhou, Y., Dai, J., Sawyer, J. R., Hruby, V. J., & Cai, M. (2018). Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH2, leads to hMC1R selectivity and pigmentation. European journal of medicinal chemistry, 151, 815–823. [Link]

  • Principles of pharmacodynamics. (n.d.). Retrieved March 27, 2026, from [Link]

  • BMS-470539. (2023, November 13). In Wikipedia. [Link]

  • Jackson, E., Heidl, M., Imfeld, D., Meeus, L., Schuetz, R., & Campiche, R. (2019). Discovery of a Highly Selective MC1R Agonists Pentapeptide to Be Used as a Skin Pigmentation Enhancer and with Potential Anti-Aging Properties. Molecules (Basel, Switzerland), 24(23), 4410. [Link]

  • Min, Y., Kim, W., & Shin, D. (2023). Melanocortin 1 Receptor (MC1R): Potentials as Therapeutic Targets. Preprints.org. [Link]

  • Spana, C., Jordan, P., & Taylor, M. (2021). Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration. Clinical pharmacology in drug development, 10(10), 1219–1229. [Link]

  • setmelanotide. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 27, 2026, from [Link]

  • Kim, T. K., Park, Y. H., Lee, H. J., & Lee, J. H. (2020). Effect of BMS-470539 on lipopolysaccharide-induced neutrophil activation. Korean journal of anesthesiology, 73(2), 143–151. [Link]

  • V S, P., V, P., V, P., V, P., D'A, D., D'A, D., … & D'A, D. (2020). Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist BMS-470539 dihydrochloride and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes. European Journal of Pharmacology, 872, 172971. [Link]

  • Baswan, S., Klosner, A., Glynn, K., & Iyengar, S. (2020). Efficacy of an agonist of α‐MSH, the palmitoyl tetrapeptide‐20, in hair pigmentation. Skin Appendage Disorders, 6(1), 1–9. [Link]

  • Scott, R., Scott, M., & Abdel-Malek, Z. (n.d.). Evaluation of the effects of 4-phenylbutyryl-his-d-phe-arg-trp-nh2 as a superpotent agonist of alpha-melanocortin on human melanocytes. Request PDF. Retrieved March 27, 2026, from [Link]

  • Holder, J. R., & Haskell-Luevano, C. (2004). Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity. Journal of medicinal chemistry, 47(21), 5275–5285. [Link]

  • Min, Y., Kim, W., & Shin, D. (2023). Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects. International Journal of Molecular Sciences, 24(15), 12271. [Link]

  • Minder, E. I. (2021). Afamelanotide for prevention of phototoxicity in erythropoietic protoporphyria. Expert Opinion on Orphan Drugs, 9(1), 1–6. [Link]

  • Montero-Melendez, T., Gobbetti, T., Perretti, M., & Oliani, S. M. (2021). Pro-resolving and anti-arthritic properties of the MC1 selective agonist PL8177. Frontiers in Immunology, 12, 761947. [Link]

  • Suzuki, T., Miyamoto, N., & Arito, M. (2021). Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist. Pigment Cell & Melanoma Research, 34(6), 1088–1098. [Link]

  • Bremelanotide. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Lang, M. J., Peters, M., Lang, M. J., Peters, M., Lang, M. J., Peters, M., … & Peters, M. (2021). Abstract N°: 3204 Pharmacokinetics and safety of afamelanotide in adolescent and adult erythropoietic protoporphyria (EPP) anna. S3.amazonaws.com. Retrieved March 27, 2026, from [Link]

  • Holder, J. R., Builder, S. E., & Haskell-Luevano, C. (2001). Characterization of melanocortin NDP-MSH agonist peptide fragments at the mouse central and peripheral melanocortin receptors. Journal of medicinal chemistry, 44(13), 2117–2122. [Link]

  • Sharma, S., Garfield, A. S., Shah, B. P., Kleyn, P. W., & van der Ploeg, L. H. T. (2019). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. Molecules (Basel, Switzerland), 24(10), 1892. [Link]

  • Zhang, Z., Han, D., & Li, Y. (2021). Activation of the Melanocortin-4 receptor signaling by α-MSH stimulates nerve-dependent mouse digit regeneration. Developmental biology, 473, 1–11. [Link]

  • Ingwersen, S. H., Bjerregaard, S., & Hansen, T. (2014). Investigation of safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of a long-acting α-MSH analog in healthy overweight and obese subjects. Journal of clinical pharmacology, 54(4), 426–436. [Link]

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Validation

benchmarking characteristic MSH-tetrapeptide against standard melanotropic peptides

Benchmarking the Characteristic MSH-Tetrapeptide Against Standard Melanotropic Peptides: A Comprehensive Pharmacological Guide As a Senior Application Scientist in peptide drug discovery, I frequently encounter a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Characteristic MSH-Tetrapeptide Against Standard Melanotropic Peptides: A Comprehensive Pharmacological Guide

As a Senior Application Scientist in peptide drug discovery, I frequently encounter a critical decision point in lead optimization: whether to utilize the full-length endogenous α-melanocyte-stimulating hormone (α-MSH), a highly potent synthetic analog like NDP-MSH, or a truncated characteristic tetrapeptide pharmacophore.

The endogenous melanocortin hormones share a highly conserved core messaging sequence: His-Phe-Arg-Trp [1]. While full-length peptides offer high potency, they suffer from poor pharmacokinetic profiles and high synthesis costs. Conversely, characteristic tetrapeptides (often synthesized with a stereochemical inversion, e.g., Ac-His-DPhe-Arg-Trp-NH2) offer a minimalist scaffold that retains biological activity while providing a highly tunable platform for receptor selectivity. This guide objectively benchmarks these structural classes, providing the mechanistic rationale and self-validating protocols necessary to evaluate them in your own laboratory.

Mechanistic Architecture & Signaling Dynamics

All melanotropic peptides exert their physiological effects—ranging from skin pigmentation to anorexigenic signaling—by binding to G protein-coupled melanocortin receptors (MC1R–MC5R). The binding of the His-Phe-Arg-Trp pharmacophore triggers a conformational change in the receptor. Electrostatic interactions, such as the critical salt bridge between the Arg residue of the peptide and conserved Asp residues (e.g., Asp122/Asp126 in hMC4R), are fundamental for receptor activation[2]. This event couples to the Gαs protein, stimulating adenylate cyclase and driving intracellular cAMP accumulation.

G Ligand Melanotropic Peptide (α-MSH / Tetrapeptide) Receptor Melanocortin Receptor (MC1R - MC5R) Ligand->Receptor Binds GProtein Gαs Protein Activation Receptor->GProtein Activates AC Adenylate Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Effect Physiological Response (Pigmentation, Anorexigenic) PKA->Effect Phosphorylates Targets

MCR Gs-coupled signaling pathway leading to intracellular cAMP accumulation.

Quantitative Pharmacological Benchmarking

To objectively compare these peptides, we must evaluate their functional potency (EC50) across receptor subtypes and their structural stability. The table below synthesizes benchmark data comparing the endogenous standard (α-MSH), the synthetic gold-standard (NDP-MSH), and a characteristic monovalent tetrapeptide (Ac-His-DPhe-Arg-Trp-NH2).

Peptide ClassificationAmino Acid SequenceMC1R EC50 (nM)MC3R EC50 (nM)MC4R EC50 (nM)Serum Half-Life
Endogenous Standard Ac-SYSMEHFRWGKPV-NH2 (α-MSH)0.21 ± 0.023.1 ± 0.70.27 ± 0.05< 10 min
Synthetic Standard Ac-SYSMEH(DPhe)RWGKPV-NH2 (NDP-MSH)0.07 ± 0.010.11 ± 0.030.09 ± 0.02~ 5.1 h
Characteristic Tetrapeptide Ac-His-DPhe-Arg-Trp-NH223.0 ± 3.08.5 ± 1.07.7 ± 1.0> 2.0 h

Data synthesis derived from comparative in vitro and in vivo models[3],[4].

Pharmacological Insights & Causality:

  • Potency Drop in Truncation: The tetrapeptide exhibits a roughly 30- to 100-fold drop in potency compared to NDP-MSH[4]. Causality: While the tetrapeptide contains the core messaging sequence, it lacks the auxiliary binding interactions provided by the N-terminal (SYSME) and C-terminal (GKPV) sequences of full-length MSH, which stabilize the ligand-receptor complex.

  • The D-Phe Substitution: Both NDP-MSH and the characteristic tetrapeptide utilize a D-phenylalanine substitution. Causality: Inverting the stereocenter from L-Phe to D-Phe induces a beta-turn in the peptide backbone that perfectly aligns with the MCR binding pocket, drastically increasing binding affinity. Furthermore, this unnatural stereochemistry makes the peptide highly resistant to endogenous proteolytic cleavage, extending the serum half-life from minutes to hours[4].

Self-Validating Experimental Protocols

To accurately benchmark a novel MSH-tetrapeptide against NDP-MSH, your laboratory must employ robust, self-validating assays. Below are the definitive methodologies for determining binding affinity and functional potency.

Protocol A: Competitive Radioligand Binding Assay (Ki Determination)

This assay determines the absolute binding affinity of your tetrapeptide by competing it against a radiolabeled standard.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the target MCR (e.g., hMC4R). Causality: Using isolated membranes rather than whole cells eliminates the confounding variables of receptor internalization and intracellular signaling feedback loops.

  • Radioligand Selection: Utilize 0.1 nM[125I]-NDP-MSH as the hot ligand. Causality: The D-Phe substitution in NDP-MSH confers extreme resistance to endogenous proteases present in the membrane preparation, ensuring the radioligand concentration remains strictly constant during the prolonged equilibrium phase.

  • Equilibrium Incubation: Incubate 50 µg of membrane protein with the radioligand and a 10-point dilution series of your unlabeled tetrapeptide (10^-12 to 10^-5 M) in binding buffer for exactly 2 hours at 37°C. Causality: A 2-hour window ensures thermodynamic equilibrium is reached, which is mathematically required to accurately calculate the Ki via the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber microplates pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass filters, virtually eliminating the non-specific binding of highly basic, positively charged melanotropic peptides.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and count retained radioactivity using a gamma counter.

Protocol B: Intracellular cAMP Accumulation Assay (Functional EC50)

Binding affinity (Ki) does not equal functional activation. This assay measures the downstream cAMP production to determine if the tetrapeptide is a full agonist, partial agonist, or antagonist.

Workflow Step1 1. Cell Culture (HEK293 expressing MCRs) Step2 2. Ligand Incubation (Dose-response 10^-12 to 10^-5 M) Step1->Step2 Step3 3. PDE Inhibition (IBMX addition) Step2->Step3 Prevent cAMP degradation Step4 4. Cell Lysis & cAMP Extraction Step3->Step4 Step5 5. Detection (TR-FRET or Luminescence) Step4->Step5 Step6 6. Data Analysis (Non-linear regression for EC50) Step5->Step6

Step-by-step workflow for quantifying intracellular cAMP to determine functional EC50.

  • Cell Plating: Seed MCR-expressing cells into a 384-well plate at 10,000 cells/well.

  • PDE Inhibition (Critical Step): Pre-incubate cells with assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without PDE inhibition, the transient cAMP generated by receptor activation is rapidly hydrolyzed to 5'-AMP, leading to artificially depressed EC50 values and high inter-assay variance.

  • Ligand Stimulation: Add the tetrapeptide dose-response series and incubate for 30 minutes at 37°C. Always include a full NDP-MSH dose-response curve on the same plate. Causality: Including the NDP-MSH standard on every plate creates a self-validating system; normalizing the tetrapeptide's maximum efficacy (Emax) as a percentage of the NDP-MSH Emax controls for day-to-day variations in cell passage and receptor expression.

  • Lysis and Detection: Add lysis buffer containing TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) labeled anti-cAMP antibodies and a fluorophore-labeled cAMP tracer.

  • Analysis: Measure the FRET signal. Causality: This is a competitive immunoassay; endogenous cAMP produced by the cells displaces the tracer from the antibody, causing a decrease in the FRET signal. Plot the inverse signal against the log of the peptide concentration using a 4-parameter logistic regression to derive the EC50.

Strategic Recommendations for Drug Development

When benchmarking your compounds, the choice between a full-length analog and a tetrapeptide depends entirely on the therapeutic goal:

  • Choose NDP-MSH (or full-length analogs) when maximum systemic potency and prolonged half-life are required (e.g., treating erythropoietic protoporphyria).

  • Choose Characteristic Tetrapeptides when developing centrally acting drugs (e.g., targeting MC4R for obesity). The significantly lower molecular weight of the tetrapeptide (~600 Da vs ~1600 Da for α-MSH) drastically improves blood-brain barrier (BBB) permeability. Furthermore, the minimalist tetrapeptide scaffold is highly amenable to non-natural amino acid substitutions (such as replacing His with unnatural bulky aromatic rings) to engineer strict MC4R-over-MC3R selectivity, which is nearly impossible to achieve with the full-length α-MSH sequence[1].

Sources

Comparative

A Senior Scientist's Guide to Validating MSH-Tetrapeptide Receptor Specificity Using Gene Knockdown

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of melanocyte-stimulating hormone (MSH)-tetrapeptide ligands for their...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of melanocyte-stimulating hormone (MSH)-tetrapeptide ligands for their cognate receptors. We will dissect the strategic application of gene knockdown technologies, comparing transient and stable approaches, and detail the self-validating experimental workflows required to generate conclusive data. This document moves beyond simple protocols to explain the causal logic behind experimental design, ensuring scientific integrity and trustworthiness in your findings.

Section 1: The Melanocortin Signaling Axis: The Foundation of Our Assay

The MSH-tetrapeptide family of ligands primarily interacts with the melanocortin receptors (MCRs), a subfamily of five G-protein coupled receptors (GPCRs) designated MC1R through MC5R.[1] These receptors are integral to a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and exocrine function.[1][2][3]

A crucial first step in validating a novel MSH-tetrapeptide is to understand the signaling pathway it is expected to trigger. Most MCRs, particularly the well-characterized MC1R, MC4R, and MC5R, are canonically coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[4][5] Upon agonist binding, the receptor undergoes a conformational change, activating Gαs. This, in turn, stimulates adenylyl cyclase to convert ATP into the second messenger cyclic adenosine monophosphate (cAMP).[6][7] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA) and other downstream effectors.[7][8] This Gs-cAMP pathway is the primary functional readout we will exploit to measure receptor activity and, consequently, validate ligand specificity.

MSH_Signaling cluster_membrane Cell Membrane Receptor MSH-Tetrapeptide Receptor (MCR) G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein 2. Activation AC Adenylyl Cyclase (AC) cAMP cAMP (Second Messenger) AC->cAMP 4. Conversion Ligand MSH-Tetrapeptide (Agonist) Ligand->Receptor 1. Binding G_Protein->AC 3. Gαs stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Downstream Downstream Cellular Response PKA->Downstream 6. Phosphorylation Events

Caption: Canonical MSH-Receptor Gs-cAMP Signaling Pathway.

Section 2: Choosing Your Weapon: A Comparison of RNAi Strategies

To prove that a tetrapeptide's effect is mediated specifically through a particular receptor, we must show that the effect vanishes when the receptor is absent. Gene knockdown via RNA interference (RNAi) is a powerful technique to achieve this by selectively silencing the gene that codes for the target receptor.[9] The two most common RNAi tools are small interfering RNA (siRNA) and short hairpin RNA (shRNA).[10][11]

Small Interfering RNA (siRNA): These are synthetic, 21-23 nucleotide double-stranded RNA molecules.[] When introduced into the cytoplasm, they are loaded into the RNA-Induced Silencing Complex (RISC), which uses one strand as a guide to find and cleave the complementary target mRNA.[13][14] This leads to a rapid but temporary reduction in protein expression.[11][]

Short Hairpin RNA (shRNA): These are encoded by a DNA vector (e.g., a plasmid or lentivirus) that is introduced into the cell.[15] The cell's machinery transcribes the DNA into an RNA molecule that folds into a hairpin loop structure.[15] This hairpin is then processed by cellular enzymes (Drosha and Dicer) into a functional siRNA, which then follows the same RISC-mediated degradation pathway.[10][16][17] Using viral vectors allows for stable integration into the host genome, leading to long-term, heritable gene silencing.[15][18]

Comparison of siRNA and shRNA for Receptor Validation
FeatureSmall Interfering RNA (siRNA)Short Hairpin RNA (shRNA)
Mechanism Exogenously delivered dsRNA directly engages RISC.[14]Vector-expressed RNA hairpin processed by Dicer/Drosha into siRNA.[10][15]
Delivery Transfection (e.g., lipid nanoparticles, electroporation).[19]Transfection (plasmids) or transduction (viral vectors like lentivirus).[15]
Duration of Effect Transient (typically 3-7 days).[11][19]Stable and long-term (weeks to months, heritable).[11][15]
Experimental Use Case Rapid screening, short-term functional assays.[20]Creating stable knockdown cell lines, long-term studies, use in hard-to-transfect cells.[18][20]
Pros Easy to scale, chemically modifiable, rapid results.[19]Enables stable cell lines, high efficiency in diverse cell types (viral), inducible options available.[18]
Cons Transient effect, may require repeated administration, can have off-target effects at high concentrations.[19]More complex workflow (vector cloning/viral packaging), potential for insertional mutagenesis (viral).[19]
Decision Framework: Which RNAi Tool is Right for Your Study?

The choice between siRNA and shRNA is a critical design decision that depends entirely on your experimental goals.

RNAi_Decision_Tree Start Start: Validate Receptor Specificity Duration What is the required duration of knockdown? Start->Duration CellType Is the cell line difficult to transfect? Duration->CellType < 7 days (Transient) StableLine Is a stable knockdown cell line required? Duration->StableLine > 7 days (Long-Term) Use_siRNA Decision: Use siRNA (Transient Knockdown) CellType->Use_siRNA No Use_shRNA Decision: Use shRNA (Stable Knockdown) CellType->Use_shRNA Yes StableLine->Use_siRNA No StableLine->Use_shRNA Yes

Caption: Decision tree for selecting siRNA vs. shRNA.

Section 3: The Self-Validating Experimental Workflow

A trustworthy knockdown experiment is a self-validating system. Each stage provides a quality control checkpoint for the next, ensuring that the final functional data is built upon a solid foundation. The workflow integrates molecular validation of the knockdown with the ultimate physiological readout of receptor function.

Workflow cluster_prep Phase 1: Preparation & Delivery cluster_validation Phase 2: Molecular Validation cluster_functional Phase 3: Functional Validation Design 1. Design & Synthesize siRNA or shRNA Vector (Targeting MCR of interest) Delivery 2. Deliver RNAi Reagent to Cultured Cells (e.g., Transfection/Transduction) Design->Delivery qPCR 3. Validate mRNA Knockdown (RT-qPCR) Delivery->qPCR 48-72h post-delivery Western 4. Validate Protein Knockdown (Western Blot) qPCR->Western Checkpoint: >70% mRNA knockdown? Assay 5. Functional Assay (Stimulate with MSH-Tetrapeptide) Western->Assay Checkpoint: Visible protein reduction? Readout 6. Measure cAMP Response Assay->Readout Conclusion 7. Conclusion: Specificity Validated if cAMP response is ablated Readout->Conclusion

Caption: A multi-stage workflow for receptor specificity validation.

Section 4: Core Experimental Protocols

Here we provide condensed, step-by-step methodologies. Note: These are template protocols and must be optimized for your specific cell line and reagents.

Protocol 1: Transient Knockdown using siRNA
  • Rationale: This protocol achieves rapid, temporary silencing of the target MCR gene, ideal for initial screening. The use of lipid-based reagents facilitates the entry of siRNA into the cytoplasm.[13]

  • Methodology:

    • Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • siRNA Preparation: Dilute the target MCR siRNA and a non-targeting control (NTC) siRNA in serum-free media. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.

    • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

    • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

    • Incubation: Incubate the cells for 48-72 hours before proceeding to validation steps.

Protocol 2: Stable Knockdown using Lentiviral shRNA
  • Rationale: This method is for creating a cell line with permanent MCR gene silencing. Lentivirus can transduce a wide variety of cell types, and the shRNA cassette integrates into the host genome for stable expression.[16][21]

  • Methodology:

    • Lentiviral Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids.

    • Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection and concentrate the viral particles.

    • Transduction: Seed target cells and add the concentrated lentivirus along with polybrene (to enhance transduction efficiency).

    • Selection: After 48 hours, replace the media with fresh media containing a selection agent (e.g., puromycin) corresponding to the resistance marker on the shRNA vector.

    • Expansion: Culture the cells under selection for 1-2 weeks to eliminate non-transduced cells, resulting in a stable knockdown cell line.

Protocol 3: Validation of MCR mRNA Knockdown by RT-qPCR
  • Rationale: Reverse transcription-quantitative PCR (RT-qPCR) is the gold standard for quantifying mRNA levels.[22] It confirms that the RNAi mechanism is successfully degrading the target receptor's transcript. A knockdown efficiency of >70% is generally considered successful.[23]

  • Methodology:

    • RNA Isolation: Harvest both control and knockdown cells and isolate total RNA using a column-based kit or Trizol extraction.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit.

    • qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix. Include primers for your target MCR gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[23]

    • Data Analysis: Calculate the cycle threshold (Cq) values. Determine the relative expression of the MCR gene in knockdown samples compared to control samples using the ΔΔCq method.[24]

Protocol 4: Validation of MCR Protein Knockdown by Western Blot
  • Rationale: It is critical to confirm that the reduction in mRNA translates to a reduction in the functional receptor protein at the cell surface.[25] Western blotting provides this essential protein-level validation.

  • Methodology:

    • Protein Lysis: Lyse control and knockdown cells in RIPA buffer containing protease inhibitors.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis: Separate 20-30 µg of protein lysate on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target MCR, followed by an HRP-conjugated secondary antibody. Use an antibody for a loading control protein (e.g., β-actin) to ensure equal loading.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to confirm protein reduction.

Protocol 5: Functional Validation via cAMP Assay
  • Rationale: This is the ultimate test of specificity. If the MSH-tetrapeptide acts through the targeted MCR, its ability to generate cAMP should be significantly diminished in the knockdown cells.[26][27]

  • Methodology:

    • Cell Plating: Plate both control (NTC) and validated MCR-knockdown cells into 96- or 384-well plates.

    • Stimulation: Treat the cells with a range of concentrations of the MSH-tetrapeptide agonist for a predetermined time (e.g., 30 minutes). Include a positive control such as Forskolin, which directly activates adenylyl cyclase.[26]

    • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial assay kit, such as a competitive immunoassay with a fluorescent (HTRF) or luminescent readout.[27][28]

    • Data Analysis: Plot the cAMP response against the agonist concentration to generate dose-response curves for both control and knockdown cells.

Section 5: Data Interpretation: Connecting the Dots

The power of this workflow lies in the integrated interpretation of data from all three phases.

Expected Outcomes for Successful Validation
AssayControl Cells (NTC siRNA/shRNA)MCR Knockdown CellsInterpretation
RT-qPCR Normalized MCR mRNA expression = 100%MCR mRNA expression < 30%Confirms efficient transcript degradation.[23]
Western Blot Strong protein band for MCRFaint or absent protein band for MCRConfirms loss of receptor protein.[25]
cAMP Assay Robust, dose-dependent increase in cAMP upon peptide stimulation.Significantly blunted or absent cAMP response.Definitively links the peptide's activity to the specific MCR.

Conclusion

References

  • Vertex AI Search. (n.d.). Principle, mechanism, and application of siRNA knockdown in gene silencing.
  • News-Medical.Net. (2026, January 19). What Is the Difference Between siRNA and shRNA Knockdown Methods?
  • Wikipedia. (n.d.). Melanocortin 1 receptor.
  • Labome. (2013, June 5). siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing.
  • PMC. (n.d.). Intracellular signaling mechanisms of the melanocortin receptors: current state of the art.
  • PMC. (n.d.). Knockdown of Target Genes by siRNA In Vitro.
  • PMC. (n.d.). MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation.
  • Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
  • ScienceDirect. (2005, October 28). Functional assays for screening GPCR targets.
  • Patsnap Synapse. (2025, April 25). What Is shRNA? A Tool for Stable Gene Knockdown.
  • Frontiers. (2016, May 30). Melanocortin 1 Receptor: Structure, Function, and Regulation.
  • PMC. (n.d.). Structure, function and regulation of the melanocortin receptors.
  • NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • PMC. (n.d.). Recent progress in assays for GPCR drug discovery.
  • PMC. (n.d.). Melanocortin 1 Receptor: Structure, Function, and Regulation.
  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Functional Assays.
  • PubMed. (2020, April 4). Melanocortin 5 receptor signaling pathway in health and disease.
  • Frontiers. (n.d.). The melanocortin receptors and their accessory proteins.
  • ResearchGate. (n.d.). MC1R signaling cascade in melanocytes. Activated by its agonist...
  • Patsnap Synapse. (2025, April 24). What Is shRNA? How It Differs from siRNA in Gene Knockdown.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • PubMed. (n.d.). Measuring RNAi Knockdown Using qPCR.
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay.
  • siTOOLs Biotech Blog. (2017, July 10). siRNA vs shRNA - applications and off-targeting.
  • Consensus. (n.d.). Signaling pathways downstream of melanocortin-1 receptor in melanoma cells.
  • PubMed. (n.d.). cAMP Assays in GPCR Drug Discovery.
  • QIAGEN. (n.d.). What criteria should one use in choosing between siRNA versus shRNA for their studies?
  • Wikipedia. (n.d.). Gene knockdown.
  • Integrated DNA Technologies. (n.d.). Gene knockdown | IDT.
  • PMC. (2021, May 10). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors.
  • PMC. (n.d.). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown.
  • Creative Bioarray. (n.d.). cAMP Assay.
  • SciSpace. (n.d.). Real-time qPCR as a tool for evaluating RNAi-mediated gene silencing.
  • PMC. (n.d.). Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines.
  • QIAGEN. (n.d.). Real-time RT-PCR for analysis of gene knockdown by RNAi — controls and calculations.
  • Integrated DNA Technologies. (n.d.). How can I assess knockdown of my target gene?
  • Merck Millipore. (n.d.). shRNA Process and Diagram.
  • YouTube. (2015, February 21). shRNA mechanism | short hairpin RNA mediated knockdown and gene silencing.
  • Patsnap Synapse. (2025, April 29). How to Validate Gene Knockout Efficiency: Methods & Best Practices.
  • Bio-Synthesis Inc. (2024, June 7). Gene Knockdown methods To Determine Gene Function!
  • Thermo Fisher Scientific - HK. (n.d.). Top 10 Ways to Validate Your RNAi Data.
  • LI-COR Biosciences. (n.d.). Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies.
  • PMC. (n.d.). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment.
  • ResearchGate. (2016, November 20). Setting-up a valid knockdown experiment?

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Safety & Regulatory Compliance

Safety

The Causality of Caution: Why MSH-Tetrapeptides Require Strict Disposal

Operational Safety & Logistics Guide: Characteristic MSH-Tetrapeptide Handling and Disposal As drug development accelerates, the handling of highly potent synthetic peptides requires rigorous operational discipline. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Logistics Guide: Characteristic MSH-Tetrapeptide Handling and Disposal

As drug development accelerates, the handling of highly potent synthetic peptides requires rigorous operational discipline. The characteristic MSH-Tetrapeptide—defined by the core pharmacophore sequence His-D-Phe-Arg-Trp—is a potent melanocortin-1 receptor (MC1R) agonist heavily utilized in melanoma prevention, UV-induced DNA repair, and pigmentation research [1][2].

Because these synthetic analogs are engineered for high receptor affinity and metabolic stability (often via D-amino acid substitution and N-terminal acetylation), they exhibit prolonged biological half-lives. Consequently, environmental release poses uncharacterized ecological risks. As a Senior Application Scientist, I have structured this guide to provide you with a self-validating, step-by-step operational plan for the safe handling and EPA-compliant disposal of MSH-Tetrapeptide waste.

Understanding the biological mechanism of your target molecule is the first step in laboratory safety. MSH-Tetrapeptides are not benign amino acid chains; they are biologically active compounds that trigger extensive intracellular signaling cascades. When these peptides enter the environment or municipal water systems, they retain the potential to interact with biological systems, necessitating their classification as hazardous chemical waste [3].

G Peptide MSH-Tetrapeptide (His-D-Phe-Arg-Trp) Receptor MC1R Activation Peptide->Receptor High Affinity Binding Signaling cAMP Upregulation Receptor->Signaling G-Protein Cascade Outcome Melanogenesis & DNA Repair Signaling->Outcome Cellular Response

Caption: Biological mechanism of MSH-Tetrapeptide highlighting the need for controlled laboratory handling.

Physicochemical Profiling & Quantitative Data

Before initiating any disposal protocol, personnel must characterize the waste stream. MSH-Tetrapeptides are frequently handled as lyophilized powders or dissolved in aggressive solvents like Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) during HPLC purification. The disposal strategy is dictated as much by the peptide's biological activity as it is by its solvent matrix[4].

Table 1: MSH-Tetrapeptide Operational & Safety Profile

PropertyValue / SpecificationOperational Implication
Core Sequence Ac-His-D-Phe-Arg-Trp-NH2High stability; resists rapid environmental degradation.
Molecular Weight ~650 - 1050 g/mol (varies by analog)Easily aerosolized in lyophilized powder form.
Solubility Soluble in H₂O, ACN, DMSOLiquid waste streams may contain mixed, hazardous solvents.
Hazard Classification Uncharacterized Biological/Chemical WasteDo not dispose down the drain. Requires incineration.
Storage (Powder) -20°C to -80°C (Desiccated)Expired aliquots must be disposed of as solid chemical waste.

Step-by-Step Disposal Protocol

The following methodology ensures compliance with the Resource Conservation and Recovery Act (RCRA) and standard institutional Environmental Health and Safety (EHS) guidelines [3][5].

Phase 1: Preparation and PPE
  • Don Appropriate PPE: Chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat.

  • Establish the Workspace: Perform all transfers of lyophilized MSH-Tetrapeptide powder within a certified chemical fume hood or Class II Biosafety Cabinet to prevent inhalation of aerosolized particles.

Phase 2: Waste Segregation

Segregation is critical. Mixing peptide waste with incompatible chemicals can cause dangerous reactions or exponentially increase disposal costs.

  • Solid Waste: Collect all unused/expired lyophilized peptide, contaminated weigh boats, pipette tips, and empty glass vials.

  • Liquid Waste: Collect all aqueous and organic solutions containing the peptide. Crucial Note: If the peptide is dissolved in ACN/TFA, the waste is now classified as both toxic (peptide) and flammable/corrosive (solvents) [4].

Phase 3: Containerization and Labeling
  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or glass containers for liquid waste. Ensure the cap is leak-proof (e.g., PTFE-lined caps). Use heavy-duty, sealable bags or rigid plastic bins for solid waste.

  • Apply EPA-Compliant Labels: Labels must explicitly state "Hazardous Waste."

  • Detail the Constituents: Write out full chemical names (e.g., "MSH-Tetrapeptide, 50% Water, 49.9% Acetonitrile, 0.1% Trifluoroacetic Acid"). Do not use abbreviations [5].

Phase 4: Storage and Final Disposition
  • Transfer to SAA: Move the sealed, labeled containers to your laboratory's designated Satellite Accumulation Area (SAA). Ensure secondary containment (e.g., placing the waste bottle inside a larger plastic bin) is used to catch potential leaks [3].

  • EHS Hand-off: Do not exceed the maximum SAA storage time limit (typically 6 months for academic/research labs). Contact your institutional EHS department or a licensed chemical waste contractor for pickup. The ultimate, compliant fate for this material is high-temperature incineration [4].

G Start MSH-Tetrapeptide Waste Generated Solid Solid Waste (Powder, Tips, Vials) Start->Solid Liquid Liquid Waste (Peptide + ACN/TFA) Start->Liquid Container EPA-Compliant Containerization Solid->Container Liquid->Container Ensure Solvent Compatibility SAA Satellite Accumulation Area (SAA) Container->SAA Max 6 Months Storage EHS EHS Pickup & Documentation SAA->EHS Incineration Final Disposal (Incineration) EHS->Incineration RCRA Compliant

Caption: Step-by-step logistical workflow for the compliant disposal of MSH-Tetrapeptide waste.

Emergency Logistics: Spill Response Plan

Even with meticulous protocols, accidental releases occur. A self-validating safety system requires a pre-established response plan.

  • For Solid Powder Spills: Do not dry sweep, as this will aerosolize the biologically active peptide. Lightly dampen an absorbent pad with water or 70% ethanol and carefully wipe up the powder. Place all cleanup materials into a solid hazardous waste container [4].

  • For Liquid Spills: Immediately deploy inert chemical absorbent pads or vermiculite over the spill. Once absorbed, scoop the material into a compatible hazardous waste container. Wash the affected benchtop area thoroughly with a standard laboratory detergent and water, disposing of the first rinse as hazardous waste [3].

  • Personnel Exposure: In the event of skin contact, flush the area with copious amounts of water for at least 15 minutes. Because the toxicological profile of novel MSH-Tetrapeptide analogs is often incomplete, report all exposures to laboratory management and occupational health immediately.

References

  • "Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH2, leads to hMC1R selectivity and pigmentation" - PMC (National Institutes of Health). URL: [Link]

  • "Melanoma prevention strategy based on using tetrapeptide alpha-MSH analogs that protect human melanocytes from UV-induced DNA damage and cytotoxicity" - PubMed (National Institutes of Health). URL: [Link]

  • "Management of Waste - Prudent Practices in the Laboratory" - NCBI Bookshelf (National Institutes of Health). URL: [Link]

  • "How to Ensure Safe Chemical Waste Disposal in Laboratories" - Daniels Health. URL: [Link]

Handling

Personal protective equipment for handling Characteristic MSH-Tetrapeptide

A Researcher's Guide to the Safe Handling of MSH-Tetrapeptides Prepared by the Senior Application Scientist Notice: The term "Characteristic MSH-Tetrapeptide" does not correspond to a standard chemical identifier. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to the Safe Handling of MSH-Tetrapeptides

Prepared by the Senior Application Scientist

Notice: The term "Characteristic MSH-Tetrapeptide" does not correspond to a standard chemical identifier. This guide is therefore predicated on established best practices for handling novel, synthetic, and potentially bioactive peptides, such as analogues of Melanocyte-Stimulating Hormone (MSH). As the toxicological and physiological properties of any new chemical entity are not fully characterized, a conservative and rigorous approach to safety is mandatory.[1] This document provides a framework for establishing safe laboratory operations, from initial risk assessment to final disposal.

The Hierarchy of Controls: A Foundational Safety Principle

Before any personal protective equipment (PPE) is selected, the primary goal is to engineer out the hazard. The hierarchy of controls is a systematic approach to minimizing risk, and it should be the guiding principle for all laboratory procedures involving potent or unknown compounds.

  • Elimination/Substitution: If possible, use a less hazardous substance. For novel peptide research, this is often not feasible.

  • Engineering Controls: This is the most critical and effective step for protecting personnel. It involves physically separating the researcher from the hazard.

  • Administrative Controls: These are the standard operating procedures (SOPs), training, and signage that inform and guide safe work practices.

  • Personal Protective Equipment (PPE): PPE is the last line of defense. It is essential but should never be the sole means of protection.

This guide will integrate all levels of this hierarchy to build a comprehensive safety protocol.

Hazard Identification and Risk Assessment

Synthetic peptides, particularly in their lyophilized (powder) form, present a primary inhalation hazard.[2] Once reconstituted, the risks shift to dermal contact and accidental ingestion.[3] The unknown bioactivity of a novel MSH-analogue necessitates treating it as a Particularly Hazardous Substance (PHS), as defined by the Occupational Safety and Health Administration (OSHA).[4]

Potential Routes of Exposure:

  • Inhalation: Lyophilized powders are light and can become airborne easily, posing a significant risk of entering the respiratory system.[5][6]

  • Dermal Contact: Absorption through the skin can lead to localized or systemic effects.[5]

  • Eye Contact: Splashes of reconstituted peptide can cause serious irritation or unknown toxic effects.[5][7]

  • Ingestion: Accidental transfer from contaminated hands to the mouth is a significant risk.

Engineering Controls: The First Line of Defense

Proper engineering controls are non-negotiable when handling powdered peptides.

  • Chemical Fume Hood: All work that could generate aerosols or dust, especially the weighing and initial reconstitution of the lyophilized powder, must be conducted inside a certified chemical fume hood.[5]

  • Ventilated Balance Enclosure (VBE): For high-precision weighing of small quantities, a VBE (also known as a powder containment hood) provides turbulence-free airflow to protect the user without disturbing the balance reading.

  • Biological Safety Cabinet (BSC): If the peptide is being used in cell-based assays or other applications requiring sterility, a Class II BSC will provide personnel, product, and environmental protection.[8]

Personal Protective Equipment (PPE) Selection

PPE must be selected based on the specific task being performed. The following table outlines the minimum required PPE for handling MSH-Tetrapeptides in various forms.

Task Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Handling/Weighing Lyophilized Powder Double Nitrile Gloves[9][10]Safety Goggles & Face Shield[9]Disposable Gown over Lab CoatRequired if not in a Fume Hood/VBE: NIOSH-approved N95 or higher respirator.[5]
Reconstituting Peptide (in Fume Hood) Double Nitrile GlovesSafety Goggles[3]Lab CoatNot required if performed correctly within the fume hood.
Handling Stock/Working Solutions Nitrile Gloves[11]Safety Glasses with Side Shields[10]Lab Coat[3]Not required.
Administering to Cell Cultures (in BSC) Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot required if performed correctly within the BSC.

Step-by-Step Operational Protocols

Protocol for Weighing and Reconstituting Lyophilized Peptide

This procedure carries the highest risk of exposure and must be performed with meticulous care inside a chemical fume hood or ventilated balance enclosure.

  • Preparation: Don all required PPE for handling powders (double gloves, gown, goggles, face shield).[9]

  • Equilibration: Before opening, allow the sealed vial of lyophilized peptide to warm to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.[12][13]

  • Work Surface: Place a disposable, absorbent bench liner on the work surface inside the hood.

  • Weighing: Carefully uncap the vial. Using a clean spatula, quickly and gently tap out the desired amount of powder onto a weigh boat on a tared analytical balance. Avoid any actions that could create airborne dust.

  • Reconstitution: Add the appropriate sterile solvent (e.g., sterile water, specific buffer) slowly down the side of the vial containing the remaining peptide to avoid splashing.[14] Cap and gently vortex or swirl to dissolve.

  • Cleanup: Tightly recap the stock peptide vial. Dispose of the weigh boat, spatula tip, and any other contaminated disposable materials into a designated hazardous waste container.[15]

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Taking Off) Sequence Don1 1. Lab Coat / Gown Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Outer glove last if double-gloving) Don2->Don3 Doff1 1. Gloves (Most Contaminated) Doff2 2. Lab Coat / Gown (Turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4 Waste_Disposal cluster_waste Waste Generation & Segregation cluster_treatment Decontamination & Collection cluster_disposal Final Disposal Solid Solid Waste (Gloves, Pipette Tips, Vials) Solid_Bin Sealable, Labeled Hazardous Waste Bag/Bin Solid->Solid_Bin Liquid Liquid Waste (Unused Solutions, Rinsates) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Sharps (Needles, Syringes) Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container Disposal_Service University Environmental Health & Safety (EHS) Pickup Solid_Bin->Disposal_Service Liquid_Container->Disposal_Service Sharps_Container->Disposal_Service

Caption: MSH-Tetrapeptide Waste Disposal Pathway.

Decontamination Solutions:

  • Primary: An enzymatic detergent designed for proteins and peptides can be used for initial cleaning of glassware and surfaces. [16]* Secondary/Terminal: A 6% sodium hypochlorite solution (bleach) is highly effective for complete peptide digestion and terminal decontamination of work surfaces and waste. [17] Waste Management:

  • Solid Waste: All contaminated items (gloves, pipette tips, vials) must be placed in a clearly labeled hazardous chemical waste container. [9][15]* Liquid Waste: Collect all unused peptide solutions and rinsates in a designated, sealed container for hazardous liquid waste. Never pour peptide solutions down the drain. [15]* Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local and federal regulations. [18]

References

  • Peptide Synthetics. (n.d.). Materials safety data sheet.
  • Bio-Active Peptide. (2025, December 9). Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide).
  • SB-PEPTIDE. (n.d.). Peptide decontamination guidelines.
  • Abcepta. (2008, June 25). Synthetic Peptides - M.S.D.S..
  • LifeTein. (n.d.). How to Store Peptides | Best Practices for Researchers.
  • SB-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?.
  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • Cornell University Environment, Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Victory Men's Health. (n.d.). Peptide Storage and Handling 101.
  • Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Center for Emerging and Re-emerging Infectious Diseases. (n.d.). Personal Protective Equipment.
  • BenchChem. (2025). Personal protective equipment for handling Peptide R.
  • MedKoo Biosciences, Inc. (2021, March 8). Safety Data Sheet (SDS).
  • ChemicalBook. (2025, December 20). Tetrapeptide-30 - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • AK Scientific, Inc. (n.d.). Acetyl tetrapeptide-9 (Dermican LS 9837) - Safety Data Sheet.
  • Szabo-Scandic. (2019, June 28). Acetyl Tetrapeptide-3 SAFETY DATA SHEET.
  • S3: Science Safety Security. (n.d.). Personal Protective Equipment (PPE) – Biorisk Management.
  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
  • West Virginia University Environmental Health & Safety. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards.
  • Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • Vrielink, A., et al. (2017, September 14). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. PMC.
  • BioPharm International. (2024, April 1). Cleaning Process Design for Peptide Therapeutics.

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